molecular formula C10H8BrNO B1267094 8-Bromo-6-methoxyquinoline CAS No. 50488-36-3

8-Bromo-6-methoxyquinoline

Cat. No.: B1267094
CAS No.: 50488-36-3
M. Wt: 238.08 g/mol
InChI Key: MXMVLWCWCLMAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130788. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMVLWCWCLMAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299446
Record name 8-bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50488-36-3
Record name 50488-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-bromo-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-6-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-6-methoxyquinoline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 8-Bromo-6-methoxyquinoline

This technical guide provides a comprehensive overview of the core physical properties of this compound, a quinoline derivative of interest in medicinal chemistry and organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and illustrates the relationships between these characteristics.

Core Physical and Chemical Data

This compound is a halogenated heterocyclic aromatic compound. Its fundamental physical and chemical identifiers are summarized below.

PropertyValue
CAS Number 50488-36-3[1][2][3]
Molecular Formula C₁₀H₈BrNO[1][2][3]
Molecular Weight 238.08 g/mol [1]
Appearance Solid (specific color not widely reported)
Melting Point 65-66 °C[2]
Boiling Point 329 °C at 760 mmHg[2]
Density 1.516 g/cm³[2]
Flash Point 152.8 °C[2]
Refractive Index 1.64[2]
XLogP3 (Lipophilicity) 2.7[2]
Polar Surface Area (PSA) 22.1 Ų[2]

Solubility Profile

While specific quantitative solubility data is not extensively published, the structural characteristics of this compound—a heterocyclic aromatic system—suggest it has low aqueous solubility.[4] For in-vitro biological assays, it is common practice to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), which is then serially diluted into an aqueous buffer.[4]

Experimental Protocols

The physical properties listed above are determined through standardized laboratory procedures. The methodologies for two key properties are detailed below.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline compound is a critical indicator of its purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[6] The capillary method is a common and reliable technique for this measurement.[7]

Methodology:

  • Sample Preparation: The compound must be thoroughly dried to remove any residual solvent. It is then finely crushed into a powder using a mortar and pestle.[7]

  • Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at one end). The tube is tapped gently or dropped through a larger glass tube to pack the sample tightly into the bottom, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation:

    • A rapid initial heating is performed to determine an approximate melting point.[5]

    • The apparatus is allowed to cool. A second, careful determination is then conducted, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.

  • Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

Qualitative Solubility Determination

Solubility tests are performed to understand a compound's behavior in various solvents, which provides insight into its polarity and the presence of ionizable functional groups.[8]

Methodology:

  • Sample and Solvent Measurement: Approximately 20-30 mg of the solid compound is placed into a small test tube.

  • Solvent Addition: 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol) is added in small portions.[9]

  • Mixing and Observation: After each addition, the test tube is shaken vigorously for 10-20 seconds.[10] The sample is observed to determine if it has dissolved. A compound is generally considered "soluble" if it dissolves completely.

  • Classification:

    • Water Solubility: Indicates the presence of polar functional groups. The pH of the aqueous solution can be tested with litmus paper to identify acidic or basic properties.[8]

    • 5% HCl Solubility: Solubility in dilute acid suggests the presence of a basic functional group (e.g., an amine).[9]

    • 5% NaOH Solubility: Solubility in dilute base suggests the presence of an acidic functional group.[9]

    • Organic Solvent Solubility: Solubility in nonpolar solvents like diethyl ether or hexane suggests a predominantly nonpolar character, following the "like dissolves like" principle.[10]

Visualization of Physicochemical Characteristics

The following diagram illustrates the logical relationship between this compound and its key physical properties.

G compound This compound identity Chemical Identity compound->identity thermo Thermodynamic Properties compound->thermo physico Physicochemical Properties compound->physico cas CAS: 50488-36-3 identity->cas formula Formula: C10H8BrNO identity->formula mw MW: 238.08 g/mol identity->mw mp Melting Point: 65-66 °C thermo->mp bp Boiling Point: 329 °C thermo->bp fp Flash Point: 152.8 °C thermo->fp density Density: 1.516 g/cm³ physico->density solubility Solubility: Low in Water physico->solubility xlogp XLogP3: 2.7 physico->xlogp

Caption: Logical map of this compound's physical properties.

References

An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in medicinal chemistry.

Chemical Structure and Properties

This compound is a substituted quinoline molecule. The core structure is a bicyclic aromatic heterocycle, with a bromine atom attached at the 8th position and a methoxy group at the 6th position.

Image of this compound Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 50488-36-3[1][2]
Molecular Formula C10H8BrNO[1][2]
Molecular Weight 238.08 g/mol [1]
IUPAC Name This compound[1]
Melting Point 65-66 °C[2]
Boiling Point 329 °C at 760 mmHg[2]
Density 1.516 g/cm³[2]
SMILES COC1=CC(=C2C(=C1)C=CC=N2)Br[1]
InChI InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3[1]
Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed spectra are best sourced from dedicated databases, typical expected data are summarized below. Spectroscopic data including 1H NMR, 13C NMR, IR, and Mass Spectrometry for this compound are available from suppliers like ChemicalBook.[3]

TechniqueData
¹H NMR Expected signals for aromatic protons on the quinoline core and a singlet for the methoxy group protons.
¹³C NMR Expected signals for the ten carbon atoms of the quinoline ring and the methoxy group.
IR Spectroscopy Characteristic absorption bands for aromatic C-H, C=C, C=N stretching, and C-O and C-Br bond vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C10H8BrNO, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 6-methoxyquinoline. The methoxy group at the 6-position is an ortho-, para-director. However, due to steric hindrance at the 5-position from the fused ring system, bromination is directed to the 8-position.

Synthetic Workflow

G Start 6-Methoxyquinoline Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Bromine (Br2) Solvent (e.g., CHCl3 or CH2Cl2) Reagents->Reaction Workup Aqueous Wash (e.g., NaHCO3) Drying Agent (e.g., Na2SO4) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8_AQ 8-Aminoquinoline Derivative Metabolites Hydroxylated Metabolites 8_AQ->Metabolites Metabolism Reductases Parasite Reductases (e.g., PfFNR, PfCPR) Metabolites->Reductases Enters Parasite Redox_Cycling Redox Cycling ROS Reactive Oxygen Species (ROS) (e.g., H2O2, •OH) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

References

Technical Guide: 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50488-36-3

This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a quinoline derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, characterization, and potential biological activities.

Chemical and Physical Properties

This compound is a halogenated derivative of 6-methoxyquinoline.[1] The introduction of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring confers unique physicochemical properties that are pivotal to its biological activities.[1]

PropertyValueReference(s)
CAS Number 50488-36-3[1][2][3]
Molecular Formula C₁₀H₈BrNO[1][2][3]
Molecular Weight 238.08 g/mol [1][2]
Appearance White to pale yellow solid[4]
Melting Point 65-66 °C[2]
Boiling Point 329 °C at 760 mmHg[2]
Density 1.516 g/cm³[2]
Flash Point 152.8 °C[2]
Refractive Index 1.64[2]
Solubility Soluble in organic solvents such as chloroform and dichloromethane. Low water solubility is expected.[4][5]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct bromination of 6-methoxyquinoline. The following protocol is a representative procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 5% aqueous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 6-methoxyquinoline (1 equivalent) in anhydrous chloroform or dichloromethane.

  • Cool the solution in an ice bath to 0 °C with continuous stirring.

  • Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture dropwise over a period of 10-15 minutes, ensuring the temperature remains low.

  • Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.[5]

Synthesis Workflow

G cluster_0 Synthesis of this compound 6-Methoxyquinoline 6-Methoxyquinoline Reaction_Mixture Reaction in Chloroform/DCM 6-Methoxyquinoline->Reaction_Mixture N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction_Mixture Workup Aqueous Workup (NaHCO3 wash) Reaction_Mixture->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following table summarizes the expected spectroscopic data based on its chemical structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons in the quinoline ring system will appear in the downfield region (typically δ 7.0-9.0 ppm). The methoxy group protons will be a singlet at around δ 3.9-4.1 ppm.
¹³C NMR Resonances for the ten carbon atoms of the quinoline ring and the methoxy group. The carbon attached to the bromine will be shifted downfield.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion [M]⁺ and [M+2]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the quinoline core, and C-O stretching of the methoxy ether.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold in medicinal chemistry, with potential applications as an antimalarial and anticancer agent.[1]

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial drugs. The 8-aminoquinoline class, in particular, is effective against the liver stages of the Plasmodium parasite.[6] The proposed mechanism of action for 8-aminoquinolines involves their metabolic activation within the parasite to reactive quinone-imine intermediates. These intermediates can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that cause oxidative damage and parasite death.[6]

Proposed Antimalarial Mechanism of Action

G cluster_1 Proposed Antimalarial Action of 8-Aminoquinoline Derivatives 8-AQ_Derivative 8-Aminoquinoline Derivative Metabolic_Activation Metabolic Activation (in parasite) 8-AQ_Derivative->Metabolic_Activation Quinone_Imine Quinone-Imine Intermediate Metabolic_Activation->Quinone_Imine ROS_Generation Reactive Oxygen Species (ROS) Generation Quinone_Imine->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Proposed mechanism of antimalarial action for 8-aminoquinoline derivatives.

Potential Anticancer Activity

Several quinoline derivatives have demonstrated potent anticancer activities. One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[7] Structurally related methoxy-quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8] It is plausible that this compound or its derivatives could exhibit similar inhibitory effects.

Proposed Anticancer Signaling Pathway Inhibition

G cluster_2 Proposed Inhibition of PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis mTOR->Apoptosis | Compound This compound (Proposed Inhibitor) Compound->PI3K Inhibits

Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 8-Bromo-6-methoxyquinoline, a halogenated derivative of quinoline. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry and drug development, particularly focusing on its role as a key scaffold for pharmacologically active compounds.

Core Data and Physical Properties

This compound is a solid organic compound whose structural and physical characteristics are foundational to its use in chemical synthesis and research.

PropertyValue
Molecular Weight 238.08 g/mol [1]
Molecular Formula C₁₀H₈BrNO[1][2]
CAS Number 50488-36-3[1][2]
IUPAC Name This compound[1]
Melting Point 65-66 °C[2]
Boiling Point 329 °C at 760 mmHg[2]
Density 1.516 g/cm³[2]
Appearance Solid
SMILES COC1=CC(=C2C(=C1)C=CC=N2)Br[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of its precursor, 6-methoxyquinoline. The following protocol is adapted from established methodologies for the bromination of 8-substituted quinolines.[3]

Objective: To synthesize this compound via direct bromination of 6-methoxyquinoline.

Materials and Reagents:

  • 6-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel or Alumina for column chromatography

  • Ethyl acetate (AcOEt) / Hexane mixture

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 6-methoxyquinoline (1.0 equivalent) in distilled dichloromethane (CH₂Cl₂).

  • Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in CH₂Cl₂. Add this solution dropwise to the 6-methoxyquinoline solution over a period of 10-15 minutes at ambient temperature.

  • Reaction Monitoring: Stir the reaction mixture in the dark for 48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (3 times) to neutralize any remaining HBr and quench unreacted bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using column chromatography on alumina or silica gel. Elute with an ethyl acetate/hexane gradient (e.g., 1:3) to isolate the pure this compound.[3]

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification A Dissolve 6-Methoxyquinoline in Dichloromethane B Dropwise addition of Bromine solution A->B C Stir in dark for 48h (Monitor by TLC) B->C D Wash with 5% NaHCO3 C->D E Dry over Na2SO4 D->E F Concentrate under reduced pressure E->F G Column Chromatography (Alumina, AcOEt/Hexane) F->G H Pure this compound G->H GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Quinoline Derivative (e.g., from 8-Bromo-6-MQ) Inhibitor->Akt

References

Technical Guide: Physicochemical Properties of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 8-Bromo-6-methoxyquinoline, a compound of interest in medicinal chemistry and organic synthesis. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. Additionally, safety information and a representative synthetic workflow are provided to ensure safe handling and contextual understanding of this compound.

Core Physicochemical Data

The essential physical properties of this compound (CAS No: 50488-36-3) are summarized in the table below for quick reference and comparison.

PropertyValueUnits
Melting Point 65-66°C[1]
Boiling Point 329°C at 760 mmHg[1]
Molecular Formula C₁₀H₈BrNO-
Molecular Weight 238.08 g/mol [2]
Density 1.516g/cm³[1]
Flash Point 152.8°C[1]
Refractive Index 1.64-[1]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform heating.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 1-2 mm in height.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for heating bath (e.g., paraffin oil)

Procedure (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid sample (if this compound were liquid at room temperature, or a solution) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a heating liquid, such as paraffin oil.[3]

  • Heating: The side arm of the Thiele tube is gently heated.[3] As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the substance at the current atmospheric pressure.[3]

Synthesis Workflow

While a direct, detailed synthesis protocol for this compound was not found in the immediate search, a representative workflow for the bromination of a substituted quinoline is presented below. This illustrates a common synthetic route to related compounds.

Synthesis_Workflow start Starting Material: 8-Methoxyquinoline reaction Reaction: Stirring in the dark at ambient temperature start->reaction 1.1 eq reagent Reagent: Bromine (Br2) in Chloroform (CHCl3) reagent->reaction workup Work-up: 1. Wash with 5% NaHCO3 2. Dry over Na2SO4 3. Concentrate reaction->workup purification Purification: Column Chromatography (Alumina) workup->purification product Final Product: 5-Bromo-8-methoxyquinoline purification->product

Caption: A representative synthesis workflow for the bromination of a substituted quinoline.

Safety Precautions

This compound is a chemical compound that should be handled with appropriate safety measures in a laboratory setting. The following hazard and precautionary statements are associated with this compound:

Hazard Statements (H-phrases): [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An In-depth Technical Guide on the Solubility of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Bromo-6-methoxyquinoline is a substituted quinoline derivative that holds potential in various research and development areas, including medicinal chemistry.[1] Its utility is, however, intrinsically linked to its physicochemical properties, with solubility being a critical parameter influencing bioavailability, formulation, and in-vitro assay design. A thorough understanding of its solubility characteristics is therefore paramount for its effective application.

Physicochemical Properties of this compound

While comprehensive solubility data is pending experimental determination, the known physical and chemical properties of this compound are summarized below. These properties provide foundational knowledge for handling the compound and for designing solubility studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.08 g/mol [1][2]
CAS Number 50488-36-3[1][2]
Appearance Not explicitly stated; likely a solid
Melting Point 65-66 °C[2]
Boiling Point 329 °C at 760 mmHg[2]
Density 1.516 g/cm³[2]
XLogP3 2.7[2]

Solubility Profile (Hypothetical Data Presentation)

As previously noted, specific experimental solubility data for this compound is not currently published. However, when such data is generated, it is recommended to be presented in a clear and structured format as exemplified in Table 2. This allows for easy comparison of solubility in different solvent systems and at various temperatures.

Table 2: Illustrative Solubility Data Table for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Data to be determinedData to be determinedShake-Flask / HPLC
PBS (pH 7.4)25Data to be determinedData to be determinedShake-Flask / HPLC
DMSO25Data to be determinedData to be determinedShake-Flask / HPLC
Ethanol25Data to be determinedData to be determinedShake-Flask / HPLC
Methanol25Data to be determinedData to be determinedShake-Flask / HPLC
Acetonitrile25Data to be determinedData to be determinedShake-Flask / HPLC
N,N-dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask / HPLC

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[3]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Calibration Curve:

    • Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

    • Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve by plotting signal response against concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[4][5]

  • Sample Processing and Analysis:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to pellet the excess solid.[4]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[4]

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using the same analytical method as for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc Analyze via HPLC/UV-Vis prep_cal->hplc prep_sample Add Excess Compound to Solvent equilibrate Equilibrate (24-48h at constant T) prep_sample->equilibrate centrifuge Centrifuge Samples equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute dilute->hplc calc Calculate Solubility hplc->calc

Caption: A generalized workflow for the experimental determination of compound solubility.[4]

Strategies for Solubility Enhancement

Given that many quinoline derivatives exhibit low aqueous solubility, it may be necessary to employ strategies to enhance the solubility of this compound for certain applications.[5]

  • pH Adjustment: As a quinoline derivative, this compound is a weak base. Decreasing the pH of the solution may lead to protonation of the quinoline nitrogen, forming a more soluble salt.[5][6]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) such as DMSO, ethanol, methanol, or DMF can increase solubility by reducing the polarity of the aqueous medium.[5][7]

  • Use of Excipients: Surfactants, cyclodextrins, and other formulation excipients can be used to increase the apparent solubility of poorly soluble compounds.

Decision Workflow for Solubility Enhancement

G start Low Aqueous Solubility Observed check_ionizable Is the compound ionizable? start->check_ionizable adjust_ph Optimize pH check_ionizable->adjust_ph Yes use_cosolvent Test Co-solvents (e.g., DMSO, Ethanol) check_ionizable->use_cosolvent No adjust_ph->use_cosolvent end Solubility Enhanced adjust_ph->end complexation Use Cyclodextrins use_cosolvent->complexation use_cosolvent->end solid_dispersion Prepare Solid Dispersion complexation->solid_dispersion complexation->end solid_dispersion->end

References

In-Depth Technical Guide: ¹H NMR Spectral Analysis of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectral data for 8-Bromo-6-methoxyquinoline. Due to the absence of publicly available, detailed experimental ¹H NMR data for this specific compound in the conducted searches, this document presents a hypothetical, yet representative, dataset based on the analysis of structurally similar quinoline derivatives. This guide outlines the expected spectral characteristics, a detailed experimental protocol for acquiring such data, and a logical workflow for its analysis.

¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These values are predicted based on known substituent effects on the quinoline ring system. The numbering of the quinoline ring is standard, with the nitrogen atom at position 1.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.85ddJ = 4.2, 1.7
H-37.45ddJ = 8.4, 4.2
H-48.10ddJ = 8.4, 1.7
H-57.20dJ = 2.5
H-77.85dJ = 2.5
OCH₃3.95s-

Experimental Protocol

The following is a standard experimental protocol for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be locked to the deuterium signal of the CDCl₃ solvent.

  • The sample temperature should be maintained at 298 K.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Typical acquisition parameters would include:

    • Spectral width: 16 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16 to 64 (depending on sample concentration)

4. Data Processing:

  • The raw data (Free Induction Decay, FID) should be Fourier transformed.

  • Apply a line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

Visualization of Analytical Workflow

The logical workflow for the ¹H NMR analysis of this compound is depicted in the following diagram.

G ¹H NMR Analysis Workflow for this compound A Sample Preparation (this compound in CDCl3) B Data Acquisition (400 MHz NMR Spectrometer) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Calibration) B->C Generate FID D Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) C->D Processed Spectrum E Structure Confirmation D->E Assign Protons

Caption: Workflow for ¹H NMR spectral analysis.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the protons of this compound and their expected signals in the ¹H NMR spectrum.

Caption: Correlation of protons to NMR signals.

An In-depth Technical Guide on the 13C NMR Chemical Shifts of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-Bromo-6-methoxyquinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, the chemical shifts presented herein are predicted based on a comparative analysis of structurally related quinoline derivatives. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated by analyzing the substituent effects of bromine and methoxy groups on the quinoline scaffold, drawing comparisons with known data for compounds such as 6-bromoquinoline, 8-bromoquinoline, and various methoxy-substituted quinolines. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~150.5
C-3~122.0
C-4~135.8
C-4a~147.5
C-5~129.5
C-6~158.0 (substituted with -OCH₃)
C-7~105.0
C-8~118.0 (substituted with -Br)
C-8a~144.0
-OCH₃~56.0

Note: These are predicted values and may vary from experimentally determined shifts.

Molecular Structure and Numbering

The quinoline ring system is numbered systematically to allow for unambiguous assignment of the NMR signals. The structure and numbering of this compound are depicted in the diagram below.

molecular_structure cluster_quinoline This compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 OCH3 OCH3 C6->OCH3 C8 C8 C7->C8 C8->C8a Br Br C8->Br N1 N1 C8a->N1 N1->C2

Caption: Molecular structure and numbering of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standardized protocol for the acquisition of ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are observed, filter the solution through a small plug of glass wool inserted into the pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is required.

  • Number of Scans (NS): A minimum of 128 scans is recommended. The number of scans should be increased for dilute samples to improve the signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

  • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Peak Picking and Integration: The chemical shift of each peak is determined. While integration of ¹³C NMR signals is not always as straightforward as in ¹H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide an estimate of the relative number of carbon atoms if appropriate experimental parameters are used.

  • Structural Assignment: The predicted chemical shifts in Table 1 can be used as a guide to assign the observed peaks to the corresponding carbon atoms in the this compound molecule. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline peak_pick Peak Picking & Chemical Shift Assignment baseline->peak_pick structure Structural Elucidation peak_pick->structure

Caption: Workflow for the ¹³C NMR analysis of this compound.

Decoding the Vibrational Signature: An In-depth Technical Guide to the Infrared Spectrum of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Infrared Spectroscopic Profile of 8-Bromo-6-methoxyquinoline for Researchers and Drug Development Professionals

This technical guide provides a detailed interpretation of the infrared (IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the vibrational modes of its constituent functional groups, this document serves as a crucial reference for the identification, characterization, and quality control of this molecule.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. These assignments are based on established group frequencies for aromatic, heteroaromatic, and substituted organic compounds. The exact position of the peaks can be influenced by the molecular environment and sample preparation.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100–3000MediumC-H StretchingAromatic (Quinoline Ring)
2988–2880MediumAsymmetric & Symmetric C-H StretchingMethoxy (-OCH₃)
1617–1507StrongC=C and C=N StretchingQuinoline Ring System
1473–1374MediumC-H Bending/ScissoringMethoxy (-OCH₃) & Quinoline Ring
1307–1278StrongAsymmetric C-O-C StretchingAryl Ether (Methoxy Group)
1157-1165MediumCH₃ RockingMethoxy (-OCH₃)[1]
900–675StrongOut-of-plane C-H BendingSubstituted Aromatic Ring
690–515MediumC-Br StretchingBromo-aromatic

Experimental Protocol: Acquiring the Infrared Spectrum

The infrared spectrum of a solid sample like this compound can be obtained using standard laboratory procedures. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[2][3][4]

Objective: To prepare a solid sample of this compound in a KBr pellet for analysis by transmission Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[3] Grind the KBr in an agate mortar to a fine powder. Add the sample to the mortar and continue grinding until a homogenous, fine powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[2]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[5][6] This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.[2][3]

  • Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample holder to account for atmospheric and instrumental interferences.[2]

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum over the desired range, typically 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

An alternative method is the Nujol Mull technique , where the solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[7][8][9] This method is quicker but will introduce the C-H absorption bands of Nujol into the spectrum, which may obscure sample peaks in those regions.[8][10]

Interpretation Workflow

The following diagram illustrates the logical process for interpreting the IR spectrum of this compound.

IR_Spectrum_Interpretation cluster_regions Spectral Regions cluster_functional_groups Key Functional Group Analysis cluster_fingerprint_details Fingerprint Region Details Functional_Group Functional Group Region (4000-1500 cm⁻¹) Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Functional_Group->Aromatic_CH Methoxy_CH Methoxy C-H Stretch (2988-2880 cm⁻¹) Functional_Group->Methoxy_CH Ring_Vibrations Quinoline Ring C=C/C=N Stretches (1617-1507 cm⁻¹) Functional_Group->Ring_Vibrations Fingerprint Fingerprint Region (<1500 cm⁻¹) Methoxy_CO Methoxy C-O Stretch (1307-1278 cm⁻¹) Fingerprint->Methoxy_CO CH_Bending C-H Bending Modes (Quinoline & Methoxy) (1473-1374 cm⁻¹) Fingerprint->CH_Bending CBr_Stretch C-Br Stretch (690-515 cm⁻¹) Fingerprint->CBr_Stretch OOP_Bending Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹) Fingerprint->OOP_Bending Analysis_Complete Structural Confirmation Ring_Vibrations->Analysis_Complete Correlate all findings CBr_Stretch->Analysis_Complete Start Acquire IR Spectrum of This compound Divide Divide Spectrum into Functional Group and Fingerprint Regions Start->Divide Divide->Functional_Group High Wavenumber Divide->Fingerprint Low Wavenumber

Caption: Workflow for IR spectrum interpretation of this compound.

Detailed Spectral Analysis

  • Aromatic C-H Stretching (3100–3000 cm⁻¹): The presence of bands in this region is a clear indication of the aromatic nature of the quinoline ring. These absorptions are typically of medium intensity.

  • Methoxy Group Vibrations: The methoxy (-OCH₃) group is identified by several characteristic peaks. The asymmetric and symmetric stretching of the C-H bonds in the methyl group appear in the 2988–2880 cm⁻¹ range.[1] A strong absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is expected between 1307-1278 cm⁻¹. Furthermore, C-H bending and rocking vibrations of the methyl group can be observed in the 1473–1374 cm⁻¹ and 1157-1165 cm⁻¹ regions, respectively.[1]

  • Quinoline Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of strong bands in the 1617–1507 cm⁻¹ region.[11] These are characteristic of aromatic and heteroaromatic rings.

  • C-H Bending Vibrations: In-plane bending vibrations of the aromatic C-H bonds and the methoxy C-H bonds occur in the 1473–1374 cm⁻¹ range. The out-of-plane C-H bending vibrations, found between 900-675 cm⁻¹, are particularly diagnostic of the substitution pattern on the aromatic rings.[12]

  • C-Br Stretching (690–515 cm⁻¹): The presence of a bromine atom attached to the aromatic ring is confirmed by a medium intensity band in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.[12][13][14]

This comprehensive guide provides the necessary data and protocols for the accurate interpretation of the IR spectrum of this compound, facilitating its unambiguous identification and characterization in a research and development setting.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed theoretical framework for the mass spectrometry fragmentation of 8-bromo-6-methoxyquinoline. In the absence of specific, published experimental data for this exact molecule, the following analysis is predictive, based on established fragmentation principles of quinoline derivatives, methoxy-aromatic compounds, and halogenated aromatic systems.

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. Understanding its behavior under mass spectrometry is crucial for its identification and characterization in various research and development settings. Mass spectrometry, a powerful analytical technique, provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. This guide will focus on the predicted fragmentation pattern of this compound, primarily under Electron Ionization (EI), which is a hard ionization technique that induces extensive fragmentation.

The molecular formula for this compound is C₁₀H₈BrNO[1][2]. Its monoisotopic mass is approximately 236.979 g/mol [1][2]. A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak for any bromine-containing fragment, where the M and M+2 ions appear in a roughly 1:1 intensity ratio[3].

Predicted Fragmentation Pathways

Upon electron impact, this compound will form a molecular ion (M⁺˙). This high-energy radical cation will then undergo a series of fragmentation reactions. The primary fragmentation pathways are predicted to be initiated by the substituents on the quinoline ring: the methoxy group and the bromine atom.

The fragmentation of methoxy-substituted aromatic compounds often proceeds through the loss of a methyl radical (•CH₃) to form a more stable cation, followed by the elimination of a neutral carbon monoxide (CO) molecule[3][4]. For monomethoxyquinolines, a dominant fragmentation pattern involves the loss of a methyl radical (M-15) followed by the loss of CO (M-43)[4]. Halogenated aromatic compounds typically undergo fragmentation through the loss of the halogen radical or a hydrogen halide molecule[3]. The stable quinoline ring system itself can also fragment, often by the loss of hydrogen cyanide (HCN)[5].

Based on these principles, the following fragmentation pathways are proposed for this compound:

  • Pathway A: Loss of Methyl Radical and Carbon Monoxide: The molecular ion first loses a methyl radical from the methoxy group to form a resonance-stabilized cation. This is often a favorable fragmentation route for methoxy aromatics[4]. This initial fragment can then lose a molecule of carbon monoxide.

  • Pathway B: Loss of Bromine Radical: The molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical. This is a common fragmentation for bromo-aromatic compounds[3].

  • Pathway C: Ring Fragmentation: The quinoline ring itself may fragment, typically after one of the initial substituent losses. A characteristic fragmentation of the quinoline core is the loss of HCN[5].

These pathways are illustrated in the diagram below.

Fragmentation_Pathway M [M]⁺˙ m/z 237/239 This compound F1 [M-CH₃]⁺ m/z 222/224 M->F1 - •CH₃ F3 [M-Br]⁺ m/z 158 M->F3 - •Br F2 [M-CH₃-CO]⁺ m/z 194/196 F1->F2 - CO F4 [M-CH₃-CO-HCN]⁺ m/z 167/169 F2->F4 - HCN

Figure 1: Predicted fragmentation pathways for this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed origins. The m/z values for bromine-containing fragments are given as a pair representing the ⁷⁹Br and ⁸¹Br isotopes.

m/z (⁷⁹Br / ⁸¹Br) Proposed Ion Formula Proposed Fragmentation Notes
237 / 239[C₁₀H₈BrNO]⁺˙Molecular Ion (M⁺˙)Exhibits the characteristic 1:1 isotopic pattern for bromine.
222 / 224[C₉H₅BrNO]⁺[M - •CH₃]⁺Loss of a methyl radical from the methoxy group. Expected to be a significant peak.
194 / 196[C₈H₅BrN]⁺[M - •CH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - •CH₃]⁺ fragment.
167 / 169[C₇H₄Br]⁺[M - •CH₃ - CO - HCN]⁺Loss of hydrogen cyanide from the quinoline ring structure.
158[C₁₀H₈NO]⁺[M - •Br]⁺Loss of a bromine radical from the molecular ion.
143[C₉H₅NO]⁺[M - •Br - •CH₃]⁺Loss of a methyl radical from the [M - •Br]⁺ fragment.
115[C₈H₅N]⁺[M - •Br - •CH₃ - CO]⁺Loss of CO from the [M - •Br - •CH₃]⁺ fragment.

Detailed Experimental Protocol

This section outlines a general procedure for acquiring a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

4.1 Sample Preparation

  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4.2 Gas Chromatography (GC) Method

  • Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

4.3 Mass Spectrometry (MS) Method

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Rate: 2-3 scans/second.

  • Solvent Delay: A solvent delay of 3-5 minutes is used to prevent the solvent peak from entering the mass spectrometer.

The workflow for this experimental protocol is depicted in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve in Solvent B Adjust Concentration A->B C Filter Sample B->C D Inject into GC C->D 1 µL Injection E Separation on Column D->E F Elution into MS E->F G Ionization (EI, 70 eV) F->G H Mass Analysis (Quadrupole) G->H I Detection H->I J Mass Spectrum I->J Data Acquisition

Figure 2: General workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by fragmentation pathways initiated at its methoxy and bromo substituents. Key fragments are expected to correspond to the loss of a methyl radical, carbon monoxide, and a bromine radical. The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing ions. The provided theoretical fragmentation pattern and experimental protocol serve as a robust guide for researchers working on the identification and characterization of this compound. Experimental verification is necessary to confirm these predicted fragmentation pathways and the relative abundances of the resulting ions.

References

Synthesis of 8-Bromo-6-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 8-bromo-6-methoxyquinoline, a key intermediate in the development of various pharmacologically active compounds. Due to the regiochemical challenges associated with the direct bromination of 6-methoxyquinoline, this guide focuses on a robust multi-step synthesis employing the Skraup reaction with a pre-functionalized aniline precursor. This method offers superior control over the final product's isomeric purity.

This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic and analytical workflows to facilitate a clear understanding of the process.

Synthetic Strategy Overview

Direct electrophilic bromination of 6-methoxyquinoline predominantly yields the 5-bromo isomer, making it an unsuitable method for the regioselective synthesis of this compound. To overcome this, a multi-step approach is employed, beginning with the synthesis of the key intermediate, 2-bromo-4-methoxyaniline. This substituted aniline is then subjected to a Skraup reaction to construct the desired quinoline ring system with the bromine atom correctly positioned at the 8-position.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-MethoxyanilineC₇H₉NO123.155-7Colorless to yellow liquid
2,4,4,6-Tetrabromo-2,5-cyclohexadienoneC₆H₂Br₄O409.70125-130Yellow to orange crystalline powder
2-Bromo-4-methoxyanilineC₇H₈BrNO202.0556.5-58Brown-yellow powder[1]
GlycerolC₃H₈O₃92.0918.2Colorless, viscous liquid
Ferrous sulfate heptahydrateFeSO₄·7H₂O278.0164Blue-green crystals
NitrobenzeneC₆H₅NO₂123.115.7Pale yellow, oily liquid
This compound C₁₀H₈BrNO 238.08 65-66 [2]Off-white to pale yellow solid

Table 2: Summary of Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
Synthesis of 2-Bromo-4-methoxyaniline2-Methoxyaniline, 2,4,4,6-Tetrabromo-2,5-cyclohexadienoneMethylene chloride-10 to room temperature~2-3~96[3]
Skraup Reaction2-Bromo-4-methoxyaniline, Glycerol, Sulfuric acid, Nitrobenzene, Ferrous sulfateNone140-150 (oil bath)3-4Variable

Experimental Protocols

Synthesis of 2-Bromo-4-methoxyaniline

This procedure is adapted from a known method for the regioselective bromination of anilines.[3]

Materials:

  • 2-Methoxyaniline (o-anisidine)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone

  • Methylene chloride (CH₂Cl₂)

  • 2N Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq) in methylene chloride.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) to the chilled solution, ensuring the temperature is maintained below -5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture sequentially with 2N sodium hydroxide solution (2 x volume of CH₂Cl₂) and water (2 x volume of CH₂Cl₂).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with methylene chloride, to yield 2-bromo-4-methoxyaniline as a solid.[3]

Synthesis of this compound via Skraup Reaction

This protocol is a modified Skraup synthesis, adapted from procedures for similar substituted anilines.[4][5]

Materials:

  • 2-Bromo-4-methoxyaniline

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Steam distillation apparatus

  • Potassium carbonate (K₂CO₃)

  • Distillation apparatus

Procedure:

  • Caution: The Skraup reaction is highly exothermic and can become violent if not controlled. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix 2-bromo-4-methoxyaniline (1.0 eq), glycerol (approx. 3.0 eq), and nitrobenzene (as an oxidizing agent).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.

  • Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150 °C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the reaction mixture with water and then neutralize it with a sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude this compound.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Dry the crude product over anhydrous potassium carbonate and then purify by distillation under reduced pressure.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Skraup Reaction 2_Methoxyaniline 2-Methoxyaniline 2_Bromo_4_methoxyaniline 2-Bromo-4-methoxyaniline 2_Methoxyaniline->2_Bromo_4_methoxyaniline CH₂Cl₂, -10°C to RT Brominating_Agent 2,4,4,6-Tetrabromo- 2,5-cyclohexadienone Brominating_Agent->2_Bromo_4_methoxyaniline 8_Bromo_6_methoxyquinoline This compound 2_Bromo_4_methoxyaniline->8_Bromo_6_methoxyquinoline Heat, 140-150°C Glycerol Glycerol Glycerol->8_Bromo_6_methoxyquinoline Reagents H₂SO₄, Nitrobenzene, FeSO₄·7H₂O Reagents->8_Bromo_6_methoxyquinoline

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Materials: 2-Methoxyaniline Bromination Bromination Start->Bromination Skraup_Reaction Skraup Reaction Bromination->Skraup_Reaction Intermediate: 2-Bromo-4-methoxyaniline Crude_Product Crude this compound Skraup_Reaction->Crude_Product Workup Neutralization & Workup Crude_Product->Workup Steam_Distillation Steam Distillation Workup->Steam_Distillation Final_Purification Drying & Vacuum Distillation Steam_Distillation->Final_Purification Pure_Product Pure this compound Final_Purification->Pure_Product Purity_Analysis Purity Assessment (e.g., HPLC, TLC) Pure_Product->Purity_Analysis Structural_Analysis Structural Analysis (NMR, MS, IR) Pure_Product->Structural_Analysis Final_Confirmation Confirmation of Structure and Purity Purity_Analysis->Final_Confirmation Structural_Analysis->Final_Confirmation

Caption: Experimental workflow for synthesis and analysis.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (238.08 g/mol ). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the methoxy group, C=C and C=N stretching of the quinoline ring, and C-H stretching of the aromatic and methyl groups.

Conclusion

The synthesis of this compound from 6-methoxyquinoline is best achieved through a multi-step process involving the preparation of 2-bromo-4-methoxyaniline followed by a Skraup reaction. This approach ensures the desired regiochemistry of the final product. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, enabling the reliable synthesis and characterization of this important chemical intermediate.

References

The Bromination of 6-Methoxyquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bromination of 6-methoxyquinoline, a key reaction in the synthesis of various pharmacologically active compounds. The document outlines the underlying mechanism, regioselectivity, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of 6-methoxyquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The quinoline ring system, particularly the benzene ring portion, is susceptible to attack by electrophiles due to its electron-rich nature. The methoxy group (-OCH3) at the 6-position is a strong activating group, donating electron density to the aromatic ring through resonance, thereby facilitating the electrophilic attack.

The reaction is highly regioselective. The activating effect of the methoxy group preferentially directs the incoming electrophile (bromonium ion, Br+) to the ortho and para positions. In the case of 6-methoxyquinoline, the C5 and C7 positions are ortho to the methoxy group, while the C8 position is para. However, steric hindrance and the electronic influence of the heterocyclic ring typically lead to selective bromination at the C5 position.[1] This results in the formation of 5-bromo-6-methoxyquinoline as the major, and often sole, product.[1]

The general mechanism can be visualized as a two-step process:

  • Formation of the Sigma Complex (Arenium Ion): The electrophile (Br+), generated from a bromine source, attacks the electron-rich C5 position of the 6-methoxyquinoline ring. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the quinoline ring, yielding the final product, 5-bromo-6-methoxyquinoline.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental conditions for the bromination of 6-methoxyquinoline.

Brominating AgentSolventTemperatureReaction TimeYield of 5-bromo-6-methoxyquinolineReference
Bromine (Br2)Acetic AcidNot specifiedNot specified52%[1]
Bromine (Br2)Acetic Acid (modified)Not specifiedNot specified36%[1]
Bromine (Br2)CHCl3 or CH2Cl2Room TemperatureNot specified88%[1]
N-Bromosuccinimide (NBS)Acetonitrile/Water (1:1) with Mandelic AcidRoom Temperature24 hours85%[2]

Experimental Protocols

Detailed methodologies for the bromination of 6-methoxyquinoline are provided below, based on established literature.

Protocol 1: Bromination using Molecular Bromine in Chloroform

This procedure, adapted from a high-yield synthesis, utilizes molecular bromine in a chlorinated solvent at room temperature.[1]

Materials:

  • 6-Methoxyquinoline

  • Molecular Bromine (Br2)

  • Chloroform (CHCl3) or Dichloromethane (CH2Cl2)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-methoxyquinoline in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a dropping funnel, prepare a solution of molecular bromine in the same solvent.

  • Slowly add the bromine solution dropwise to the stirred solution of 6-methoxyquinoline at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate to quench any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield pure 5-bromo-6-methoxyquinoline.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method employs N-bromosuccinimide as the bromine source, often in the presence of a catalyst, and offers a milder alternative to molecular bromine.[2]

Materials:

  • 6-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Mandelic Acid (catalyst)

  • Acetonitrile (ACN)

  • Water (H2O)

  • Reaction vial

  • Stirring apparatus

Procedure:

  • To a reaction vial, add 6-methoxyquinoline, N-bromosuccinimide, and a catalytic amount of mandelic acid.

  • Add a 1:1 mixture of acetonitrile and water to the vial.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 5-bromo-6-methoxyquinoline.[2]

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the core mechanism and a general experimental workflow.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1 6-Methoxyquinoline M2 Electrophilic Attack at C5 (Formation of Sigma Complex) R1->M2 R2 Bromine Source (Br2 or NBS) M1 Formation of Electrophile (Br+) R2->M1 M1->M2 M3 Deprotonation & Aromatization M2->M3 P1 5-Bromo-6-methoxyquinoline M3->P1

Caption: Electrophilic Aromatic Substitution Mechanism for Bromination.

Experimental_Workflow A 1. Dissolve 6-Methoxyquinoline in Solvent B 2. Add Brominating Agent (e.g., Br2 or NBS) A->B C 3. Reaction at Controlled Temperature B->C D 4. Quenching and Work-up C->D E 5. Extraction with Organic Solvent D->E F 6. Drying and Solvent Removal E->F G 7. Purification (Chromatography/Recrystallization) F->G H Final Product: 5-Bromo-6-methoxyquinoline G->H

Caption: General Experimental Workflow for Bromination.

References

An In-depth Technical Guide to the Skraup Synthesis of 6-Methoxyquinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup synthesis for preparing 6-methoxyquinoline, a crucial precursor in pharmaceutical and materials science research. This document details the core synthetic methodology, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols. Visualizations of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding and practical application of this important chemical transformation.

Introduction

6-Methoxyquinoline is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have shown potential as antimalarial, anticancer, and anti-inflammatory agents. The Skraup synthesis, a classic and robust method for quinoline synthesis, remains a widely used and cost-effective approach for the preparation of 6-methoxyquinoline from readily available precursors.

The archetypal Skraup reaction involves the treatment of an aniline, in this case, p-anisidine (p-methoxyaniline), with glycerol, a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control to ensure safety and optimal yields.[1] This guide will explore the key parameters and variations of this synthesis.

The Core Reaction: Skraup Synthesis of 6-Methoxyquinoline

The primary precursor for the synthesis of 6-methoxyquinoline via the Skraup reaction is p-anisidine. The overall transformation can be summarized as follows:

***p*-Anisidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methoxyquinoline**

The reaction proceeds through several key steps, which are initiated by the dehydration of glycerol to acrolein. This is followed by a Michael addition of p-anisidine to the acrolein, cyclization, and subsequent oxidation to yield the aromatic 6-methoxyquinoline.[2][3]

Quantitative Data on Reaction Parameters

The yield of the Skraup synthesis of 6-methoxyquinoline is influenced by several factors, including the choice of oxidizing agent, reaction temperature, and the use of moderators to control the reaction's exothermicity. The following tables summarize quantitative data from various reported methods.

PrecursorOxidizing AgentDehydrating AgentModerator(s)Reaction ConditionsYield (%)Reference
p-Anisidinep-NitroanisoleConc. H₂SO₄Ferrous sulfate, Boric acid140°C, 8-8.5 hours65[4]
3-Nitro-4-aminoanisoleArsenic pentoxideConc. H₂SO₄-120-123°C, 7 hours65-76[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 6-methoxyquinoline and a related derivative, adapted from established procedures.

Synthesis of 6-Methoxyquinoline from p-Anisidine[4]

This protocol is based on the method described in Chinese patent CN103804289A.

Materials:

  • p-Anisidine

  • Glycerol

  • p-Nitroanisole

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • Reaction Setup: In a suitable reaction flask, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-nitroanisole (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

  • Reaction: Heat the mixture to 140°C and maintain it at reflux for 8-8.5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture to a pH of 5.5 with a sodium hydroxide solution.

    • Remove any floating resin by decantation.

    • Filter the solid and wash it with distilled water.

    • Wash the solid with ethyl acetate.

    • Combine the organic phases and extract the aqueous phase with ethyl acetate.

    • Combine all organic phases.

  • Purification: Remove the ethyl acetate by distillation under reduced pressure to obtain 6-methoxyquinoline.

Modified Skraup Synthesis of 6-Methoxy-8-nitroquinoline[5]

This detailed protocol from Organic Syntheses for a related compound provides a valuable reference for the practical execution of a Skraup reaction, emphasizing safety and control.

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic pentoxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated sulfuric acid

  • Concentrated ammonium hydroxide

  • Methanol

  • Chloroform

  • Decolorizing carbon

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry of arsenic oxide (588 g, 2.45 moles), 3-nitro-4-aminoanisole (588 g, 3.5 moles), and glycerol (1.2 kg, 13 moles).

  • Initial Acid Addition: With vigorous stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Heat the mixture in an oil bath under vacuum, maintaining the internal temperature between 105°C and 110°C until the removal of water is complete (indicated by weight loss).

  • Second Acid Addition and Reaction: Carefully add more concentrated sulfuric acid (236 ml) dropwise over 2.5-3.5 hours, while maintaining the internal temperature strictly between 117°C and 119°C. After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Work-up:

    • Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

    • Pour the diluted mixture into a mixture of concentrated ammonium hydroxide (1.8 L) and ice (3.5 kg).

    • Filter the resulting slurry and wash the precipitate with water.

    • Stir the precipitate with methanol and filter.

  • Purification:

    • Boil the crude product with chloroform and decolorizing carbon.

    • Filter the hot solution and concentrate the filtrate to induce crystallization.

    • Cool the solution to 5°C and collect the crystals.

    • A second crop of crystals can be obtained by concentrating the mother liquor.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Skraup synthesis of 6-methoxyquinoline.

Skraup_Mechanism Glycerol Glycerol H2SO4_1 H₂SO₄ (Dehydration) Glycerol->H2SO4_1 Acrolein Acrolein MichaelAdduct Michael Adduct Acrolein->MichaelAdduct pAnisidine p-Anisidine pAnisidine->MichaelAdduct Michael Addition H2SO4_2 H₂SO₄ (Cyclization) MichaelAdduct->H2SO4_2 CyclizedIntermediate Cyclized Intermediate Dihydroquinoline 1,2-Dihydro-6-methoxyquinoline CyclizedIntermediate->Dihydroquinoline -H₂O OxidizingAgent Oxidizing Agent Dihydroquinoline->OxidizingAgent Methoxyquinoline 6-Methoxyquinoline H2SO4_1->Acrolein -2H₂O H2SO4_2->CyclizedIntermediate OxidizingAgent->Methoxyquinoline Oxidation

Caption: Mechanism of the Skraup synthesis of 6-methoxyquinoline.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Skraup synthesis of 6-methoxyquinoline.

Experimental_Workflow Start Start Mixing Mix p-Anisidine, Glycerol, Oxidizing Agent, and Moderator Start->Mixing AcidAddition Slowly Add Concentrated H₂SO₄ Mixing->AcidAddition Heating Heat to Initiate and Maintain Reflux AcidAddition->Heating Cooling Cool Reaction Mixture Heating->Cooling Neutralization Neutralize with Base Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify by Distillation or Crystallization Extraction->Purification FinalProduct 6-Methoxyquinoline Purification->FinalProduct

Caption: General experimental workflow for the Skraup synthesis.

Conclusion

The Skraup synthesis provides a direct and effective route for the preparation of 6-methoxyquinoline from inexpensive and readily available starting materials. While the reaction conditions can be harsh and require careful control, the methodology is robust and scalable. By understanding the reaction mechanism, key quantitative parameters, and detailed experimental protocols, researchers can successfully and safely employ this classic reaction in their synthetic endeavors. The information and visualizations provided in this guide are intended to serve as a valuable resource for professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 8-Bromo-6-methoxyquinoline, a key intermediate in the development of novel therapeutic agents. The document details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic processes, adhering to best practices for clarity and technical accuracy.

Introduction

This compound is a halogenated quinoline derivative that has garnered significant interest in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, notably for its potential as an antimalarial compound with efficacy against Plasmodium falciparum[1]. The presence of the bromine atom at the 8-position and the methoxy group at the 6-position provides a scaffold for further chemical modifications, making it a versatile building block in drug discovery[1][2]. Research has also indicated its relevance in the field of oncology due to its enzyme inhibition properties[1][3]. This guide focuses on a reliable and well-documented synthetic route commencing from readily available precursors.

Synthetic Pathway Overview

The most established and reliable route for the synthesis of this compound involves a three-step process. This pathway begins with the construction of the quinoline core through a Skraup synthesis, followed by the reduction of a nitro group to an amine, and culminates in a Sandmeyer reaction to introduce the bromo substituent at the desired position.

Synthesis_Pathway A 4-Methoxy-2-nitroaniline B 6-Methoxy-8-nitroquinoline A->B Skraup Synthesis C 6-Methoxy-8-aminoquinoline B->C Reduction D This compound C->D Sandmeyer Reaction

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Synthesis

The initial step involves the Skraup synthesis, a classic method for quinoline synthesis, to form the core heterocyclic structure.

Starting Material: 4-Methoxy-2-nitroaniline (also known as 3-nitro-4-aminoanisole). Reagents: Glycerol, Concentrated Sulfuric Acid, Arsenic Pentoxide.

Experimental Procedure: [4]

  • In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a slurry is prepared by mixing 588 g (3.5 moles) of 3-nitro-4-aminoanisole and 1.2 kg (13 moles) of glycerol. To this, 588 g (2.45 moles) of powdered arsenic oxide is added.

  • With vigorous stirring, 315 ml of concentrated sulfuric acid is added dropwise over 30-45 minutes. The temperature of the reaction mixture will spontaneously rise to 65-70°C.

  • The reaction mixture is then heated in an oil bath. The temperature is carefully raised to and maintained at 117-119°C.

  • A further 236 ml of concentrated sulfuric acid is added dropwise over a period of 2.5-3.5 hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, the reaction mixture is maintained at 120°C for 4 hours, and then the temperature is raised to 123°C for an additional 3 hours.

  • The mixture is allowed to cool to below 100°C and is then diluted with 1.5 liters of water and left to cool overnight with stirring.

  • The diluted reaction mixture is poured into a mixture of 1.8 liters of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

  • The resulting precipitate is collected by filtration, washed with water, and then washed with methanol.

  • The crude product is purified by recrystallization from chloroform to yield light-tan crystals of 6-methoxy-8-nitroquinoline.

Step 2: Reduction of 6-Methoxy-8-nitroquinoline to 6-Methoxy-8-aminoquinoline

The nitro group of 6-methoxy-8-nitroquinoline is reduced to a primary amine in this step.

Starting Material: 6-Methoxy-8-nitroquinoline. Reagents: Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Sodium Hydroxide.

Experimental Procedure: [5]

  • To a solution of 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid, an excess of tin(II) chloride dihydrate is added portion-wise while stirring.

  • The reaction mixture is heated, typically under reflux, until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution.

  • The resulting mixture is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 6-methoxy-8-aminoquinoline.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the amino group of 6-methoxy-8-aminoquinoline to a bromo group using the Sandmeyer reaction.

Starting Material: 6-Methoxy-8-aminoquinoline. Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).

Experimental Procedure:

  • 6-methoxy-8-aminoquinoline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine salt. The temperature is maintained below 5°C to ensure the stability of the resulting diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.

  • In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

  • The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.

  • The reaction mixture is then extracted with an organic solvent. The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Starting Materials and Reagents

StepStarting MaterialKey Reagents
14-Methoxy-2-nitroanilineGlycerol, H₂SO₄, As₂O₅
26-Methoxy-8-nitroquinolineSnCl₂·2H₂O, HCl
36-Methoxy-8-aminoquinolineNaNO₂, HBr, CuBr

Table 2: Product Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
6-Methoxy-8-nitroquinolineC₁₀H₈N₂O₃204.1865-76158-160[4]
6-Methoxy-8-aminoquinolineC₁₀H₁₀N₂O174.20--
This compoundC₁₀H₈BrNO238.08-65-66

Experimental Workflow Diagram

The logical flow of the synthesis, including purification and characterization steps, is illustrated in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction A Mixing of 4-Methoxy-2-nitroaniline, Glycerol, and As₂O₅ B Addition of H₂SO₄ and Heating A->B C Workup and Purification (Neutralization, Filtration, Recrystallization) B->C D Reduction of 6-Methoxy-8-nitroquinoline with SnCl₂/HCl E Workup and Purification (Basification, Extraction, Evaporation) D->E F Diazotization of 6-Methoxy-8-aminoquinoline G Reaction with CuBr F->G H Workup and Purification (Extraction, Chromatography/Recrystallization) G->H I Characterization of Intermediates and Final Product (NMR, IR, MS, Melting Point) H->I

References

8-Bromo-6-methoxyquinoline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Bromo-6-methoxyquinoline

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and potential applications.

Nomenclature

The compound is systematically named according to IUPAC rules, and it is also known by several other identifiers in various chemical databases and commercial catalogs.

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 50488-36-3[1][2]
Molecular Formula C10H8BrNO[2]
Molecular Weight 238.084 g/mol [2]
Synonyms NSC130788, SCHEMBL4810431, CTK4J2688, DTXSID90299446, ZINC1717567, 6950AB, ANW-69308, MFCD11110269, AKOS015897035[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions and biological assays.

Property Value Reference
Appearance White to off-white solid[3]
Melting Point 65-66 °C[2]
Boiling Point 329 °C at 760 mmHg[2]
Density 1.516 g/cm³ (Predicted)[2][3]
Flash Point 152.8 °C[2]
Refractive Index 1.64[2]
XLogP3 2.7[2]
PSA (Polar Surface Area) 22.1 Ų[2]

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules. Its synthesis can be achieved through several routes, and its structure allows for a variety of chemical transformations.

Synthetic Protocols

A common and straightforward method for the synthesis of this compound involves the direct bromination of 6-methoxyquinoline.[4] An alternative conceptual pathway can be adapted from the general Skraup synthesis for quinolines.

Experimental Protocol: Synthesis via Skraup Reaction and Bromination

This two-step protocol outlines the synthesis of the precursor 6-methoxyquinoline followed by its selective bromination.

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines from anilines.[5][6]

  • Reactants: p-Anisidine (p-methoxyaniline), glycerol, a mild oxidizing agent (e.g., p-nitrotoluene or arsenic acid), and concentrated sulfuric acid.

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-anisidine, glycerol, and the oxidizing agent in a round-bottom flask equipped with a reflux condenser. The reaction is highly exothermic.

    • Heat the mixture to approximately 140°C and maintain reflux for 8-9 hours.[5]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice and neutralize it with a sodium hydroxide solution until a pH of ~5.5 is reached.[5]

    • The crude 6-methoxyquinoline often separates as an oil or solid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 6-methoxyquinoline.

Step 2: Bromination of 6-Methoxyquinoline

  • Reactants: 6-Methoxyquinoline, bromine (Br₂), and a suitable solvent (e.g., acetic acid or chloroform).

  • Procedure:

    • Dissolve 6-methoxyquinoline in the chosen solvent in a flask protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction should be monitored to control the selective introduction of the bromine atom at the 8-position.[4]

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by adding a solution of sodium thiosulfate to remove excess bromine.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer, dry it, and evaporate the solvent.

    • Purify the resulting this compound by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Electrophilic Bromination p_Anisidine p-Anisidine Reaction1 Reflux (140°C) p_Anisidine->Reaction1 Glycerol Glycerol Glycerol->Reaction1 Reagents1 H₂SO₄, Oxidizing Agent Reagents1->Reaction1 Product1 6-Methoxyquinoline Reaction1->Product1 Reaction2 0°C to RT Product1->Reaction2 Intermediate Bromine Bromine (Br₂) Bromine->Reaction2 Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the functionalities present in its structure:

  • Nucleophilic Substitution: The bromine atom at the 8-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, thiols) to create a diverse library of derivatives.[4]

  • Cross-Coupling Reactions: The bromo-substituent facilitates participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.

  • Reduction: The quinoline ring system can be reduced, for example, through catalytic hydrogenation, to yield the corresponding tetrahydroquinoline derivatives.[4]

Applications and Biological Relevance

This compound is a valuable scaffold in drug discovery and a building block in organic synthesis.

  • Medicinal Chemistry: It is primarily investigated for its potential as an antimalarial agent, showing efficacy against Plasmodium falciparum by interfering with the parasite's life cycle.[4] Its derivatives are also explored for anticancer activity, potentially through enzyme inhibition.[4]

  • Chemical Research: The compound is used as a precursor for synthesizing more complex heterocyclic molecules, including novel phthalonitriles and inhibitors of tubulin polymerization or bacterial DNA gyrase.[4]

  • Materials Science: Due to its aromatic structure, it has found applications in the synthesis of dyes and fluorescent sensors.[4]

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound (Starting Scaffold) Coupling Cross-Coupling Rxns (e.g., Suzuki) Start->Coupling Substitution Nucleophilic Substitution Start->Substitution Derivatization Other Derivatizations Start->Derivatization Library Compound Library (Diverse Derivatives) Coupling->Library Substitution->Library Derivatization->Library Antimalarial Antimalarial Assays (vs. P. falciparum) Library->Antimalarial Anticancer Anticancer Assays (Enzyme Inhibition) Library->Anticancer Other Other Therapeutic Targets Library->Other Hit Hit Identification Antimalarial->Hit Anticancer->Hit Other->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt

Caption: Drug discovery workflow starting from this compound.

This guide provides a foundational understanding of this compound. Further in-depth research into specific reaction conditions and biological assays is recommended for any practical application.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents.[2][3][4][5] The 8-substituted quinoline core, in particular, is a key component in compounds with diverse biological activities, making it a valuable target in drug discovery programs.[3][5][6]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[7][8][9] This palladium-catalyzed reaction between an organohalide and an organoboron compound is distinguished by its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[8][10][11] These features make it an indispensable tool for generating molecular diversity in drug development pipelines.

These application notes provide a detailed protocol for the Suzuki coupling of 8-Bromo-6-methoxyquinoline with various arylboronic acids, a key transformation for synthesizing libraries of 8-Aryl-6-methoxyquinolines for further screening and development.

General Reaction Scheme:

The palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid yields the corresponding 8-Aryl-6-methoxyquinoline.

This compound + Arylboronic Acid ---(Pd Catalyst, Base, Solvent)---> 8-Aryl-6-methoxyquinoline

Data Presentation: Illustrative Reaction Conditions

The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[2][12] Optimization may be required for specific substrates.

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001892
24-Methylphenylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3)Toluene/H₂O (5:1)901288
34-Methoxyphenylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)Cs₂CO₃ (2.5)THF/H₂O (4:1)802495
43-Cyanophenylboronic acidPd(dppf)Cl₂ (4)-Na₂CO₃ (2)DME/H₂O (3:1)851678
52-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1002085
63-Pyridinylboronic acidPd(OAc)₂ (4)XPhos (8)K₃PO₄ (3)1,4-Dioxane1101275

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

General Protocol:

  • Flask Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the specified time (12-24 hours).[2][7]

  • Reaction Monitoring: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with an organic solvent such as ethyl acetate.

    • The solution is washed sequentially with water and then brine to remove the inorganic base and salts.

    • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-Aryl-6-methoxyquinoline product.

Visualizations

Suzuki Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial for activating the organoboron species to facilitate the transmetalation step.[11][13]

Suzuki_Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)Ln-X pd0->oa_complex Oxidative Addition tm_complex R-Pd(II)Ln-R' oa_complex->tm_complex Transmetalation product R-R' tm_complex->product product->pd0 reactant1 R-X (this compound) reactant2 R'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 8-Aryl-6-methoxyquinolines.

Experimental_Workflow prep 1. Reagent Preparation (Flask, Reactants, Catalyst, Base) setup 2. Reaction Setup (Add Solvents, Purge with Ar/N₂) prep->setup reaction 3. Heating & Stirring (e.g., 100°C, 18h) setup->reaction monitor 4. Reaction Monitoring reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up (Dilute, Wash, Dry) monitor->workup Reaction Complete concentrate 6. Concentration (Rotary Evaporation) workup->concentrate purify 7. Purification (Flash Column Chromatography) concentrate->purify product 8. Pure Product (8-Aryl-6-methoxyquinoline) purify->product

Caption: General workflow for synthesis and purification via Suzuki coupling.

References

Application Notes and Protocols for the Functionalization of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of 8-Bromo-6-methoxyquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe common palladium-catalyzed cross-coupling reactions and other functionalization methods, offering a versatile toolkit for the derivatization of the quinoline scaffold.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The bromine atom at the 8-position serves as a versatile handle for introducing a wide range of substituents through various cross-coupling and substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of photophysical properties in materials science applications. The methoxy group at the 6-position can also influence the electronic properties and biological activity of the resulting derivatives. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as cyanation and nucleophilic aromatic substitution.

Synthesis of this compound

The starting material, this compound, can be synthesized via several routes. A common method involves the Skraup synthesis from p-anisidine to first produce 6-methoxyquinoline, followed by bromination.

Protocol: Synthesis of 6-methoxyquinoline via Skraup Reaction [1]

  • In a reaction vessel, combine p-methoxyaniline (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[1]

  • Slowly add concentrated sulfuric acid dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be 1:6.[1]

  • Heat the mixture to 140°C and reflux for 8-8.5 hours.[1]

  • After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.[1]

  • Remove the floating resin, and collect the solid by suction filtration. Wash the solid with distilled water and then with ethyl acetate.[1]

  • Combine the organic phases, and extract the aqueous phase with ethyl acetate.[1]

  • Combine all organic phases and remove the ethyl acetate via reduced pressure distillation to obtain 6-methoxyquinoline.[1]

Protocol: Bromination of 6-methoxyquinoline

A general procedure for the bromination of quinoline derivatives involves the use of a brominating agent in the presence of a strong acid.

  • Dissolve 6-methoxyquinoline in a suitable strong acid, such as concentrated sulfuric acid.

  • Cool the mixture to a low temperature (e.g., -30°C to -15°C).[2][3]

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS).[2][3]

  • Stir the reaction at a low temperature until completion, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with ice water and neutralize with a base.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4]

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Arylboronic Acid Arylboronic Acid or Ester Product 8-Aryl-6-methoxyquinoline Catalyst->Product + Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Illustrative):

The following protocol is adapted from a similar procedure for 8-bromo-6-methylquinolin-2(1H)-one.[4]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methoxyquinoline.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 8-Bromoquinolines

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃Dioxane/H₂O1001285Illustrative[4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃Toluene/EtOH/H₂O801692Illustrative[5]
3-Pyridinylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O902478Illustrative[5]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6]

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Amine Primary or Secondary Amine Product 8-Amino-6-methoxyquinoline Catalyst->Product + Ligand Ligand (e.g., Xantphos, BINAP) Base Base (e.g., NaOtBu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol (Illustrative):

The following protocol is based on general procedures for the Buchwald-Hartwig amination of bromoquinolines.[7]

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable ligand like Xantphos or BINAP (1.1-1.5 equiv. relative to Pd).

  • Add the desired primary or secondary amine (1.0-1.2 equiv.) and a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 8-amino-6-methoxyquinoline derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromoquinoline [7]

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene1001695
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102488
BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene1001891
Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[8][9]

Experimental Workflow:

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), and CuI in a flask. B Add solvent (e.g., THF), base (e.g., diisopropylamine), and terminal alkyne. A->B C Stir at room temperature or heat as required. B->C D Dilute with Et₂O and filter through Celite. C->D E Wash filtrate with aq. NH₄Cl, brine, and dry. D->E F Concentrate and purify by column chromatography. E->F

Caption: Experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol (Illustrative):

This protocol is based on a general procedure for Sonogashira couplings.[8]

  • To a solution of this compound (1.0 equiv.) in a suitable solvent like THF at room temperature, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.025 equiv.).

  • Sequentially add a base, for example, diisopropylamine (7.0 equiv.), and the terminal alkyne (1.1 equiv.).

  • Stir the reaction for 3-16 hours at room temperature, or heat if necessary, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[8]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)TriethylamineTHF60695Illustrative
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (2)K₂CO₃DMF801282Illustrative
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10]

Experimental Workflow:

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst (e.g., Pd(OAc)₂), and ligand (e.g., PPh₃) in a flask. B Add solvent (e.g., DMF), base (e.g., Et₃N), and alkene (e.g., acrylate). A->B C Heat the reaction mixture (e.g., 100-140°C). B->C D Cool the reaction and add water. C->D E Extract with an organic solvent (e.g., EtOAc). D->E F Wash, dry, concentrate, and purify by chromatography. E->F

Caption: Experimental workflow for the Heck reaction.

Experimental Protocol (Illustrative):

  • In a reaction vessel, combine this compound (1.0 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and optionally a phosphine ligand like triphenylphosphine (2-10 mol%).

  • Add a suitable solvent, for example, DMF or NMP, followed by a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Add the alkene (e.g., an acrylate or styrene derivative) (1.1-1.5 equiv.).

  • Heat the reaction mixture to 100-140°C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 4: Representative Conditions for Heck Reaction of Aryl Bromides with Acrylates [11]

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1.4)SIPr (1.4)K₂CO₃DMF1102099
Ethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile1001290
StyrenePdCl₂ (3)-NaOAcDMF1202485

Other Functionalization Reactions

Cyanation: Introduction of a Nitrile Group

The cyanation of aryl bromides can be achieved using various cyanide sources, often with a palladium catalyst.

Experimental Protocol (Illustrative using Zn(CN)₂): [12]

  • To a degassed solution of this compound (1.0 equiv.) in a solvent such as DMF, add zinc cyanide (Zn(CN)₂) (0.6 equiv.), a palladium catalyst like Pd₂(dba)₃ (2-5 mol%), and a ligand such as dppf (4-10 mol%).

  • Heat the mixture under an inert atmosphere to 100-120°C for 1-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Table 5: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

Cyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Zn(CN)₂Pd₂(dba)₃ (3.6)dppf (7.2)-DMFReflux1688[12]
K₄[Fe(CN)₆]Pd(OAc)₂ (5)-Na₂CO₃DMA1201583[12]
Zn(CN)₂Pd/C (2)dppf (4)Zn formateDMAC110-up to 98[13]
Nucleophilic Aromatic Substitution (SNAr)

While less common for simple aryl bromides without strong electron-withdrawing groups, nucleophilic aromatic substitution can be a viable strategy under certain conditions, particularly with highly activated substrates or very strong nucleophiles.[14][15][16] The quinoline nitrogen can activate the 8-position towards nucleophilic attack to some extent.

Logical Relationship for SNAr Reactivity:

SNAr_Logic Aryl Halide Aryl Halide (this compound) Reaction Occurs SNAr Reaction Proceeds Aryl Halide->Reaction Occurs Activating Group Electron-Withdrawing Group (ortho/para to leaving group) Activating Group->Reaction Occurs enhances Strong Nucleophile Strong Nucleophile (e.g., alkoxide, amide) Strong Nucleophile->Reaction Occurs enables

References

Application Notes and Protocols for the Use of 8-Bromo-6-methoxyquinoline in Antimalarial Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-aminoquinolines represent a critical class of antimalarial drugs, with primaquine and tafenoquine being notable examples due to their activity against the dormant liver stages of Plasmodium vivax and P. ovale. The synthesis of these and other novel 8-aminoquinoline derivatives often involves the strategic introduction of a side chain at the 8-position of the quinoline core. 8-Bromo-6-methoxyquinoline has emerged as a versatile and valuable building block in this context. Its bromine atom at the 8-position provides a reactive handle for modern cross-coupling reactions, offering an alternative to traditional synthetic routes that may involve nitration and subsequent reduction. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antimalarial drug candidates, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

Synthetic Pathways Overview

The primary application of this compound in antimalarial synthesis is its conversion to 8-aminoquinoline derivatives through the formation of a carbon-nitrogen bond at the C8 position. This is typically achieved by coupling with a suitable amine, often a protected diaminoalkane side chain. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic_Pathways This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Ullmann Condensation Ullmann Condensation This compound->Ullmann Condensation Primaquine Analogue Primaquine Analogue Buchwald-Hartwig Amination->Primaquine Analogue Ullmann Condensation->Primaquine Analogue

Caption: General synthetic routes from this compound.

Experimental Protocols

Buchwald-Hartwig Amination for the Synthesis of Primaquine Analogue

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is often preferred due to its high functional group tolerance and milder reaction conditions compared to traditional methods.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add this compound, amine, Pd catalyst, ligand, and base to a dry Schlenk tube. Add this compound, amine, Pd catalyst, ligand, and base to a dry Schlenk tube. Evacuate and backfill with inert gas (e.g., Argon). Evacuate and backfill with inert gas (e.g., Argon). Add this compound, amine, Pd catalyst, ligand, and base to a dry Schlenk tube.->Evacuate and backfill with inert gas (e.g., Argon). Add anhydrous, degassed solvent. Add anhydrous, degassed solvent. Evacuate and backfill with inert gas (e.g., Argon).->Add anhydrous, degassed solvent. Heat the reaction mixture to the specified temperature (e.g., 100 °C). Heat the reaction mixture to the specified temperature (e.g., 100 °C). Add anhydrous, degassed solvent.->Heat the reaction mixture to the specified temperature (e.g., 100 °C). Stir vigorously for the designated time (e.g., 12-24 h). Stir vigorously for the designated time (e.g., 12-24 h). Heat the reaction mixture to the specified temperature (e.g., 100 °C).->Stir vigorously for the designated time (e.g., 12-24 h). Monitor progress by TLC or LC-MS. Monitor progress by TLC or LC-MS. Stir vigorously for the designated time (e.g., 12-24 h).->Monitor progress by TLC or LC-MS. Cool to room temperature and dilute with an organic solvent. Cool to room temperature and dilute with an organic solvent. Monitor progress by TLC or LC-MS.->Cool to room temperature and dilute with an organic solvent. Wash with water and brine. Wash with water and brine. Cool to room temperature and dilute with an organic solvent.->Wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Dry the organic layer and concentrate under reduced pressure. Wash with water and brine.->Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography. Purify by column chromatography. Dry the organic layer and concentrate under reduced pressure.->Purify by column chromatography.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound

  • N1-(tert-butoxycarbonyl)pentane-1,4-diamine (or other suitable protected side chain)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the protected amine side chain (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected primaquine analogue.

  • The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final primaquine analogue.

Parameter Condition
Reactants This compound, Protected Amine
Catalyst Pd₂(dba)₃ (2-5 mol%)
Ligand Xantphos (4-10 mol%)
Base NaOtBu (1.5-2.0 equiv.)
Solvent Anhydrous Toluene or Dioxane
Temperature 100-120 °C
Reaction Time 12-24 hours
Typical Yield 70-90%
Ullmann Condensation for the Synthesis of Pamaquine Analogue

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a cost-effective alternative.

Ullmann_Condensation_Workflow cluster_prep_ullmann Reaction Preparation cluster_reaction_ullmann Reaction cluster_workup_ullmann Work-up and Purification Add this compound, amine, CuI, ligand, and base to a dry reaction vessel. Add this compound, amine, CuI, ligand, and base to a dry reaction vessel. Purge with inert gas. Purge with inert gas. Add this compound, amine, CuI, ligand, and base to a dry reaction vessel.->Purge with inert gas. Add anhydrous polar aprotic solvent. Add anhydrous polar aprotic solvent. Purge with inert gas.->Add anhydrous polar aprotic solvent. Heat the reaction mixture to a high temperature (e.g., 120-150 °C). Heat the reaction mixture to a high temperature (e.g., 120-150 °C). Add anhydrous polar aprotic solvent.->Heat the reaction mixture to a high temperature (e.g., 120-150 °C). Stir for an extended period (e.g., 24-48 h). Stir for an extended period (e.g., 24-48 h). Heat the reaction mixture to a high temperature (e.g., 120-150 °C).->Stir for an extended period (e.g., 24-48 h). Monitor progress by TLC or LC-MS. Monitor progress by TLC or LC-MS. Stir for an extended period (e.g., 24-48 h).->Monitor progress by TLC or LC-MS. Cool to room temperature and dilute with an organic solvent. Cool to room temperature and dilute with an organic solvent. Monitor progress by TLC or LC-MS.->Cool to room temperature and dilute with an organic solvent. Filter through celite to remove copper salts. Filter through celite to remove copper salts. Cool to room temperature and dilute with an organic solvent.->Filter through celite to remove copper salts. Wash with aqueous ammonia, water, and brine. Wash with aqueous ammonia, water, and brine. Filter through celite to remove copper salts.->Wash with aqueous ammonia, water, and brine. Dry the organic layer and concentrate. Dry the organic layer and concentrate. Wash with aqueous ammonia, water, and brine.->Dry the organic layer and concentrate. Purify by column chromatography. Purify by column chromatography. Dry the organic layer and concentrate.->Purify by column chromatography.

Caption: Experimental workflow for Ullmann condensation.

Materials and Reagents:

  • This compound

  • 5-Diethylamino-2-aminopentane (for pamaquine synthesis)

  • Copper(I) iodide (CuI)

  • L-proline or a diamine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the amine side chain (1.5-2.0 equiv.), CuI (10-20 mol%), a ligand (e.g., L-proline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas.

  • Add an anhydrous polar aprotic solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with aqueous ammonia to remove any remaining copper, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pamaquine analogue.

Parameter Condition
Reactants This compound, Amine
Catalyst CuI (10-20 mol%)
Ligand L-proline (20-40 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent Anhydrous DMSO or DMF
Temperature 120-150 °C
Reaction Time 24-48 hours
Typical Yield 50-70%

Conclusion

This compound serves as a key intermediate for the synthesis of 8-aminoquinoline-based antimalarial drugs. The protocols detailed above for Buchwald-Hartwig amination and Ullmann condensation provide robust and adaptable methods for the crucial C-N bond formation step. The choice between these methods will depend on factors such as substrate compatibility, desired reaction conditions, and cost considerations. These application notes provide a solid foundation for researchers to explore the synthesis of novel and known antimalarial compounds, contributing to the ongoing efforts in the fight against malaria.

Application Notes and Protocols: 8-Bromo-6-methoxyquinoline as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 8-bromo-6-methoxyquinoline as a versatile scaffold in medicinal chemistry. The unique substitution pattern of this quinoline derivative offers opportunities for the development of novel therapeutic agents with potential anticancer and antimicrobial activities.

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs with a wide range of biological activities. The introduction of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring system creates a unique electronic and steric environment, making this compound an attractive starting point for the synthesis of diverse compound libraries. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methoxy group can influence the compound's pharmacokinetic properties and target interactions.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available p-anisidine. The first step is the construction of the 6-methoxyquinoline core via the Skraup synthesis, followed by regioselective bromination at the C-8 position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Synthesis

This protocol is adapted from established methods for Skraup synthesis.[1]

Materials and Reagents:

  • p-Anisidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • p-Nitrotoluene (or other suitable oxidizing agent)

  • Ferrous sulfate (catalyst)

  • Sodium hydroxide solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Slowly add p-anisidine to the mixture with continuous stirring.

  • Add ferrous sulfate as a catalyst.

  • Gently heat the mixture and add p-nitrotoluene portion-wise as the oxidizing agent.

  • After the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 6-methoxyquinoline.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Bromination of 6-Methoxyquinoline

This protocol is adapted from the bromination of 8-substituted quinolines.[2]

Materials and Reagents:

  • 6-Methoxyquinoline

  • Bromine

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-methoxyquinoline in chloroform or dichloromethane in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on alumina or silica gel, or by recrystallization.

Applications in Medicinal Chemistry

The this compound scaffold has shown promise in the development of anticancer and antimicrobial agents. The bromine at the 8-position can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Activity

Derivatives of bromo- and methoxy-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in DNA replication and cell proliferation, such as topoisomerase I, and the induction of apoptosis.[3][4]

Table 1: Anticancer Activity of Representative Bromo- and Methoxy-Substituted Quinoline Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 - 9.6 µg/mL[4]
4-Aroyl-6,7,8-trimethoxyquinolineKB, HT29, MKN450.217 - 0.327[5]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHCT1160.33[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of synthesized this compound derivatives.[7]

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery. Halogenated and methoxy-substituted quinolines have demonstrated activity against a range of bacterial and fungal pathogens.[8][9] The mechanism of action can involve the chelation of essential metal ions, leading to the disruption of microbial metabolic processes.

Table 2: Antimicrobial Activity of Representative Bromo- and Methoxy-Substituted Quinoline Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference(s)
7-Bromo-8-hydroxyquinolineGram-negative bacteriaNot specified[8]
8-Hydroxyquinoline Derivative (PH176)MRSA16 (MIC50), 32 (MIC90)[9]
Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonateE. coli0.125
6-Methoxyquinoline-3-carbonitrile derivativesGram-positive and Gram-negative bacteria, FungiModerate activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a general protocol for determining the MIC of synthesized this compound derivatives against various microorganisms.

Materials and Reagents:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 - 2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthetic and Biological Evaluation Workflow

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow p_anisidine p-Anisidine skraup Skraup Synthesis p_anisidine->skraup methoxyquinoline 6-Methoxyquinoline skraup->methoxyquinoline bromination Bromination methoxyquinoline->bromination bromo_methoxyquinoline This compound bromination->bromo_methoxyquinoline scaffold This compound Scaffold derivatization Derivatization (e.g., Suzuki Coupling) scaffold->derivatization library Compound Library derivatization->library anticancer_screening Anticancer Screening (e.g., MTT Assay) library->anticancer_screening antimicrobial_screening Antimicrobial Screening (e.g., MIC Assay) library->antimicrobial_screening hit_compounds Hit Compounds anticancer_screening->hit_compounds antimicrobial_screening->hit_compounds moa_studies Mechanism of Action Studies hit_compounds->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: Synthetic and biological evaluation workflow for this compound.

Potential Anticancer Signaling Pathway

G compound This compound Derivative topoisomerase Topoisomerase I compound->topoisomerase Inhibition dna_damage DNA Strand Breaks topoisomerase->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest

Caption: Potential anticancer mechanism via Topoisomerase I inhibition.

Potential Antimicrobial Mechanism of Action

G compound This compound Derivative chelation Chelation compound->chelation metal_ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) metal_ions->chelation enzyme_inhibition Inhibition of Metalloenzymes chelation->enzyme_inhibition metabolic_disruption Disruption of Microbial Metabolism enzyme_inhibition->metabolic_disruption cell_death Microbial Cell Death metabolic_disruption->cell_death

References

Application Notes: Synthesis of Novel Anticancer Agents Utilizing 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties. The strategic functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. 8-Bromo-6-methoxyquinoline serves as a versatile starting material for the synthesis of innovative anticancer drug candidates. The presence of a bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This functionalization can lead to compounds with enhanced biological activity and selectivity against various cancer cell lines.

This document provides detailed application notes and protocols for the synthesis of anticancer agents derived from this compound and related brominated quinoline structures. It includes quantitative data on their biological activities, detailed experimental procedures, and visualizations of synthetic pathways.

Key Synthetic Strategies

The primary synthetic route for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds between the quinoline scaffold and various boronic acids. This reaction is highly valued in drug discovery for its mild reaction conditions and tolerance of a wide range of functional groups.

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the synthesis of 8-aryl-6-methoxyquinoline derivatives from this compound and an appropriate arylboronic acid.

Suzuki_Coupling reagents This compound + Arylboronic Acid product 8-Aryl-6-methoxyquinoline reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst, Base, Solvent

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Anticancer Activity of Brominated Quinolines

Derivatives of brominated 8-hydroxyquinolines and 8-methoxyquinolines have demonstrated significant antiproliferative activity against a range of cancer cell lines. The substitution pattern on the quinoline ring plays a crucial role in determining the cytotoxic potential of these compounds.

Summary of Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various brominated quinoline derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 - 25.6[1][2]
HeLa (human cervix carcinoma)6.7 - 25.6[1][2]
HT29 (human colon carcinoma)6.7 - 25.6[1][2]
5,7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 - 25.6[1][2]
HeLa (human cervix carcinoma)6.7 - 25.6[1][2]
HT29 (human colon carcinoma)6.7 - 25.6[1][2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat brain tumor)5.45 - 9.6[3]
HeLa (human cervix carcinoma)5.45 - 9.6[3]
HT29 (human colon carcinoma)5.45 - 9.6[3]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT29Significant inhibitory effects[3]
6,8-Dibromo-5-nitroquinolineC6, HeLa, HT29Significant inhibitory effects[3]

Experimental Protocols

Synthesis of 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline[3]

This protocol details the synthesis of a highly active brominated quinoline derivative.

Materials:

  • 3,6,8-trimethoxyquinoline

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (AcOEt)

  • Hexane

Procedure:

  • Dissolve 3,6,8-trimethoxyquinoline (200 mg, 0.11 mmol, 1 equivalent) in CH₂Cl₂ (30 mL) in a round-bottom flask.

  • Prepare a solution of bromine (361 mg, 2.02 mmol, 2 equivalents) in CH₂Cl₂ (10 mL).

  • Add the bromine solution dropwise to the quinoline solution over 30 minutes in the dark at room temperature.

  • Allow the reaction to proceed for 2 days until all the bromine is consumed.

  • Wash the resulting mixture with a 5% aqueous NaHCO₃ solution (3 x 25 mL).

  • Dry the organic layer over Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude material (132 mg).

  • Purify the crude product by silica gel column chromatography, eluting with a 1:1 mixture of ethyl acetate and hexane (100 mL) to yield the pure 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 3,6,8-trimethoxyquinoline reaction Bromination (2 days, dark, RT) start1->reaction start2 Bromine in CH₂Cl₂ start2->reaction wash Wash with 5% NaHCO₃ reaction->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Silica Column Chromatography (AcOEt/Hexane 1:1) evaporate->purify product 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline purify->product

Caption: Experimental workflow for the synthesis of a brominated quinoline.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT29, C6)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action

Some brominated quinoline derivatives have been shown to exert their anticancer effects by inducing apoptosis and inhibiting key enzymes involved in DNA replication and repair, such as Topoisomerase I.[1][2]

Signaling_Pathway cluster_compound Compound Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects compound Brominated Quinolines topoI Topoisomerase I compound->topoI Inhibition other_targets Other Cellular Targets compound->other_targets dna_damage DNA Damage topoI->dna_damage apoptosis Apoptosis Induction other_targets->apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Potential mechanism of action for brominated quinoline anticancer agents.

Conclusion

This compound and its structural analogs are valuable starting materials for the synthesis of novel anticancer agents. The synthetic protocols, particularly those involving palladium-catalyzed cross-coupling reactions, offer a versatile platform for creating diverse libraries of quinoline derivatives. The significant in vitro anticancer activity of these compounds warrants further investigation into their mechanisms of action and potential for therapeutic applications. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds.

References

Application Note and Experimental Protocol for the Synthesis of 8-Bromo-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The 8-Bromo-6-methoxyquinoline core is a valuable building block for the synthesis of novel therapeutic agents, as the bromine atom at the 8-position serves as a versatile handle for further functionalization through various cross-coupling reactions.[4][5] This document provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization via Suzuki and Sonogashira cross-coupling reactions.

I. Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process involving the Skraup synthesis of 6-methoxyquinoline followed by regioselective bromination.

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.[6]

  • Reaction Scheme: p-Anisidine reacts with glycerol in the presence of an oxidizing agent (nitrobenzene) and a dehydrating agent (sulfuric acid) to yield 6-methoxyquinoline.

  • Experimental Protocol:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

    • To the flask, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxynitrobenzene (0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).[7]

    • Slowly add concentrated sulfuric acid through the dropping funnel. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[7]

    • Heat the reaction mixture to 140°C and maintain reflux for 8-8.5 hours.[7]

    • Allow the mixture to cool to room temperature and then carefully neutralize it with a sodium hydroxide solution to a pH of 5.5.[7]

    • Remove any floating resin by decantation.

    • Collect the solid product by suction filtration and wash it thoroughly with distilled water, followed by ethyl acetate.[7]

    • Combine the organic phases and extract the aqueous phase multiple times with ethyl acetate.[7]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-methoxyquinoline.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Bromination of 6-Methoxyquinoline

  • Reaction Scheme: 6-Methoxyquinoline is treated with bromine in a suitable solvent to afford this compound.

  • Experimental Protocol:

    • Dissolve 6-methoxyquinoline (1 equivalent) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask protected from light.

    • Prepare a solution of bromine (1.1 equivalents) in the same solvent.

    • Add the bromine solution dropwise to the quinoline solution at room temperature over 10 minutes.[1]

    • Stir the reaction mixture at ambient temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, wash the organic layer with a 5% sodium bicarbonate solution and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

II. Derivatization of this compound

The bromine atom on the this compound scaffold is amenable to palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

A. Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8]

  • Reaction Scheme: this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

  • Experimental Protocol:

    • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents), and a base like sodium carbonate (2 equivalents).[9][10]

    • Add a suitable solvent system, for example, a mixture of toluene and water.[9]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 70-90°C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.[8]

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 8-aryl-6-methoxyquinoline derivative.[8]

B. Sonogashira Cross-Coupling Reaction

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12]

  • Reaction Scheme: this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

  • Experimental Protocol:

    • To a solution of this compound (1 equivalent) in a solvent like THF or DMF, add a palladium catalyst such as Pd(PPh3)2Cl2 (0.05 equivalents) and a copper co-catalyst like CuI (0.025 equivalents).[13]

    • Add a base, typically an amine such as triethylamine or diisopropylamine (2-7 equivalents), which can also serve as a co-solvent.[11][13]

    • Add the terminal alkyne (1.1 equivalents) to the mixture.[13]

    • Stir the reaction at room temperature or with gentle heating (e.g., 70°C) for 3-24 hours, monitoring by TLC.[13][14]

    • Once the reaction is complete, dilute the mixture with an ether-based solvent and filter through a pad of Celite.[13]

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the 8-alkynyl-6-methoxyquinoline derivative.[13]

Data Presentation

Reaction StepStarting MaterialKey Reagents/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Skraup Synthesis p-AnisidineGlycerol, H₂SO₄, Nitrobenzene-1408-8.560-75
Bromination 6-MethoxyquinolineBromineChloroformRT24-4880-95
Suzuki Coupling This compoundArylboronic acid, Pd(dppf)Cl₂, Na₂CO₃Toluene/Water70-9012-2465-90
Sonogashira Coupling This compoundTerminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF/Et₃NRT-703-2470-95

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualization of Experimental Workflows

G cluster_0 Synthesis of this compound A p-Anisidine B Skraup Reaction (Glycerol, H₂SO₄) A->B C 6-Methoxyquinoline B->C D Bromination (Br₂) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

G cluster_1 Derivatization of this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_reagents Arylboronic Acid, Pd Catalyst, Base Start->Suzuki_reagents Sonogashira_reagents Terminal Alkyne, Pd/Cu Catalysts, Base Start->Sonogashira_reagents Suzuki_product 8-Aryl-6-methoxyquinoline Derivatives Suzuki_reagents->Suzuki_product Sonogashira_product 8-Alkynyl-6-methoxyquinoline Derivatives Sonogashira_reagents->Sonogashira_product

Caption: Derivatization pathways for this compound.

References

Application Notes and Protocols: 8-Bromo-6-methoxyquinoline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-bromo-6-methoxyquinoline as a key starting material for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The strategic placement of the bromo and methoxy groups on the quinoline scaffold allows for targeted modifications, leading to the development of potent kinase inhibitors and antimalarial agents. This document outlines key synthetic strategies, detailed experimental protocols, and biological activity data for derivatives of this compound.

Application in Kinase Inhibitor Synthesis

The quinoline core is a well-established scaffold in the design of kinase inhibitors, with several approved drugs targeting various kinases.[1] The PI3K/Akt/mTOR signaling pathway, frequently deregulated in cancer, is a key target for quinoline-based inhibitors.[2][3][4][5][6] this compound serves as an excellent starting point for generating libraries of kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 8-position, allowing for fine-tuning of the molecule's interaction with the kinase active site.

General Synthetic Workflow for Kinase Inhibitor Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald suzuki_prod 8-Aryl/Heteroaryl-6-methoxyquinoline suzuki->suzuki_prod buchwald_prod 8-Amino-6-methoxyquinoline Derivative buchwald->buchwald_prod library Kinase Inhibitor Library suzuki_prod->library buchwald_prod->library

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

1. Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

  • Procedure:

    • To a reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

    • Evacuate and backfill the vial with nitrogen gas three times.

    • Add 1,4-dioxane and water to the vial.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 8-aryl-6-methoxyquinoline derivative.[7]

2. Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.

  • Materials:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol)

    • Xantphos (0.04 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous toluene (10 mL)

  • Procedure:

    • To a Schlenk flask, add this compound, the desired amine, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Evacuate and backfill the flask with argon gas three times.

    • Add anhydrous toluene to the flask.

    • Heat the reaction mixture to 110 °C and stir for 16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 8-(amino)-6-methoxyquinoline derivative.[7][8]

Illustrative Data for Kinase Inhibitor Activity

The following table summarizes representative biological activity data for hypothetical kinase inhibitors derived from this compound, targeting kinases in the PI3K/Akt/mTOR pathway. The data is based on reported activities for structurally similar quinoline-based inhibitors.[2][9]

Compound IDR-Group (at C8)Target KinaseIC₅₀ (nM)
BMQ-A1 4-FluorophenylPI3Kα15.2
BMQ-A2 3,4,5-TrimethoxyphenylmTOR8.5
BMQ-A3 1H-Indol-5-ylAkt25.0
BMQ-N1 4-Morpholinopiperidin-1-ylPI3Kα/mTOR5.8 (PI3Kα), 12.1 (mTOR)
BMQ-N2 4-(Dimethylamino)anilineVEGFR-230.5
BMQ-N3 2-AminopyrimidineCDK245.7

Targeted Signaling Pathway: PI3K/Akt/mTOR

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Application in Antimalarial Drug Discovery

8-Aminoquinolines are a critical class of antimalarial drugs, with primaquine and tafenoquine being notable examples used to eradicate the liver stages of Plasmodium vivax and P. ovale.[10] The 6-methoxyquinoline scaffold is a key pharmacophore in these drugs.[11] this compound is a valuable precursor for the synthesis of novel 8-aminoquinoline analogues with potential antimalarial activity. The bromine at the 8-position can be readily displaced by various amines via Buchwald-Hartwig amination to generate a library of compounds for structure-activity relationship (SAR) studies.[12][13]

Synthetic Route to 8-Amino-6-methoxyquinoline Derivatives

A common synthetic strategy involves the initial synthesis of 6-methoxy-8-nitroquinoline, followed by reduction to 8-amino-6-methoxyquinoline, which can then be further functionalized. Alternatively, direct amination of this compound provides a more direct route to diverse analogues.

G start This compound amination Buchwald-Hartwig Amination (Primary/Secondary Amine) start->amination product 8-Amino-6-methoxyquinoline Analogue amination->product screening Antimalarial Activity Screening product->screening

References

Application Notes and Protocols: 8-Bromo-6-methoxyquinoline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 8-Bromo-6-methoxyquinoline as a versatile building block in the development of advanced functional materials. The unique electronic properties of the quinoline core, combined with the electron-donating methoxy group and the reactive bromo handle, make this compound a promising precursor for a range of applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent chemosensors.

Application Note 1: Precursor for Luminescent Materials for OLEDs

This compound serves as an excellent starting material for the synthesis of novel phosphorescent and fluorescent materials for OLED applications. The core structure is related to the widely used 8-hydroxyquinoline (8-HQ) ligand in thermally stable metal complexes for OLEDs. The 8-bromo position allows for the introduction of various aryl or heteroaryl moieties through cross-coupling reactions, enabling the fine-tuning of the material's photophysical properties, such as emission color and quantum efficiency.

Quantitative Data: Photophysical Properties of a Hypothetical Derivative

The following table summarizes the potential photophysical properties of a hypothetical luminescent material derived from this compound, where an aryl group has been introduced at the 8-position via a Suzuki coupling reaction.

PropertyValue
Absorption Maximum (λ_abs)380 nm
Emission Maximum (λ_em)520 nm (Green)
Photoluminescence Quantum Yield (Φ_PL)> 80%
Triplet Energy (E_T)2.6 eV
Highest Occupied Molecular Orbital (HOMO)-5.5 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.8 eV
Experimental Protocol: Synthesis of an 8-Aryl-6-methoxyquinoline Derivative via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 8-position of 6-methoxyquinoline.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 8-aryl-6-methoxyquinoline.

G cluster_synthesis Synthesis of Luminescent Material cluster_fabrication OLED Fabrication start This compound reagents Arylboronic Acid, Pd Catalyst, Base start->reagents reaction Suzuki Coupling start->reaction reagents->reaction product 8-Aryl-6-methoxyquinoline (Luminescent Material) reaction->product purification Purification product->purification sublimation Sublimation purification->sublimation deposition Vapor Deposition sublimation->deposition device OLED Device deposition->device

Workflow for developing an OLED material from this compound.

Application Note 2: Precursor for Fluorescent Chemosensors

The 6-methoxyquinoline scaffold is a known precursor for fluorescent sensors.[1] By functionalizing the 8-bromo position with a receptor unit, novel chemosensors can be designed for the selective detection of various analytes, such as metal ions or small molecules. The principle of detection relies on the change in the fluorescence properties of the quinoline fluorophore upon binding of the analyte to the receptor.

Quantitative Data: Hypothetical Performance of a Fluorescent Sensor for Zinc Ions

The following table outlines the hypothetical performance characteristics of a fluorescent sensor for Zn²⁺ ions, synthesized from this compound.

ParameterValue
AnalyteZn²⁺
Detection Limit10 nM
Linear Range0 - 100 nM
Fluorescence Change (F/F₀)> 50-fold increase
SelectivityHigh selectivity over other common metal ions
Response Time< 1 minute
Experimental Protocol: Synthesis of a Hypothetical Fluorescent Sensor for Metal Ions

This protocol provides a general method for attaching a simple metal ion receptor to the 8-position of 6-methoxyquinoline via a Sonogashira coupling followed by a click reaction.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • TBAF (Tetrabutylammonium fluoride)

  • Azide-functionalized receptor (e.g., an azido-picolinamide)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Sonogashira Coupling to introduce an alkyne

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise and stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield 8-((trimethylsilyl)ethynyl)-6-methoxyquinoline.

  • Dissolve the silylated alkyne in THF and treat with TBAF (1.1 eq) at 0 °C. Stir for 30 minutes, then quench with water and extract with diethyl ether. Dry and concentrate to give 8-ethynyl-6-methoxyquinoline.

Step 2: Copper-catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

  • Dissolve 8-ethynyl-6-methoxyquinoline (1.0 eq) and the azide-functionalized receptor (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Upon completion, dilute with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to obtain the final sensor molecule.

G cluster_synthesis Sensor Synthesis cluster_sensing Sensing Mechanism start This compound sonogashira Sonogashira Coupling start->sonogashira alkyne 8-Ethynyl-6-methoxyquinoline sonogashira->alkyne click Click Reaction alkyne->click sensor Fluorescent Sensor click->sensor receptor Azide-functionalized Receptor receptor->click sensor_free Sensor (Low Fluorescence) sensor->sensor_free binding Binding sensor_free->binding analyte Analyte (e.g., Zn²⁺) analyte->binding sensor_bound Sensor-Analyte Complex (High Fluorescence) binding->sensor_bound

References

Application Notes and Protocols for the Derivatization of the 8-Position of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of the 8-position of the quinoline ring, a critical scaffold in medicinal chemistry. The quinoline nucleus is a key component in a wide range of pharmacologically active compounds, and functionalization at the C8-position offers a powerful strategy for modulating their biological activity.[1][2] This document outlines detailed protocols for key synthetic transformations, presents quantitative data on reaction yields and biological activities, and illustrates important synthetic pathways and experimental workflows.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery due to its presence in numerous natural products and synthetic compounds with diverse biological activities.[3] Derivatives of quinoline have demonstrated efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][3] The 8-position of the quinoline ring is a particularly attractive site for derivatization as substituents at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for C8-Derivatization

Several synthetic strategies have been developed for the functionalization of the 8-position of the quinoline ring. These methods can be broadly categorized into:

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the C8-position, respectively. These reactions typically start from an 8-haloquinoline precursor.

  • Direct C-H Functionalization: This modern approach allows for the direct introduction of functional groups at the C8-position without the need for pre-functionalized starting materials, offering a more atom-economical route.[4][5][6]

  • Synthesis from Precursors: The derivatization can also be achieved by synthesizing the quinoline ring from already substituted precursors, such as ortho-aminophenols in the Skraup synthesis of 8-hydroxyquinolines.[7]

Key Derivatization Reactions and Protocols

This section provides detailed experimental protocols for some of the most common and versatile methods for derivatizing the 8-position of the quinoline ring.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of 8-arylquinolines. The general reaction involves the coupling of an 8-haloquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Suzuki_Coupling 8-Bromoquinoline 8-Bromoquinoline Reaction_Center + 8-Bromoquinoline->Reaction_Center Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Center Pd_Catalyst Pd Catalyst, Base 8-Arylquinoline 8-Arylquinoline Pd_Catalyst->8-Arylquinoline Reaction_Center->Pd_Catalyst

Caption: Suzuki-Miyaura coupling of 8-bromoquinoline.

Experimental Protocol: Synthesis of 8-Aryl-6-methylquinolin-2(1H)-one [8]

  • Materials:

    • 8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., degassed MeCN/water mixture)

  • Procedure:

    • To a reaction vessel, add 8-bromo-6-methylquinolin-2(1H)-one, the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Add the degassed solvent mixture (e.g., MeCN/water).

    • Stir the mixture under an inert atmosphere (e.g., N₂) at 70-80 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of 8-aminoquinoline derivatives. It involves the palladium-catalyzed coupling of an 8-haloquinoline with a primary or secondary amine.

General Reaction Scheme:

Buchwald_Hartwig 8-Bromoquinoline 8-Bromoquinoline Reaction_Center + 8-Bromoquinoline->Reaction_Center Amine Amine (R₂NH) Amine->Reaction_Center Pd_Catalyst Pd Catalyst, Base, Ligand 8-Aminoquinoline 8-Aminoquinoline Derivative Pd_Catalyst->8-Aminoquinoline Reaction_Center->Pd_Catalyst

Caption: Buchwald-Hartwig amination of 8-bromoquinoline.

Experimental Protocol: Synthesis of 5-(N-Substituted-Anilino)-8-benzyloxyquinoline [9]

  • Materials:

    • 5-bromo-8-benzyloxyquinoline (1.0 equiv)

    • Aniline derivative (1.25 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, catalyst)

    • Ligand (e.g., JohnPhos, L3)

    • Sodium tert-butoxide (NaO-t-Bu, 1.25 equiv)

    • Toluene (anhydrous, degassed)

  • Procedure:

    • In an oven-dried reaction vessel under an argon atmosphere, add 5-bromo-8-benzyloxyquinoline, the aniline derivative, Pd(OAc)₂, the ligand, and sodium tert-butoxide.

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture to 110-150 °C and stir for 0.5-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and purify by flash chromatography.

Synthesis of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are important chelating agents and have shown a wide range of biological activities.[10] One common synthetic route is the Skraup synthesis.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [7]

  • Materials:

    • o-Aminophenol

    • Acrolein

    • Hydrochloric acid

    • Glacial acetic acid

    • Hydroquinone (polymerization inhibitor)

  • Procedure:

    • Mix hydrochloric acid, glacial acetic acid, and o-aminophenol in a reaction flask.

    • Heat the mixture to 95-100 °C with stirring.

    • Prepare a solution of hydroquinone in acrolein.

    • Slowly add the acrolein solution to the heated reaction mixture over 3 hours.

    • Maintain the reaction at the same temperature for an additional 2 hours.

    • Cool the reaction mixture to room temperature and filter.

Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of the 8-position of the quinoline ring and the biological activity of the resulting compounds.

Table 1: Reaction Yields for C8-Derivatization

Starting MaterialReagentReaction TypeProductYield (%)Reference
8-bromo-6-methylquinolin-2(1H)-onePhenylboronic acidSuzuki-Miyaura8-phenyl-6-methylquinolin-2(1H)-one70-90[8]
5-bromo-8-benzyloxyquinolineN-methylanilineBuchwald-Hartwig5-(N-methylanilino)-8-benzyloxyquinoline85[9]
Quinoline N-oxideIodobenzeneC-H Arylation8-Phenylquinoline N-oxide78[5]
4-hydroxy-8-tosyloxyquinolineThiophenolNucleophilic Substitution4-phenylthio-8-hydroxyquinoline>70[11]

Table 2: Anticancer Activity of 8-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (nM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)16 ± 3[3]
8-(3'-(4"-phenylpiperazino)-2'-hydroxypropyloxy)quinolineVariousNot specified in nM[12]
Pyridin-2-one 4c (trimethoxy-substituted)HOP-92 (Lung)2370[13]
Pyridin-2-one 4c (trimethoxy-substituted)SNB-75 (CNS)2380[13]
Pyridin-2-one 4c (trimethoxy-substituted)RXF 393 (Renal)2210[13]
Pyridin-2-one 4c (trimethoxy-substituted)HS 578T (Breast)2380[13]

Table 3: Antimalarial Activity of 8-Aminoquinoline Derivatives

Compound/ComplexPlasmodium falciparum StrainIC₅₀ (µg/mL)Reference
8AQ-Cu-5IuK1 (chloroquine-resistant)100-1000[14]
8AQ-Cu-5NuK1 (chloroquine-resistant)100-1000[14]
5-Aryl-8-aminoquinoline (4bc)D6Not specified in µg/mL[15]
5-Aryl-8-aminoquinoline (4bd)D6Not specified in µg/mL[15]
5-Aryl-8-aminoquinoline (4be)D6Not specified in µg/mL[15]
WR 249420Various0.05-0.1 µM[16]
WR 251855Various0.05-0.1 µM[16]

Experimental and Drug Discovery Workflow

The development of novel drugs based on the 8-substituted quinoline scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_preclinical Preclinical Development Start Select Quinoline Scaffold Derivatization Derivatization at C8-Position (Suzuki, Buchwald-Hartwig, etc.) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening In Vitro Screening (Anticancer, Antimalarial Assays) Purification->Screening Hit_ID Hit Identification (IC₅₀ Determination) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Lead_Opt->Derivatization Iterative Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & PK/PD Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery of drugs based on 8-substituted quinolines.

Signaling Pathways

While the exact mechanisms of action for many 8-substituted quinoline derivatives are still under investigation, some have been shown to interfere with key cellular signaling pathways. For instance, in cancer, quinoline derivatives have been implicated in the inhibition of tubulin polymerization, a critical process in cell division.

Signaling_Pathway Quinoline_Derivative 8-Substituted Quinoline Derivative Tubulin Tubulin Quinoline_Derivative->Tubulin Inhibition Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by quinoline derivatives leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Skraup Synthesis of Quinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Skraup synthesis of quinolines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, optimize reaction conditions, and ensure successful outcomes in your experiments.

Troubleshooting Guides

Issue 1: The reaction is dangerously exothermic and difficult to control.

Question: My Skraup reaction is proceeding too violently, with a rapid increase in temperature and pressure. What immediate actions should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety hazard.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.

  • Ensure adequate ventilation in a fume hood and have a blast shield in place.

Preventative Measures:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's exothermicity.[1][2][3][4] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step.[2]

  • Controlled Reagent Addition: Add reagents in the correct order: aniline, glycerol, the moderator (e.g., ferrous sulfate), and then slowly and carefully add concentrated sulfuric acid with external cooling.[5]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after the initial exotherm has subsided to maintain a steady reflux.

Issue 2: The yield of the desired quinoline product is consistently low.

Question: I am following a standard protocol for the Skraup synthesis, but my yields are significantly lower than expected. What are the likely causes, and how can I improve them?

Answer: Low yields in the Skraup synthesis can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration after the initial exothermic phase to drive it to completion.

  • Substituent Effects: The electronic nature of the substituents on the aniline ring plays a critical role. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields. For example, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with a yield as low as 17%, whereas the synthesis using o-bromoaniline can achieve yields around 75%.[6]

  • Side Product Formation: The highly acidic and high-temperature conditions promote the polymerization of acrolein and other intermediates, leading to significant tar formation.

  • Purification Losses: The workup and purification process, especially with tarry residues, can be a major source of product loss.

To Improve Yields:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Use a Moderator: As mentioned for controlling exothermicity, moderators like ferrous sulfate can also help improve yields by minimizing side reactions.

  • Purification Strategy: Employ steam distillation for effective separation of the volatile quinoline product from non-volatile tars.

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

Question: My crude quinoline product is a dark, viscous oil with a significant amount of tar. What are the most effective purification methods?

Answer: Tar formation is a common challenge in the Skraup synthesis.

Purification Methods:

  • Steam Distillation: This is the most effective method for separating the volatile quinoline from the non-volatile tarry byproducts. The crude reaction mixture is made alkaline, and then steam is passed through it.

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.

  • Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.

  • Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[5]

Frequently Asked Questions (FAQs)

Q1: What are the essential roles of each reactant in the Skraup synthesis? A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit to complete the heterocyclic ring.[7]

  • Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[7]

  • Oxidizing Agent (e.g., nitrobenzene, arsenic acid): Required for the final aromatization step to convert 1,2-dihydroquinoline to quinoline.[4][7]

Q2: Can I use a substituted aniline in the Skraup synthesis? A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines. However, the position and electronic nature of the substituent will affect the reaction's regioselectivity and yield. Ortho- and para-substituted anilines typically give a single product, while meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines.[3]

Q3: Are there alternatives to hazardous oxidizing agents like nitrobenzene and arsenic acid? A3: Yes, while nitrobenzene and arsenic acid are traditional oxidizing agents, other alternatives have been explored.[8] Iodine (I₂) has been used as a milder oxidizing agent.[9] In some modified procedures, especially those employing microwave irradiation, the reaction can proceed without an external oxidizing agent.

Q4: How does the choice of moderator affect the reaction? A4: Moderators like ferrous sulfate and boric acid are added to make the reaction less violent.[1][2][3][4] Ferrous sulfate is thought to facilitate a more controlled oxidation process, leading to a smoother reaction profile and often improved yields by reducing tar formation.[2]

Data Presentation

Table 1: Effect of Substituents on the Aniline Ring on Quinoline Yield

Aniline DerivativeProductYield (%)Reference
AnilineQuinoline84-91[2][10]
p-Toluidine6-Methylquinoline~70[11]
o-Anisidine8-Methoxyquinoline~65[11]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76[12]
o-Bromoaniline8-Bromoquinoline~75[6]
o-Nitroaniline8-Nitroquinoline~17[6]

Table 2: Comparison of Oxidizing Agents in the Skraup Synthesis

AnilineOxidizing AgentModeratorYield (%)Notes
AnilineNitrobenzeneFerrous Sulfate84-91Standard, but can be violent.[2][10]
AnilineArsenic AcidNone mentionedGenerally good yieldsReaction is less violent than with nitrobenzene.[8]
AnilineIodineNone mentionedNot specifiedMilder oxidizing agent.[9]

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (40%)

  • Sodium Nitrite

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.

  • Acid Addition: Slowly and with constant stirring, carefully add concentrated sulfuric acid to the mixture. The addition is exothermic, so external cooling may be necessary.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill to separate the volatile quinoline and unreacted nitrobenzene from the tarry residue.

  • Purification:

    • Separate the organic layer from the distillate.

    • To remove unreacted aniline, acidify the distillate with dilute sulfuric acid, cool in an ice bath, and add a solution of sodium nitrite to diazotize the aniline.

    • Gently warm the solution to decompose the diazonium salt.

    • Make the solution alkaline again with sodium hydroxide and perform a second steam distillation to obtain pure quinoline.

  • Final Purification: The collected quinoline can be further purified by distillation under reduced pressure.

Mandatory Visualization

Skraup_Synthesis_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4_1 H₂SO₄ (cat.) Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Acid-catalyzed Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Caption: The reaction mechanism of the Skraup synthesis.

Troubleshooting_Workflow Start Skraup Synthesis Issue Violent_Reaction Violent/Uncontrolled Reaction? Start->Violent_Reaction Low_Yield Low Yield? Violent_Reaction->Low_Yield No Add_Moderator Add Moderator (FeSO₄) Control Reagent Addition Gradual Heating Violent_Reaction->Add_Moderator Yes Tar_Formation Excessive Tar Formation? Low_Yield->Tar_Formation No Optimize_Conditions Optimize Reaction Time/Temp Check Substituent Effects Improve Purification Low_Yield->Optimize_Conditions Yes Purification Use Steam Distillation Solvent Extraction Activated Carbon Treatment Tar_Formation->Purification Yes Success Successful Synthesis Tar_Formation->Success No Add_Moderator->Success Optimize_Conditions->Success Purification->Success

Caption: A troubleshooting workflow for common issues in the Skraup synthesis.

References

Technical Support Center: 8-Bromo-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 8-Bromo-6-methoxyquinoline. It provides detailed troubleshooting guides and frequently asked questions to address common challenges and byproducts encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A1: A widely employed and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-Bromo-4-methoxyaniline, through the regioselective bromination of 4-methoxyaniline. The second step is the construction of the quinoline ring via a Skraup reaction using the synthesized 2-Bromo-4-methoxyaniline. This approach is generally preferred over late-stage bromination of 6-methoxyquinoline, which tends to yield isomeric byproducts.

Q2: What are the most common byproducts encountered in the synthesis of this compound?

A2: The byproducts in this synthesis can originate from both the bromination of the aniline precursor and the subsequent Skraup reaction. Common byproducts include:

  • Isomeric Bromo-methoxyquinolines: Primarily 5-Bromo-6-methoxyquinoline and 7-Bromo-6-methoxyquinoline, which can arise if the starting aniline is not pure or if side reactions occur during the Skraup cyclization.

  • Dibrominated Species: Over-bromination of the aniline precursor can lead to dibromo-methoxyanilines, which can then form dibromo-methoxyquinolines in the Skraup reaction.

  • Tar and Polymeric Materials: The Skraup reaction is known for producing significant amounts of tar due to the strongly acidic and high-temperature conditions.[1]

  • Unreacted Starting Materials: Incomplete bromination or Skraup reaction can leave residual 4-methoxyaniline, 2-Bromo-4-methoxyaniline, or 6-methoxyquinoline in the final product mixture.

Q3: How can I minimize tar formation during the Skraup reaction?

A3: Tar formation is a common issue in the Skraup synthesis due to the harsh reaction conditions. To minimize it, you can:

  • Control the reaction temperature: Avoid excessive heating and maintain a steady reaction temperature.

  • Use a moderator: Adding ferrous sulfate or boric acid can help to control the exothermic nature of the reaction and reduce charring.[1]

  • Ensure efficient stirring: Good agitation helps to distribute heat evenly and prevent localized overheating.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of the crude product is crucial to remove byproducts. A typical purification workflow involves:

  • Neutralization and Extraction: After the reaction, the acidic mixture is carefully neutralized with a base, and the product is extracted into an organic solvent.

  • Column Chromatography: This is a highly effective method for separating the desired this compound from isomeric impurities and other byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

  • Recrystallization: For further purification, recrystallization from a suitable solvent can be employed to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low Yield of 2-Bromo-4-methoxyaniline in the Bromination Step
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if necessary.
Formation of Dibrominated Byproducts - Control the reaction temperature, as higher temperatures can favor over-bromination.- Add the brominating agent portion-wise to maintain a low concentration.
Degradation of Starting Material or Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use purified solvents and reagents.
Problem 2: Formation of Isomeric Byproducts (e.g., 5-Bromo- and 7-Bromo-6-methoxyquinoline)
Possible Cause Troubleshooting Steps
Impure 2-Bromo-4-methoxyaniline - Ensure the purity of the starting aniline using techniques like NMR or GC-MS before proceeding to the Skraup reaction.- Purify the 2-Bromo-4-methoxyaniline intermediate by column chromatography or recrystallization if necessary.[2]
Side Reactions during Skraup Cyclization - The cyclization step of the Skraup reaction can sometimes lead to minor amounts of isomeric products. Careful control of the reaction temperature and the rate of sulfuric acid addition can help minimize this.
Problem 3: Excessive Tar Formation and Difficult Product Isolation in the Skraup Reaction
Possible Cause Troubleshooting Steps
Reaction is too Vigorous - Add a moderator like ferrous sulfate to the reaction mixture before adding sulfuric acid.[1]- Add the concentrated sulfuric acid slowly and with efficient cooling to control the initial exotherm.
High Reaction Temperature - Maintain the reaction temperature within the optimal range for the specific substrate. Overheating can lead to polymerization and charring.
Difficult Extraction from Tar - After cooling, carefully dilute the reaction mixture with water to reduce its viscosity before neutralization and extraction.- For volatile quinolines, steam distillation can be an effective method to separate the product from non-volatile tar.[1]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Potential Origin

ByproductPotential OriginRecommended Mitigation/Purification
5-Bromo-6-methoxyquinolineImpurity in starting 2-Bromo-4-methoxyaniline or side reaction in Skraup synthesis. Direct bromination of 6-methoxyquinoline favors the 5-bromo isomer.[3]Purification of the aniline precursor; Column chromatography of the final product.
7-Bromo-6-methoxyquinolineIsomeric impurity from the Skraup reaction.Column chromatography of the final product.
2,5-Dibromo-6-methoxyquinolineOver-bromination of 4-methoxyaniline.Controlled addition of brominating agent; Column chromatography.
Tar/Polymeric materialsDecomposition and polymerization under harsh Skraup reaction conditions.Use of reaction moderators (e.g., FeSO₄); Temperature control; Steam distillation for purification.[1]
6-methoxyquinolineIncomplete bromination of the aniline precursor.Ensure complete bromination of the starting material; Column chromatography.
2-Bromo-4-methoxyanilineIncomplete Skraup reaction.Optimize Skraup reaction conditions (time, temperature); Column chromatography.

Experimental Protocols

A plausible experimental workflow for the synthesis of this compound is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Bromo-4-methoxyaniline cluster_step2 Step 2: Skraup Reaction to form this compound A 1. Dissolve 4-methoxyaniline in a suitable solvent (e.g., Dichloromethane) B 2. Cool the solution to 0-5 °C A->B C 3. Add N-bromosuccinimide (NBS) portion-wise with stirring B->C D 4. Monitor reaction by TLC C->D E 5. Aqueous work-up and extraction D->E F 6. Purify by column chromatography or recrystallization E->F G Product: 2-Bromo-4-methoxyaniline F->G H 1. Mix 2-Bromo-4-methoxyaniline, glycerol, and an oxidizing agent (e.g., nitrobenzene) I 2. Add a moderator (e.g., FeSO₄) H->I J 3. Slowly add concentrated H₂SO₄ with cooling I->J K 4. Heat the mixture to initiate the reaction J->K L 5. Reflux for several hours K->L M 6. Cool, neutralize, and extract the product L->M N 7. Purify by column chromatography M->N O Final Product: This compound N->O

Caption: A two-step experimental workflow for the synthesis of this compound.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of synthetic strategy and the potential for isomeric byproduct formation.

ByproductFormation cluster_strategy Synthetic Strategy cluster_outcome Likely Outcome A Route 1: Start with 2-Bromo-4-methoxyaniline C High selectivity for This compound A->C Leads to B Route 2: Start with 6-methoxyquinoline (Late-stage Bromination) D Mixture of isomers (e.g., 5-Bromo-6-methoxyquinoline) B->D Leads to

Caption: Impact of synthetic route on product regioselectivity.

References

Technical Support Center: Purification of Crude 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 8-Bromo-6-methoxyquinoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

  • Question: After recrystallization, the yield of purified this compound is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low recovery is a common issue in recrystallization and can stem from several factors:

    • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Inappropriate Solvent Choice: The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room or cold temperatures.

      • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Good starting points for bromo-methoxyquinolines include ethanol, ethyl acetate, or a mixture of hexanes and ethyl acetate.[1]

    • Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper.

      • Solution: Use a pre-heated funnel and filter flask for hot filtration to maintain the solution's temperature.

    • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can leave a substantial amount of product dissolved.

      • Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.

Issue 2: Oily Product Instead of Crystals During Recrystallization

  • Question: My product is "oiling out" as a liquid instead of forming solid crystals during recrystallization. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.

    • Solution:

      • Reheat the solution to re-dissolve the oil.

      • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

      • Allow the solution to cool very slowly to encourage the formation of crystals rather than oil droplets. A Dewar flask can be used for very slow cooling.

Issue 3: Colored Impurities in the Final Product

  • Question: The purified this compound crystals are colored, but the pure compound is expected to be a white or off-white solid. How can I remove these colored impurities?

  • Answer: Colored impurities are often non-polar, polymeric materials or degradation products.

    • Solution:

      • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal. Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing the yield.

      • Second Recrystallization: A second recrystallization can further improve the purity and color of the final product.

Issue 4: Poor Separation of Isomers by Column Chromatography

  • Question: I am struggling to separate this compound from its positional isomers (e.g., 5-bromo or 7-bromo isomers) using column chromatography. What can I do to improve the separation?

  • Answer: The separation of quinoline isomers can be challenging due to their similar polarities.

    • Solution:

      • Optimize the Eluent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Fine-tuning the ratio of these solvents is key. Running a series of TLC plates with different solvent ratios will help identify the optimal eluent system that maximizes the separation between the spots corresponding to the different isomers.

      • Use a Different Stationary Phase: While silica gel is most common, alumina can sometimes provide a different selectivity for separating isomers. A short column of alumina was used to purify 5-bromo-8-methoxyquinoline.[2]

      • Gradient Elution: A gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, can be more effective than an isocratic (constant solvent composition) elution for separating compounds with close Rf values.

      • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is a more powerful technique that can provide baseline separation of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically:

  • Unreacted Starting Materials: Such as 6-methoxyquinoline.

  • Reagents: Leftover reagents from the synthesis process.

  • Positional Isomers: Depending on the synthetic route, other brominated isomers like 5-bromo-6-methoxyquinoline or 7-bromo-6-methoxyquinoline may be formed.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-6-methoxyquinoline.

  • Degradation Products: Synthesis of quinolines can sometimes produce colored, tarry impurities.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on data for similar 6-bromoquinoline derivatives, good starting points for solvent screening include ethanol, ethyl acetate, and mixtures such as ethanol/water or methanol/acetone.[1] For some related bromo-quinolines, recrystallization from benzene or anhydrous diethyl ether has been reported.[3]

Q3: What is a recommended eluent system for column chromatography of this compound?

A3: A common approach for substituted quinolines is to use a mixture of hexanes and ethyl acetate on a silica gel column. The polarity can be adjusted by changing the ratio of the two solvents. For the closely related 5-bromo-8-methoxyquinoline, a mixture of ethyl acetate and hexanes (1:3) on an alumina column has been used.[2] Another example for a bromo-methoxy-quinoline derivative is a hexane and dichloromethane eluent system.[4] It is highly recommended to first determine the optimal solvent ratio using thin-layer chromatography (TLC).

Q4: How can I monitor the progress of my column chromatography?

A4: The fractions collected from the column should be monitored by TLC. Spot each fraction on a TLC plate, along with a spot of the crude starting material and, if available, a pure standard of this compound. This will allow you to identify which fractions contain the pure product, which contain impurities, and which are mixed. Fractions containing the pure product should be combined.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Recommended Starting Procedure)

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the crude material when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid just dissolves. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound (Recommended Starting Procedure)

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run TLC plates with different eluent systems (e.g., varying ratios of hexane/ethyl acetate or hexane/dichloromethane) to find a system that gives good separation of the desired product from impurities. The target compound should ideally have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a glass chromatography column with a stopcock. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers. If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table provides hypothetical data for the purification of crude this compound to serve as a benchmark. Actual results may vary depending on the nature and amount of impurities in the starting material.

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)
Recrystallization85%>98%70-85%
Column Chromatography85%>99%80-95%

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct Waste Impurities in Mother Liquor / Separated Fractions Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

Caption: General workflow for the purification of crude this compound.

TroubleshootingDecisionTree Start Purification Issue? LowYield Low Yield? Start->LowYield Recrystallization OilingOut Oiling Out? Start->OilingOut Recrystallization ColoredProduct Colored Product? Start->ColoredProduct PoorSeparation Poor Separation (Chromatography)? Start->PoorSeparation Chromatography Solvent Check Solvent Amount & Type Cool Slowly & Thoroughly LowYield->Solvent Yes Cooling Reheat & Cool Slowly Adjust Solvent System OilingOut->Cooling Yes Charcoal Use Activated Charcoal Perform Second Recrystallization ColoredProduct->Charcoal Yes Eluent Optimize Eluent via TLC Consider Gradient Elution or Alumina PoorSeparation->Eluent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Bromo-6-methoxyquinoline. Here you will find troubleshooting guides for common experimental issues and frequently asked questions to enhance your synthetic yield and purity.

Troubleshooting Guide

Encountering difficulties in your synthesis? This guide addresses common problems with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inefficient Skraup Reaction: The traditional Skraup synthesis can be aggressive, leading to charring and polymerization of reactants, particularly with glycerol and sulfuric acid.[1]- Temperature Control: Carefully control the reaction temperature. A stepwise increase in temperature may be beneficial. For a related synthesis of 6-methoxy-8-nitroquinoline, the temperature was rigidly held between 117-119°C during the addition of sulfuric acid.[2]- Reagent Ratios: Optimize the molar ratios of your reactants. A patent for 6-methoxyquinoline synthesis suggests specific ratios of p-methoxyaniline, glycerol, an oxidizing agent, and acid.[1]- Alternative Dehydrating Agents: Consider replacing sulfuric acid with less aggressive dehydrating agents like phosphoric acid.
Deactivated Aniline Precursor: The starting aniline for the Skraup reaction (likely 2-bromo-4-methoxyaniline) may have reduced nucleophilicity due to the electron-withdrawing nature of the bromine atom, hindering the reaction.- Catalyst Choice: Experiment with different catalysts or promoters that can facilitate the reaction with deactivated anilines.- Alternative Synthesis Route: Consider a late-stage bromination of 6-methoxyquinoline. This approach avoids the challenges of using a brominated aniline in the Skraup reaction.
Formation of Impurities & Side Products Isomeric Products: Bromination of the quinoline ring can lead to the formation of undesired positional isomers. For instance, bromination of 8-substituted quinolines can sometimes yield a mixture of mono- and di-bromo derivatives.[3]- Controlled Bromination: Carefully control the stoichiometry of the brominating agent (e.g., Br2 or NBS).- Reaction Conditions: Optimize the reaction temperature and solvent. Bromination of 8-methoxyquinoline has been shown to furnish 5-bromo-8-methoxyquinoline as the sole product under specific conditions.[3]
Tar Formation: Harsh acidic conditions and high temperatures in the Skraup synthesis can lead to the formation of tar, which complicates product isolation and purification.[4]- Milder Conditions: Explore milder reaction conditions, including lower temperatures and alternative acid catalysts.- Efficient Stirring: Ensure vigorous stirring to promote heat and mass transfer, minimizing localized overheating.- Purification Strategy: Post-reaction, treat the crude product with activated carbon to remove colored impurities before further purification.
Difficult Purification Co-eluting Impurities: The desired product and structurally similar impurities may have similar polarities, making separation by column chromatography challenging.- Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the pure product.- Derivative Formation: In some cases, converting the product to a derivative can alter its polarity, allowing for easier separation. The derivative can then be converted back to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is likely a variation of the Skraup synthesis, a classic reaction for constructing the quinoline core.[1][5] This would typically involve the reaction of 2-bromo-4-methoxyaniline with glycerol, an oxidizing agent (such as nitrobenzene corresponding to the aniline used), and a dehydrating agent like sulfuric acid.[1] An alternative approach is the late-stage bromination of 6-methoxyquinoline.[6]

Q2: How can I improve the yield of the Skraup synthesis for this specific compound?

A2: To improve the yield, meticulous control over reaction parameters is crucial. Based on analogous syntheses:

  • Temperature Management: Avoid excessive temperatures that lead to charring. A gradual increase in temperature and maintaining a specific range during critical steps is recommended.[2]

  • Optimized Reagent Stoichiometry: The molar ratios of the aniline, glycerol, oxidizing agent, and acid should be carefully optimized. A patent for a similar synthesis provides specific molar ratios that can serve as a starting point.[1]

  • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic pentoxide or ferrous sulfate can be employed.[1] The choice of oxidant can influence the reaction's vigor and yield.

Q3: Are there any alternative synthesis strategies to the Skraup reaction?

A3: Yes, several other methods can be considered for quinoline synthesis, which could be adapted for this compound:

  • Knorr Quinoline Synthesis: This method involves the condensation of a β-ketoester with an arylamine, followed by cyclization.[6]

  • Skraup-Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol.[6]

  • Late-Stage Bromination: This strategy involves first synthesizing 6-methoxyquinoline and then introducing the bromine atom at the C8 position in a subsequent step.[6] This can be advantageous as the synthesis of the quinoline core is performed with a more reactive, non-halogenated aniline.

Q4: What are the best practices for purifying this compound?

A4: Purification typically involves a combination of techniques:

  • Initial Workup: After the reaction, the mixture is usually poured into water and neutralized to precipitate the crude product.[1]

  • Removal of Tars: If significant tar formation is observed, treatment with activated carbon can help decolorize the solution.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvents or solvent mixtures to find optimal conditions for crystallization.

  • Column Chromatography: For removing closely related impurities, column chromatography using silica gel is a standard method. The eluent system should be chosen based on the polarity of the product and impurities, as determined by thin-layer chromatography (TLC).

Experimental Protocols

Proposed Synthesis of this compound via Skraup Reaction

This protocol is a generalized procedure based on the principles of the Skraup synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-Bromo-4-methoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., 2-bromo-4-methoxynitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully mix 2-bromo-4-methoxyaniline, glycerol, and the oxidizing agent.

  • If the reaction is known to be vigorous, add a moderator like ferrous sulfate.

  • With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. Control the rate of addition to maintain the reaction temperature within a specific range (e.g., 110-120°C).

  • After the addition is complete, heat the mixture to a slightly higher temperature (e.g., 130-140°C) and maintain it for several hours until the reaction is complete (monitor by TLC).

  • Allow the reaction mixture to cool to below 100°C and then cautiously pour it into a large volume of ice-water with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the crude product, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Bromo_4_methoxyaniline 2-Bromo-4-methoxyaniline Skraup_Reaction Skraup Synthesis 2_Bromo_4_methoxyaniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Skraup_Reaction Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Skraup_Reaction Quenching Quenching in Water Skraup_Reaction->Quenching Neutralization Neutralization Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Temp Was Temperature Controlled? Start->Check_Temp Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp No Check_Ratios Are Reagent Ratios Optimized? Check_Temp->Check_Ratios Yes Optimize_Temp->Check_Ratios Optimize_Ratios Adjust Molar Ratios Check_Ratios->Optimize_Ratios No Check_Purity Impurity Profile Analysis (TLC/NMR) Check_Ratios->Check_Purity Yes Optimize_Ratios->Check_Purity Isomers Isomeric Impurities Present? Check_Purity->Isomers Tar Tar Formation Observed? Isomers->Tar No Optimize_Bromination Consider Late-Stage Bromination or Controlled Brominating Agent Isomers->Optimize_Bromination Yes Milder_Conditions Use Milder Acid/Moderator Improve Stirring Tar->Milder_Conditions Yes Purification_Strategy Refine Purification Strategy (Recrystallization/Chromatography) Tar->Purification_Strategy No Optimize_Bromination->Purification_Strategy Milder_Conditions->Purification_Strategy End Improved Synthesis Purification_Strategy->End

Caption: Troubleshooting flowchart for this compound synthesis.

Skraup_Mechanism Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Acrolein Acrolein Dehydration->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition Aniline 2-Bromo-4-methoxyaniline Aniline->Michael_Addition Intermediate_1 Adduct Formation Michael_Addition->Intermediate_1 Cyclization Electrophilic Cyclization Intermediate_1->Cyclization Intermediate_2 Dihydroquinoline Intermediate Cyclization->Intermediate_2 Oxidation Oxidation Intermediate_2->Oxidation Product This compound Oxidation->Product

Caption: Key steps in the Skraup synthesis of this compound.

References

Technical Support Center: Bromination of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 6-methoxyquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected major product from the bromination of 6-methoxyquinoline?

The expected major product is 5-bromo-6-methoxyquinoline. The methoxy group at the C-6 position is an activating ortho-, para-directing group, making the C-5 and C-7 positions susceptible to electrophilic attack. Due to steric hindrance, the C-5 position is generally favored.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for 5-bromo-6-methoxyquinoline?

The formation of the 7-bromo-6-methoxyquinoline isomer is a common side reaction.[1] To enhance the selectivity for the 5-bromo isomer, consider the following:

  • Solvent Choice: Non-polar solvents like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) at room temperature have been reported to produce 5-bromo-6-methoxyquinoline as the sole product in high yield.[2] In contrast, using acetic acid as a solvent has been associated with lower yields of the desired product.[2]

  • Temperature Control: Running the reaction at room temperature or below can help minimize the formation of the thermodynamically more stable, but often undesired, 7-bromo isomer.

Q3: I am observing a significant amount of di-brominated product. What causes this and how can I prevent it?

Over-reaction, leading to di-brominated species such as 5,7-dibromo-6-methoxyquinoline, is a common issue, especially when using an excess of the brominating agent.[1]

  • Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the brominating agent (e.g., molecular bromine or N-bromosuccinimide).

  • Slow Addition: Add the brominating agent dropwise to the solution of 6-methoxyquinoline. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, disfavoring the second bromination event.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed, preventing further bromination of the mono-brominated product.

Q4: My reaction is sluggish or incomplete. What can I do to drive it to completion?

If you are facing an incomplete reaction with unreacted 6-methoxyquinoline remaining, consider these points:[1]

  • Purity of Reagents: Ensure that the 6-methoxyquinoline and the brominating agent are pure. N-bromosuccinimide (NBS), in particular, should be recrystallized if it appears colored (off-white or brown).[3]

  • Activation of Brominating Agent: For less reactive substrates, or when using NBS, the addition of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the bromine. However, be aware that this may also increase the likelihood of side reactions.

  • Reaction Time and Temperature: While low temperatures favor selectivity, a slight increase in temperature or prolonged reaction time may be necessary to achieve full conversion. Monitor by TLC to find the optimal balance.

Q5: How can I purify the desired 5-bromo-6-methoxyquinoline from the reaction mixture?

Purification can typically be achieved through the following methods:

  • Work-up: After the reaction, the mixture is usually washed with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any unreacted bromine, followed by a wash with a base like sodium bicarbonate to remove any acidic byproducts.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and hexane.

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is an effective method for separating the desired 5-bromo isomer from the 7-bromo isomer, any di-brominated products, and unreacted starting material. An eluent system such as ethyl acetate/hexane is often effective.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 5-Bromo-6-methoxyquinoline.

Brominating AgentSolventTemperatureYield of 5-Bromo-6-methoxyquinoline (%)Reference
Molecular Bromine (Br₂)Chloroform (CHCl₃)Room Temperature88[2]
Molecular Bromine (Br₂)Acetic AcidNot specified52[2]
Molecular Bromine (Br₂)Acetic Acid (modified)Not specified36[2]
N-Bromosuccinimide (NBS)Acetonitrile (CH₃CN)Room Temperature85[4]

Experimental Protocols

Protocol 1: Bromination of 6-Methoxyquinoline with Molecular Bromine in Chloroform [2]

  • Preparation: Dissolve 6-methoxyquinoline (1 equivalent) in chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Prepare a solution of molecular bromine (1.1 equivalents) in chloroform. Add this solution dropwise to the stirred solution of 6-methoxyquinoline at room temperature over a period of 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Protocol 2: Bromination of 6-Methoxyquinoline with N-Bromosuccinimide (NBS) in Acetonitrile [4]

  • Preparation: In a round-bottom flask, dissolve 6-methoxyquinoline (1 equivalent) in acetonitrile (CH₃CN).

  • Addition of NBS: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. It is recommended to use freshly recrystallized NBS.[3]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as described in Protocol 1.

Visualizations

Bromination_Pathway cluster_start Starting Material cluster_products Reaction Products 6-Methoxyquinoline 6-Methoxyquinoline 5-Bromo-6-methoxyquinoline 5-Bromo-6-methoxyquinoline 6-Methoxyquinoline->5-Bromo-6-methoxyquinoline Major Product (Electrophilic Substitution at C5) 7-Bromo-6-methoxyquinoline 7-Bromo-6-methoxyquinoline 6-Methoxyquinoline->7-Bromo-6-methoxyquinoline Side Product (Electrophilic Substitution at C7) 5,7-Dibromo-6-methoxyquinoline 5,7-Dibromo-6-methoxyquinoline 5-Bromo-6-methoxyquinoline->5,7-Dibromo-6-methoxyquinoline Over-bromination Side Product

Caption: Reaction pathways in the bromination of 6-methoxyquinoline.

Troubleshooting_Workflow Start Bromination of 6-Methoxyquinoline Problem Identify Issue Start->Problem Isomers Mixture of Isomers Problem->Isomers Poor Regioselectivity Dibromination Di-bromination Problem->Dibromination Over-reaction Incomplete Incomplete Reaction Problem->Incomplete Low Conversion Solvent Optimize Solvent (e.g., CHCl₃) Isomers->Solvent Temp Control Temperature (Room Temp or lower) Isomers->Temp Stoichiometry Control Stoichiometry (1.1 eq. Bromine) Dibromination->Stoichiometry Addition Slow Addition of Brominating Agent Dibromination->Addition Purity Check Reagent Purity (Recrystallize NBS) Incomplete->Purity Time Adjust Reaction Time/Temperature Incomplete->Time End Pure 5-Bromo-6-methoxyquinoline Solvent->End Temp->End Stoichiometry->End Addition->End Purity->End Time->End

Caption: Troubleshooting workflow for the bromination of 6-methoxyquinoline.

References

Technical Support Center: Overcoming Low Yield in Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis resulted in a very low yield and a significant amount of tar. What are the common causes?

Low yields and tar formation are frequent challenges in the Skraup synthesis, largely due to its highly exothermic and vigorous nature.[1] Key contributing factors include:

  • Uncontrolled Reaction Temperature: The reaction is highly exothermic. Localized overheating can lead to the polymerization and charring of reactants, forming tar.[1][2]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can result in side reactions and incomplete conversion.

  • Inefficient Mixing: Poor agitation can create localized hotspots and uneven reaction progress, which promotes the formation of tarry byproducts.[3]

  • Difficult Work-up Procedure: The viscous, tarry reaction mixture can make product extraction challenging, leading to significant product loss.[1]

  • Nature of the Aniline Substituent: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more difficult and thereby reducing the yield.[1]

Q2: How can I control the violent and exothermic nature of the Skraup reaction?

The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[2] Several methods can be employed to moderate the reaction:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[3][4] It is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[1] Boric acid can also be used as a moderator.[2][3]

  • Controlled Addition of Sulfuric Acid: The slow and careful addition of concentrated sulfuric acid while cooling the reaction mixture is crucial to manage the initial exotherm.[3][4]

  • Efficient Stirring: Vigorous and constant stirring helps to dissipate heat and prevent the formation of localized hotspots.[3]

Q3: What is the role of ferrous sulfate in the Skraup synthesis?

Ferrous sulfate (FeSO₄) is frequently added as a moderator to control the often violent Skraup reaction.[5] It is believed to function as an oxygen carrier, facilitating a smoother and more controlled oxidation of the dihydroquinoline intermediate to the final quinoline product.[1] This controlled process helps to minimize the formation of tar and other byproducts that can result from an overly vigorous reaction.[4]

Q4: Can I use an oxidizing agent other than nitrobenzene?

Yes, while nitrobenzene is a traditional oxidizing agent in the Skraup synthesis (and can also act as a solvent), other oxidizing agents can be used.[5] Arsenic acid (As₂O₅) has been historically used and is reported to result in a less violent reaction.[5] More contemporary and "greener" approaches have explored microwave-assisted synthesis without an external oxidizing agent or the use of ionic liquids that can facilitate the reaction.[6]

Q5: How do substituents on the aniline starting material affect the reaction yield?

The electronic properties of substituents on the aniline ring significantly influence the reactivity and overall yield of the Skraup synthesis.[1]

  • Electron-donating groups (e.g., -CH₃, -OCH₃) generally enhance the reaction rate and lead to higher yields by activating the aromatic ring towards electrophilic substitution.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the cyclization step more challenging. This often necessitates harsher reaction conditions and typically results in lower yields.[1]

Troubleshooting Guide

Low yields in the Skraup synthesis can often be traced back to a few key experimental parameters. This guide provides a systematic approach to troubleshooting these issues.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield in Skraup Synthesis start Low Yield or Excessive Tar Formation check_temp Was the reaction temperature controlled effectively? start->check_temp check_moderator Was a moderator (e.g., FeSO4) used? check_temp->check_moderator Yes solution_temp Implement slow acid addition with cooling. Ensure efficient stirring. check_temp->solution_temp No check_reagents Are the reagents pure and anhydrous? check_moderator->check_reagents Yes solution_moderator Add ferrous sulfate to the reaction mixture. check_moderator->solution_moderator No check_workup Was the work-up procedure efficient? check_reagents->check_workup Yes solution_reagents Use high-purity, anhydrous reagents. check_reagents->solution_reagents No solution_workup Optimize purification, e.g., steam distillation. check_workup->solution_workup No optimized Optimized Yield check_workup->optimized Yes solution_temp->optimized solution_moderator->optimized solution_reagents->optimized solution_workup->optimized

Caption: A logical workflow for diagnosing and resolving common causes of low yield.

Data Presentation

Table 1: Effect of Aniline Substituents on Quinoline Yield in Microwave-Assisted Skraup Synthesis
Aniline DerivativeSubstituent TypeYield (%)
4-HydroxyanilineElectron-donating66
4-EthylanilineElectron-donating55
4-IsopropylanilineElectron-donating66
4-ThioanisoleElectron-donating28
4-AcetylanilineElectron-withdrawing18
4-NitroanilineStrongly Electron-withdrawing17

Data sourced from a study on microwave-assisted modified Skraup reactions.[7]

Table 2: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis
Starting MaterialConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2,6-Diaminotoluene, Glycerol3 hours, 30%40 minutes, 28%[8]

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

  • With constant and efficient stirring, slowly add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic.

  • Maintain the oil bath temperature at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[2]

Protocol 2: Microwave-Assisted Skraup Synthesis of 7-Amino-8-methyl-quinoline

This protocol is an example of a more modern, rapid synthesis.[8]

Materials:

  • 2,6-Diaminotoluene (0.5 g, 4 mmol)

  • Glycerol (2.5 mL)

  • Arsenic(V) oxide (2.1 g)

  • Concentrated Sulfuric Acid (4.2 mL)

Procedure:

  • In a suitable microwave reaction vessel, mix 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.

  • Subject the mixture to microwave irradiation (consult specific instrument guidelines for power and time settings).

  • After irradiation, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an ice-water mixture (15 mL).

  • Basify the solution to a pH of 9-10.

  • Filter the resulting precipitate and wash it with cold water.

  • Recrystallize the product from water to yield 7-amino-8-methyl-quinoline.

Mandatory Visualization

Diagram: Skraup Synthesis Reaction Mechanism

SkraupMechanism Mechanism of the Skraup Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The key steps involved in the Skraup synthesis of quinoline.

References

Technical Support Center: Purification of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Bromo-6-methoxyquinoline. The focus is on the removal of common isomeric impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a Skraup reaction with 2-bromo-4-methoxyaniline, is generally regioselective. However, side reactions can lead to the formation of positional isomers. The most probable isomeric impurities are other bromo-substituted 6-methoxyquinolines, such as 5-Bromo-6-methoxyquinoline and 7-Bromo-6-methoxyquinoline. The formation of these isomers is influenced by the specific reaction conditions. For instance, direct bromination of 6-methoxyquinoline is known to favor the formation of 5-bromo-6-methoxyquinoline, but other isomers can also be formed.[1][2][3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification techniques for removing isomeric impurities from this compound are fractional recrystallization and column chromatography.[4] For samples with a lower impurity profile, recrystallization can be effective. For complex mixtures with closely related isomers, column chromatography is generally the more robust method.[4] High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment of purity and for preparative separation on a smaller scale.

Q3: How can I assess the purity of my this compound sample and identify the isomeric impurities?

A3: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying isomeric impurities.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and identifying the presence of isomers through distinct chemical shifts and coupling patterns. Mass spectrometry can confirm the molecular weight of the product and any impurities.

Troubleshooting Guides

Fractional Recrystallization

Issue 1: Oiling out during recrystallization.

  • Cause: The solute's melting point may be lower than the boiling point of the chosen solvent, or the solution is too concentrated, causing the compound to separate as a liquid instead of forming crystals.[4]

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.

    • Solvent System Modification: Consider using a mixed solvent system. A solvent in which the compound is highly soluble can be paired with a solvent in which it is less soluble to achieve optimal crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.

Issue 2: Poor recovery of the purified product.

  • Cause: The compound may be too soluble in the recrystallization solvent even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Solvent Selection: Test a range of solvents to find one where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Concentrate the Filtrate: If the product remains in the mother liquor, you can partially evaporate the solvent and attempt a second crystallization.

Issue 3: Impurities co-crystallize with the product.

  • Cause: The impurities have very similar solubility profiles to the desired compound.

  • Troubleshooting Steps:

    • Multiple Recrystallizations: Perform a second or even third recrystallization. The purity of the crystals generally improves with each successive recrystallization.

    • Alternative Solvent: Try a different solvent or solvent system that may have a greater differential solubility for the product and the impurities.

    • Consider Chromatography: If recrystallization is ineffective, column chromatography will likely be necessary.

Column Chromatography

Issue 1: Poor separation of isomers.

  • Cause: Isomers often have very similar polarities, making them difficult to separate on a column.[6]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[9] Fine-tuning the solvent ratio is critical for achieving good separation.

    • Use a Gradient Elution: A gradual increase in the polarity of the mobile phase during the chromatography run can improve the resolution of closely eluting compounds.

    • Stationary Phase Selection: While silica gel is common, other stationary phases like alumina or phenyl-bonded silica could offer different selectivity for aromatic isomers.[7][8]

    • Column Dimensions: A longer, narrower column can provide better resolution for difficult separations.

Issue 2: Tailing of the product band on the column.

  • Cause: This can be due to interactions between the basic nitrogen of the quinoline ring and acidic sites on the silica gel, or column overloading.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

    • Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is not excessive. A general guideline is a 1:30 to 1:100 ratio of crude material to stationary phase by weight.

Data Presentation

Table 1: Example Solvent Systems for Recrystallization of Bromo-Substituted Quinolines

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Reference
5,7-Dibromo-8-hydroxyquinolineBenzene-[10]
7-Bromo-8-hydroxyquinolineMethanol / Acetone1:1[10]
5-Bromo-8-nitroisoquinolineHeptane / Toluene4:1[9]

This table provides examples from related compounds to guide solvent selection.

Table 2: Example TLC and Column Chromatography Conditions for Separation of Positional Isomers

Stationary PhaseMobile Phase (Eluent)ApplicationReference
Silica GelEthyl Acetate / Hexane (gradient)General separation of quinoline derivatives[9]
Silica GelDichloromethane / Diethyl Ether (gradient)Purification of 5-Bromoisoquinoline[9]
Phenyl Hydride ColumnAcetonitrile / WaterHPLC separation of aromatic positional isomers[7]
MIL-53(Fe) Packed ColumnMethanol / WaterHPLC separation of dichlorobenzene and xylene isomers[6]

This table presents examples of stationary and mobile phases used for the separation of analogous isomeric compounds.

Experimental Protocols

Protocol 1: General Procedure for Fractional Recrystallization
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent mixture that dissolves the crude this compound when hot and provides good crystal formation upon cooling.

  • Dissolution: In a flask, add the crude product and the minimum volume of the hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the effectiveness of the recrystallization.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separating this compound from its impurities. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent, and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in a systematic manner. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Product start Crude this compound (with isomeric impurities) recrystallization Fractional Recrystallization start->recrystallization Initial Attempt column_chromatography Column Chromatography start->column_chromatography Complex Mixture tlc_hplc TLC / HPLC Analysis recrystallization->tlc_hplc Check Purity column_chromatography->tlc_hplc Analyze Fractions tlc_hplc->column_chromatography Isomers Present pure_product Pure this compound tlc_hplc->pure_product Purity > 99% nmr_ms NMR / Mass Spectrometry pure_product->nmr_ms Structural Confirmation

Caption: A logical workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization start Crude Product Dissolved in Hot Solvent cool_solution Cool Solution start->cool_solution crystals_form Crystals Form cool_solution->crystals_form Success oiling_out Product Oils Out cool_solution->oiling_out Problem no_crystals No Crystals Form cool_solution->no_crystals Problem collect_crystals Collect Crystals crystals_form->collect_crystals action_reheat Reheat and Add More Solvent oiling_out->action_reheat Solution action_concentrate Concentrate Solution no_crystals->action_concentrate Solution 1 action_new_solvent Select New Solvent no_crystals->action_new_solvent Solution 2 action_slow_cool Cool Slowly action_reheat->action_slow_cool action_slow_cool->cool_solution action_concentrate->cool_solution action_new_solvent->start

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: The Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to tar formation during the Skraup synthesis of quinolines.

Troubleshooting Guide: Tar Formation

Issue 1: Excessive Tar Formation Leading to Low Yields and Difficult Purification

  • Question: My Skraup reaction has produced a large amount of black, intractable tar, making product isolation nearly impossible and significantly lowering my yield. What are the primary causes, and how can I mitigate this?

  • Answer: Excessive tar formation is a common and challenging issue in the Skraup synthesis, primarily due to the harsh, high-temperature, and strongly acidic reaction conditions.[1][2][3][4] The principal cause is the acid-catalyzed polymerization of acrolein, which is formed from the dehydration of glycerol, and other reactive intermediates.[1] To address this, a multi-faceted approach focusing on reaction control is necessary.

    Immediate Troubleshooting Steps:

    • Assess Reaction Vigor: If the reaction is still in progress and exhibiting excessive exothermicity (a rapid, uncontrolled temperature increase), immediately attempt to cool the reaction vessel in an ice-water bath to prevent a runaway reaction.[1]

    • Evaluate Reagent Quality and Order of Addition: Ensure that the aniline was freshly distilled and that reagents were added in the correct sequence (typically aniline, moderator, glycerol, then slow addition of sulfuric acid with cooling).[1]

    • Post-Reaction Tar Management: If the reaction is complete, the most effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation after making the reaction mixture strongly alkaline.[1]

    Preventative Measures for Future Experiments:

    • Employ a Moderator: The addition of a moderator is crucial to control the reaction's exothermicity and, consequently, reduce tar formation.[2][3][4] Ferrous sulfate (FeSO₄) is the most common moderator and is believed to function as an oxygen carrier, slowing down the oxidation step.[1][3] Boric acid can also be used to make the reaction less violent.[2][4]

    • Controlled Heating: The reaction should be initiated with gentle heating. Once the exothermic phase begins, the external heat source should be removed.[1] The reaction's own heat should sustain it for a period. Reapply heat only after the initial exotherm has subsided to complete the reaction.[1]

    • Optimize Reaction Temperature and Time: Minimizing both the reaction temperature and duration can significantly reduce the extent of tar formation.[1]

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to the vigor of the reaction. Alternatives like arsenic acid are known to result in a less violent reaction, potentially reducing tarring.[1][5] More environmentally friendly options and modifications, such as microwave-assisted synthesis or the use of ionic liquids, have also been explored to achieve cleaner reactions.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the tar formed in the Skraup reaction?

A1: The tar is a complex, high-molecular-weight polymeric material.[2] It is primarily formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1] Other reactive intermediates in the reaction mixture can also contribute to this polymerization under the harsh acidic and high-temperature conditions.

Q2: How does ferrous sulfate (FeSO₄) act as a moderator to prevent tar formation?

A2: Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step of the reaction.[1][3] By slowing down this step, it helps to control the overall reaction rate and prevent the rapid, uncontrolled release of heat (exotherm) that promotes polymerization and charring, thus reducing tar formation.[3]

Q3: Can the concentration of sulfuric acid influence tar formation?

A3: Yes, the concentration of sulfuric acid is a critical parameter. While a strong acid is necessary to catalyze the dehydration of glycerol to acrolein and the subsequent cyclization, excessively harsh acidic conditions can accelerate the polymerization side reactions that lead to tar.[2] Some modern protocols have explored the use of microwave irradiation with varying concentrations of sulfuric acid, sometimes in the presence of water as a solvent, to optimize quinoline yield and minimize tar formation.[7]

Q4: Are there any "greener" alternatives to the classical Skraup synthesis that minimize tar formation?

A4: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly and to reduce tar formation.[1][6] These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[1][8]

  • Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[1][6]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[1]

  • Alternative Oxidizing Agents: Replacing hazardous oxidizing agents like arsenic acid with safer alternatives is an active area of research.[1] Iodine has been reported as an effective alternative.[1][9]

Data Presentation

Table 1: Effect of Moderators on the Skraup Reaction

ModeratorFunctionImpact on ReactionEffect on Tar Formation
Ferrous Sulfate (FeSO₄) Oxygen carrierControls exothermicity, makes the reaction less violentSignificantly reduces charring and tar formation
Boric Acid Not fully elucidatedMakes the reaction less violentReduces tar formation

This table provides a qualitative summary based on available literature. Quantitative data on yield improvement is often dependent on the specific substrate and reaction conditions.

Table 2: Comparison of Oxidizing Agents in the Skraup Reaction

Oxidizing AgentAdvantagesDisadvantagesImpact on Tar Formation
Nitrobenzene Readily available, acts as a solventCan lead to a violent reactionHigh potential for tar if not moderated
Arsenic Acid/Pentoxide Results in a less violent reactionHighly toxicGenerally less tar formation due to milder conditions
Iodine Can be used in catalytic amounts, milderMay not be as effective for all substratesCan lead to cleaner reactions with less tar
Ferric Compounds (e.g., Ferric Oxide) Less toxic than arsenic compoundsMay result in lower yieldsModerate tar formation
Vanadium Pentoxide (V₂O₅) Mentioned as a potential alternativeLess common, may require optimizationData on tar formation is limited

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline to Minimize Tar Formation

This protocol is adapted from established methods and incorporates a moderator to control the reaction.[10]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (concentrated)

  • Water

Procedure:

  • Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly and carefully add the concentrated sulfuric acid through the dropping funnel. Maintain vigorous stirring and control the rate of addition to keep the internal temperature from rising excessively.

  • Initiation of Reaction: After the acid addition is complete, gently heat the mixture using a heating mantle or oil bath.

  • Controlled Exotherm: Once the reaction initiates (indicated by boiling), immediately remove the heat source. The exothermic nature of the reaction should sustain reflux for a period. If the reaction becomes too vigorous, use the ice-water bath to moderate it.

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up Preparation: Allow the reaction mixture to cool to room temperature. The mixture will be a viscous, tarry liquid.

Protocol 2: Purification of Quinoline by Steam Distillation

This protocol outlines the most common and effective method for separating quinoline from the tarry byproducts.[1]

Materials:

  • Crude Skraup reaction mixture

  • Concentrated Sodium Hydroxide solution

  • Steam source

  • Steam distillation apparatus

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Alkalinization: Carefully make the cooled, crude reaction mixture strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This step neutralizes the sulfuric acid and liberates the free quinoline base.

  • Steam Distillation Setup: Assemble the steam distillation apparatus with the flask containing the alkalinized reaction mixture.

  • Distillation: Pass steam through the mixture. The volatile quinoline will co-distill with the water and be collected in the receiving flask. Continue the distillation until the distillate is no longer cloudy and no more oily droplets of quinoline are observed.

  • Extraction: Transfer the distillate to a separatory funnel. Extract the quinoline from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and then remove the solvent by rotary evaporation to yield the crude quinoline.

  • Final Purification: The crude quinoline can be further purified by fractional distillation under reduced pressure.

Visualizations

Tar_Formation_Mechanism Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein -2H₂O Polymerization Acid-Catalyzed Polymerization Acrolein->Polymerization Tar Tar Polymerization->Tar Intermediates Other Reactive Intermediates Intermediates->Polymerization

Caption: Mechanism of tar formation in the Skraup reaction.

Troubleshooting_Workflow Start Excessive Tar Formation Observed CheckVigor Is the reaction overly vigorous? Start->CheckVigor CoolReaction Cool reaction immediately in an ice bath CheckVigor->CoolReaction Yes CheckModerator Was a moderator (e.g., FeSO₄) used? CheckVigor->CheckModerator No CoolReaction->CheckModerator AddModerator Incorporate a moderator in the next attempt CheckModerator->AddModerator No CheckHeating Was heating controlled? (Gentle start, remove heat during exotherm) CheckModerator->CheckHeating Yes AddModerator->CheckHeating ControlHeating Implement controlled heating protocol CheckHeating->ControlHeating No ConsiderOxidant Consider alternative, milder oxidizing agent (e.g., As₂O₅, Iodine) CheckHeating->ConsiderOxidant Yes ControlHeating->ConsiderOxidant Purification Proceed to purification (Steam Distillation) ConsiderOxidant->Purification

References

Technical Support Center: Optimizing Temperature Control in Exothermic Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for exothermic quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature control and troubleshooting common issues encountered during these often vigorous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in exothermic quinoline syntheses like the Skraup or Doebner-von Miller reactions?

A1: Many classical quinoline syntheses are highly exothermic, meaning they release a significant amount of heat.[1] Without proper temperature control, this can lead to a rapid, uncontrolled increase in reaction rate, a phenomenon known as thermal runaway. This can result in the formation of unwanted byproducts, such as tars and polymers, which significantly lowers the yield and complicates the purification of the desired quinoline product.[1][2] In some cases, particularly the Skraup synthesis, the reaction can become dangerously violent if not properly moderated.[3]

Q2: What are the most common side reactions caused by poor temperature control in quinoline synthesis?

A2: The most prevalent side reactions stemming from inadequate temperature control are tar and polymer formation.[1] This is especially common in the Skraup and Doebner-von Miller reactions, where the acidic conditions and high temperatures can cause the polymerization of reactants like acrolein or other α,β-unsaturated carbonyl compounds.[1][4] In the Friedländer synthesis, elevated temperatures can promote the self-condensation (aldol condensation) of the ketone reactant, leading to a complex mixture of byproducts.[5]

Q3: What is a "moderator" in the context of a Skraup synthesis, and how does it help control the reaction's exotherm?

A3: A moderator is a substance added to the Skraup reaction to make it less violent. Ferrous sulfate (FeSO₄) is a commonly used moderator.[3] It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and at a more controlled rate, thus preventing a dangerous thermal runaway.[6] Boric acid can also be used for this purpose.[2]

Q4: Can modern techniques like microwave-assisted synthesis help in controlling the temperature of quinoline synthesis?

A4: Yes, microwave-assisted synthesis can be a powerful tool for temperature control in quinoline synthesis. It allows for rapid and uniform heating of the reaction mixture to a precise temperature, which can significantly shorten reaction times and improve yields.[7][8] For instance, some Friedländer syntheses that require high temperatures for extended periods under conventional heating can be completed in minutes at a controlled 160°C using a microwave reactor.[7][9]

Troubleshooting Guides

Issue 1: Thermal Runaway and Vigorous, Uncontrolled Reaction

Symptoms:

  • A sudden, rapid increase in the reaction temperature.

  • Violent boiling and potential splashing of the reaction mixture.

  • Noticeable darkening or charring of the reaction mixture.

Possible Causes:

  • The inherent exothermic nature of the reaction (especially Skraup synthesis).[3]

  • Too rapid addition of a reactant or catalyst.

  • Lack of an effective heat dissipation method (e.g., inadequate cooling bath).

  • Absence of a reaction moderator in the Skraup synthesis.[3]

Solutions:

  • Use a Moderator: For Skraup synthesis, always include a moderator like ferrous sulfate (FeSO₄).[3]

  • Slow Addition of Reagents: Add reagents, especially strong acids like concentrated sulfuric acid, slowly and in portions, allowing the temperature to stabilize between additions.[2]

  • Efficient Cooling: Use an ice bath or other appropriate cooling system to dissipate the heat generated during the reaction.[2]

  • Vigorous Stirring: Ensure efficient stirring to prevent the formation of localized hot spots in the reaction mixture.

Issue 2: Low Yield of Quinoline Product and Significant Tar/Polymer Formation

Symptoms:

  • The final reaction mixture is a thick, dark, tar-like substance.

  • Difficulty in isolating the desired product from the reaction mixture.

  • The yield of the purified quinoline is significantly lower than expected.

Possible Causes:

  • Excessively high reaction temperatures promoting polymerization of starting materials.[1]

  • Prolonged reaction times at elevated temperatures.

  • Highly concentrated acid catalysts accelerating side reactions.[10]

Solutions:

  • Optimize Reaction Temperature: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[10] Avoid overheating, as this is a primary cause of tar formation.[1]

  • Biphasic Solvent System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic solvent like toluene, while the aniline is in an acidic aqueous phase, can drastically reduce its self-polymerization.[10]

  • Slow Reactant Addition: A gradual, dropwise addition of the α,β-unsaturated carbonyl compound can help to keep its concentration low at any given time, thus minimizing polymerization.[10]

  • Milder Catalysts: Consider using milder acid catalysts or optimizing the concentration of the strong acid to find a balance between the desired reaction rate and the minimization of side reactions.[10]

Data Presentation

Table 1: Effect of Temperature and Catalyst on Friedländer Synthesis Yield

CatalystTemperature (°C)Reaction TimeYield (%)Reference
None (traditional)150-220Several hoursModerate[7]
Base (e.g., NaOH) in alcohol80-120 (reflux)Several hoursVaries[7][11]
Iodine (I₂)80-1001-2 hours82-95[5]
P₂O₅/SiO₂8015 minutes93[5]
Li⁺-montmorillonite1000.5-2 hoursup to 96[5]
Sulfonic acid IL5030 minutes92[5]
Acetic Acid (Microwave)1605-10 minutesExcellent[7][8]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are essential.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[3]

  • Acid Addition: With constant and vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, and cooling may be necessary to maintain control over the temperature.[3]

  • Initiation: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for approximately 30-60 minutes.[3]

  • Reflux: After the initial vigorous reaction has subsided, apply external heat to maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[3]

  • Work-up: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.[3]

  • Purification: The crude quinoline can be purified by steam distillation to separate it from the tarry residue.[3]

Protocol 2: Doebner-von Miller Synthesis with Temperature Control to Minimize Tarring
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[10]

  • Reagent Preparation: In the dropping funnel, prepare a solution of crotonaldehyde in toluene.[10]

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to minimize the polymerization of crotonaldehyde.[10]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[10]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified.[10]

Protocol 3: Microwave-Assisted Friedländer Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place 2-aminobenzophenone and the desired ketone (e.g., cyclohexanone).[7]

  • Solvent and Catalyst: Add glacial acetic acid, which serves as both the solvent and the catalyst.[7]

  • Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[7][9] Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

  • Work-up: After the reaction, allow the vessel to cool to room temperature. The product can then be isolated using standard extraction and purification techniques.[7]

Visualizations

Troubleshooting_Thermal_Runaway start Start: Thermal Runaway or Vigorous, Uncontrolled Reaction check_moderator Is this a Skraup Synthesis? start->check_moderator add_moderator Action: Add a moderator (e.g., FeSO4) check_moderator->add_moderator Yes check_addition_rate Is the rate of reagent addition controlled? check_moderator->check_addition_rate No add_moderator->check_addition_rate slow_addition Action: Add reagents slowly and in portions check_addition_rate->slow_addition No check_cooling Is there efficient cooling in place? check_addition_rate->check_cooling Yes slow_addition->check_cooling implement_cooling Action: Use an ice bath or other cooling system check_cooling->implement_cooling No check_stirring Is stirring vigorous and efficient? check_cooling->check_stirring Yes implement_cooling->check_stirring improve_stirring Action: Increase stirring speed to prevent hot spots check_stirring->improve_stirring No end Outcome: Controlled Exothermic Reaction check_stirring->end Yes improve_stirring->end

Caption: Troubleshooting workflow for thermal runaway.

Troubleshooting_Low_Yield_Tar start Start: Low Yield and/or Significant Tar Formation check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Action: Maintain the lowest effective temperature check_temp->optimize_temp No check_synthesis_type Is this a Doebner-von Miller Synthesis? check_temp->check_synthesis_type Yes optimize_temp->check_synthesis_type use_biphasic Action: Employ a biphasic solvent system check_synthesis_type->use_biphasic Yes check_addition Is the carbonyl compound added slowly? check_synthesis_type->check_addition No use_biphasic->check_addition slow_carbonyl_addition Action: Add the carbonyl compound dropwise check_addition->slow_carbonyl_addition No check_catalyst Is the catalyst concentration optimized? check_addition->check_catalyst Yes slow_carbonyl_addition->check_catalyst optimize_catalyst Action: Use a milder catalyst or lower concentration check_catalyst->optimize_catalyst No end Outcome: Improved Yield and Reduced Tar Formation check_catalyst->end Yes optimize_catalyst->end

Caption: Troubleshooting workflow for low yield and tar formation.

References

Characterization of unexpected products in 8-Bromo-6-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-6-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach involves a two-step process:

  • Skraup-Doebner-von Miller Synthesis: Preparation of the 6-methoxyquinoline core from p-anisidine.

  • Electrophilic Bromination: Introduction of the bromine atom onto the 6-methoxyquinoline backbone.

Q2: What are the primary challenges and side reactions in the Skraup-Doebner-von Miller synthesis of 6-methoxyquinoline?

A2: The Skraup-Doebner-von Miller reaction is known for being exothermic and can be difficult to control. Key challenges include:

  • Tar and Polymer Formation: The harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates, resulting in the formation of tar and reducing the yield of the desired product.[1][2]

  • Vigorous Reaction: The reaction can be highly exothermic and potentially violent if not properly moderated.[3][4]

Q3: What are the potential unexpected products during the bromination of 6-methoxyquinoline?

A3: The primary unexpected product is the isomeric 5-Bromo-6-methoxyquinoline . The methoxy group at the 6-position directs bromination to both the 5 and 8 positions. Under certain conditions, polybrominated products such as 5,7-dibromo-6-methoxyquinoline and even tri- or tetra-brominated quinolines can also be formed, particularly with an excess of the brominating agent.[5][6]

Troubleshooting Guides

Issue 1: Low Yield and Significant Tar Formation in Skraup-Doebner-von Miller Synthesis

Symptoms:

  • The reaction mixture becomes a thick, black, tar-like substance.

  • The isolated yield of 6-methoxyquinoline is significantly lower than expected.

Possible Causes:

  • The reaction temperature is too high, promoting polymerization.

  • The addition of sulfuric acid is too rapid, leading to an uncontrolled exothermic reaction.

  • Inefficient stirring causing localized overheating.

Solutions:

  • Use a Moderator: Incorporate ferrous sulfate or boric acid into the reaction mixture to help control the reaction's vigor.[2]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.

  • Maintain Optimal Temperature: Carefully control the heating to initiate the reaction and then manage the exothermic phase to prevent excessive temperature increases. A recommended temperature is around 140°C.[1][2]

  • Ensure Efficient Stirring: Vigorous and constant stirring is crucial for even heat distribution.

Issue 2: Formation of Multiple Brominated Products

Symptoms:

  • Chromatographic or spectroscopic analysis (e.g., TLC, GC-MS, NMR) of the crude product shows multiple spots or peaks corresponding to different brominated isomers.

  • Difficulty in isolating the pure this compound.

Possible Causes:

  • Reaction Conditions: The choice of solvent and brominating agent can influence the regioselectivity of the bromination.

  • Stoichiometry of Brominating Agent: Using an excess of the brominating agent can lead to the formation of di- or polybrominated products.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) to favor mono-bromination.

  • Solvent Selection: Acetic acid is a commonly used solvent for the bromination of quinolines.[6]

  • Purification: Utilize column chromatography to separate the desired 8-bromo isomer from the unexpected 5-bromo and other polybrominated byproducts. The polarity differences between the isomers should allow for effective separation.

Quantitative Data

The following table summarizes the potential yields of expected and unexpected products based on literature findings.

ProductExpected/UnexpectedTypical YieldConditions
6-methoxyquinolineExpected72%Skraup synthesis from p-anisidine and 1,3-propanediol with a transition metal catalyst.[7]
This compoundExpectedHigh (not specified)Regioselective bromination.
5-Bromo-6-methoxyquinolineUnexpectedCan be the sole product (88% yield)Bromination of 6-methoxyquinoline with molecular bromine.[6]
3,5,6,7-Tetrabromo-8-methoxyquinolineUnexpected78%Treatment of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with excess molecular bromine.[5]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineUnexpected76%Unexpected bromination of 3,6,8-trimethoxyquinoline.[5]

Experimental Protocols

Synthesis of 6-methoxyquinoline via Skraup-Doebner-von Miller Reaction

This protocol is adapted from a method for synthesizing 6-methoxyquinoline.[1][2]

Materials:

  • p-Anisidine

  • Glycerol

  • p-Methoxynitrobenzene

  • Ferrous sulfate

  • Boric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxynitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).

  • Slowly add concentrated sulfuric acid dropwise. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

  • After the addition of sulfuric acid, heat the mixture to 140°C and reflux for 8-8.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a sodium hydroxide solution to a pH of 5.5.

  • Remove any floating resin by decantation.

  • Filter the solid product and wash it with distilled water, followed by ethyl acetate.

  • Combine the organic phases and extract the aqueous phase with ethyl acetate.

  • Combine all organic phases and remove the ethyl acetate via reduced pressure distillation to obtain crude 6-methoxyquinoline.

  • Purify the crude product by column chromatography.

Bromination of 6-methoxyquinoline

This protocol is a general procedure for the bromination of methoxyquinolines.

Materials:

  • 6-methoxyquinoline

  • N-Bromosuccinimide (NBS) or molecular bromine

  • Acetic acid or chloroform

  • Sodium bicarbonate solution

  • Sodium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 6-methoxyquinoline in a suitable solvent such as acetic acid or chloroform in a reaction flask.

  • Slowly add a controlled amount (e.g., 1.0 to 1.1 equivalents) of the brominating agent (NBS or a solution of bromine in the same solvent) to the reaction mixture at room temperature, while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from any unreacted starting material and the 5-bromo isomer.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Skraup-Doebner-von Miller Synthesis cluster_step2 Step 2: Electrophilic Bromination cluster_products Products & Purification p_anisidine p-Anisidine synthesis 6-methoxyquinoline Synthesis p_anisidine->synthesis glycerol Glycerol glycerol->synthesis reagents1 H₂SO₄, Oxidizing Agent, FeSO₄ (moderator) reagents1->synthesis methoxyquinoline 6-methoxyquinoline synthesis->methoxyquinoline bromination Bromination methoxyquinoline->bromination brominating_agent Brominating Agent (e.g., NBS, Br₂) brominating_agent->bromination product_mixture Crude Product Mixture bromination->product_mixture purification Column Chromatography product_mixture->purification desired_product This compound unexpected_product 5-Bromo-6-methoxyquinoline purification->desired_product purification->unexpected_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions start Start Synthesis skraup Skraup-Doebner-von Miller Reaction start->skraup bromination Bromination Reaction skraup->bromination tar_formation Low Yield / Tar Formation skraup->tar_formation isomer_formation Isomeric Mixture bromination->isomer_formation control_temp Control Temperature & Acid Addition tar_formation->control_temp use_moderator Use Moderator (FeSO₄) tar_formation->use_moderator control_stoich Control Bromine Stoichiometry isomer_formation->control_stoich purify Column Chromatography isomer_formation->purify

Caption: Troubleshooting logic for common issues in the synthesis.

References

Validation & Comparative

Comparative Purity Analysis of 8-Bromo-6-methoxyquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 8-Bromo-6-methoxyquinoline against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical method selection.

High-Performance Liquid Chromatography is a premier technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a compound like this compound, reversed-phase HPLC is the method of choice, offering robust separation of the main analyte from potential process-related impurities and degradation products.

Comparison of Analytical Methods

The purity of this compound can be assessed by several methods, each with distinct advantages and limitations. The choice of technique often depends on the specific information required, such as the nature of expected impurities and the need for absolute quantification.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Relative purity (area %), detection of non-volatile impurities.High resolution, sensitive, quantitative, widely available.Requires a chromophore, may not detect non-UV active impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Detection and identification of volatile impurities.High sensitivity for volatile compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Absolute purity (w/w %), structural confirmation.Primary analytical method, does not require a reference standard of the analyte.Lower sensitivity than chromatographic methods, requires a certified internal standard.

Illustrative Purity Data Comparison for a Synthesized Batch of this compound

Analytical MethodParameterMeasured ResultInterpretation
HPLC-UV Peak Area % of this compound99.2%High purity with respect to non-volatile, UV-active impurities.
Peak Area % of Starting Material (e.g., 6-methoxyquinoline)0.3%Minor unreacted starting material is present.
Peak Area % of Unknown Impurity 10.5%A minor, unknown, non-volatile impurity is present.
GC-MS Peak Area % of this compound>99.5% (relative to other volatiles)The sample is largely free of volatile impurities.
Identification of VolatilesTrace residual solvent (e.g., Ethanol)A negligible amount of residual solvent from purification is present.
¹H qNMR Absolute Purity98.9% w/wThe absolute purity is high and corroborates HPLC data, accounting for any non-UV active or non-volatile impurities.
Identified ImpuritiesResidual EthanolConfirms the presence of a residual solvent.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

Instrumentation and Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water. Mix and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile. Mix and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.

    • Inject 10 µL of the prepared sample solution and run the gradient program.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the logical flow of the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Methanol sample->dissolve filter Filter Solution dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run Run Gradient inject->run detect UV Detection (254 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report Decision_Tree start Purity Analysis Goal q1 Need absolute purity? start->q1 q2 Are volatile impurities a concern? q1->q2 No qnmr Use qNMR q1->qnmr Yes hplc Use HPLC-UV q2->hplc No gcms Use GC-MS q2->gcms Yes, primarily hplc_gcms Use HPLC and GC-MS q2->hplc_gcms Yes, with non-volatiles

A Comparative Guide to HPLC Method Development for Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the development and quality control of bromoquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. The selection of an appropriate HPLC method is critical for ensuring the purity, stability, and overall quality of these compounds. This guide provides a comparative overview of various HPLC methods for the analysis of bromoquinoline derivatives, supported by experimental data to aid in method development and selection.

Comparison of HPLC Methods

The choice between reversed-phase, normal-phase, and chiral HPLC methods depends on the specific analytical goal, such as purity assessment, isomer separation, or enantiomeric resolution.

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of bromoquinoline derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds.[1]

Table 1: Comparison of Reversed-Phase HPLC Methods for Bromoquinoline Derivatives

ParameterMethod 1: 3-Acetyl-6-bromoquinolin-4(1H)-one[2]Method 2: 6-Bromoquinoline[3]Method 3: 7-Bromoquinoline-8-thiol
Column C18, 4.6 x 150 mm, 5 µm[2]C18, 4.6 x 250 mm, 5 µm[3]Newcrom R1
Mobile Phase A 0.1% Formic Acid in Water[2]0.1% Formic Acid in Water[3]Water with Phosphoric Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]0.1% Formic Acid in Acetonitrile[3]Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B[2]Start with 70% A, hold for 2 min. Ramp to 30% A over 15 min. Hold at 30% A for 5 min. Return to 70% A over 1 min and re-equilibrate for 5 min.[3]Isocratic
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min
Column Temperature 30 °C[2]Not SpecifiedNot Specified
Detection UV at 254 nm[2]UV at 254 nm[3]UV
Injection Volume 10 µL[2]10 µL[3]Not Specified
Sample Preparation 1 mg/mL in Methanol[2]1 mg/mL in initial mobile phase[3]Not Specified
Normal-Phase HPLC

Normal-phase HPLC (NP-HPLC) is particularly useful for separating isomers and highly non-polar or lipophilic bromoquinoline derivatives that are poorly retained in reversed-phase systems.[4][5] It is also a preferred method for chiral separations.[6][7]

Table 2: General Comparison of Normal-Phase vs. Reversed-Phase HPLC

FeatureNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Polar (e.g., silica, amino, cyano)[5]Non-polar (e.g., C18, C8)[7]
Mobile Phase Non-polar (e.g., hexane, isopropanol)[7]Polar (e.g., water, acetonitrile, methanol)[7]
Analyte Elution Least polar compounds elute first.[5]Most polar compounds elute first.[7]
Primary Applications Isomer separation, chiral separations, analysis of water-sensitive compounds, separation of highly hydrophobic or hydrophilic compounds.[5][6]Widely applicable for a broad range of compounds, including pharmaceuticals and biomolecules.[7]
Chiral HPLC

The separation of enantiomers of chiral bromoquinoline derivatives is crucial as different enantiomers can exhibit distinct pharmacological and toxicological properties.[8] Chiral HPLC is the most common technique for this purpose, typically employing a chiral stationary phase (CSP).[8][9]

Table 3: Chiral HPLC Method Example (Hypothetical for a Bromoquinoline Derivative)

ParameterCondition
Column Chiralcel OD-H (Cellulose-based CSP)
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Principle The chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[9]

Experimental Protocols

Protocol 1: Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by Reversed-Phase HPLC[2]
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of ultrapure water, mix thoroughly, and degas.[2]

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile, mix thoroughly, and degas.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the 3-Acetyl-6-bromoquinolin-4(1H)-one sample in 1.0 mL of methanol.[2]

    • Vortex and sonicate to ensure complete dissolution.[2]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase composition (20% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]

    • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.[2]

    • Inject 10 µL of the sample solution and run the gradient program as specified in Table 1.[2]

  • Data Analysis:

    • Integrate the peaks and calculate the area percentage of the main peak to determine the purity.[2]

Protocol 2: Impurity Profiling of Bromoquinoline Derivatives by LC-MS[10]
  • Chromatographic Conditions:

    • Use the same HPLC method as described in Protocol 1.

  • Mass Spectrometer Setup:

    • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

    • Operate the ESI source in positive ion mode.[10]

    • Set the scan range to m/z 100-500.[10]

  • Data Analysis:

    • Identify the main compound and any impurities by their mass-to-charge ratios.[10]

HPLC Method Development Workflow

The following diagram illustrates a general workflow for developing an HPLC method for bromoquinoline derivatives.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Define Analytical Goal (Purity, Isomer Separation, Chiral) B Gather Information on Analyte (Structure, Polarity, pKa, UV Spectrum) A->B C Select Chromatographic Mode (RP-HPLC, NP-HPLC, Chiral) A->C D Choose Column & Mobile Phase C->D E Screen Different Columns & Mobile Phases D->E F Optimize Mobile Phase Composition (Gradient, pH, Additives) E->F G Optimize Other Parameters (Flow Rate, Temperature) F->G H Validate Method (Specificity, Linearity, Accuracy, Precision) G->H

Caption: A general workflow for HPLC method development for bromoquinoline derivatives.

Conclusion

The development of a robust and reliable HPLC method is fundamental for the successful progression of bromoquinoline derivatives from research to potential clinical applications. This guide provides a comparative framework to assist researchers in selecting and optimizing the most suitable HPLC method for their specific analytical needs. For comprehensive purity analysis and impurity identification, a combination of orthogonal techniques, such as HPLC-UV and LC-MS, is highly recommended.

References

A Comparative Analysis of the Anticancer Potential of Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromoquinoline Compounds as Anticancer Agents, Supported by Experimental Data.

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects. The introduction of a bromine atom to the quinoline ring can substantially influence the molecule's physicochemical properties and biological efficacy, making bromoquinoline isomers and their derivatives a subject of intense research in the development of novel oncology therapeutics. This guide provides a comparative overview of the anticancer activity of various bromoquinoline compounds, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Comparative Cytotoxicity of Bromoquinoline Derivatives

The anticancer potency of bromoquinoline derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's effectiveness in inhibiting biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several bromoquinoline derivatives from various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and reference compounds.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)Reference(s)
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (Rat Brain Tumor)15.45-Fluorouracil (5-FU)240.8[1]
HeLa (Cervical)26.45-Fluorouracil (5-FU)258.3[1]
HT29 (Colon)15.05-Fluorouracil (5-FU)248.1[1]
Compound 17 (6,8-dibromo-5-nitroquinoline)C6 (Rat Brain Tumor)29.85-Fluorouracil (5-FU)240.8[1]
HeLa (Cervical)42.45-Fluorouracil (5-FU)258.3[1]
HT29 (Colon)25.15-Fluorouracil (5-FU)248.1[1]
Compound 7 (3,5,6,7-tetrabromo-8-methoxyquinoline)C6 (Rat Brain Tumor)42.95-Fluorouracil (5-FU)240.8[1]
HeLa (Cervical)54.35-Fluorouracil (5-FU)258.3[1]
HT29 (Colon)40.85-Fluorouracil (5-FU)248.1[1]
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7 µg/mLNot SpecifiedNot Specified[2]
HeLa (Cervical)7.8 µg/mLNot SpecifiedNot Specified[2]
HT29 (Colon)8.5 µg/mLNot SpecifiedNot Specified[2]
Compound 8a (6-Bromo quinazoline derivative)MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14[3][4]
SW480 (Colon)17.85 ± 0.92ErlotinibNot Specified[3][4]
Compound 12e (Quinoline-Chalcone derivative)MGC-803 (Gastric)1.385-Fluorouracil (5-FU)6.22[5]
HCT-116 (Colon)5.345-Fluorouracil (5-FU)10.4[5]
MCF-7 (Breast)5.215-Fluorouracil (5-FU)11.1[5]

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the anticancer activity of bromoquinoline derivatives involves a range of in vitro assays to determine their effects on cell viability, cytotoxicity, and mechanisms of action.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [3][6] This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bromoquinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[6]

2. BCPE (Bovine Cornea Stromal Cells Proliferation Enzyme-Linked Immunosorbent Assay): [1] This assay was used to assess the antiproliferative potential of novel quinoline derivatives against HeLa, C6, and HT29 cell lines.[1]

3. Lactate Dehydrogenase (LDH) Assay: [1][2] This assay is used to evaluate cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2] Increased LDH activity is indicative of cell membrane damage and cytotoxicity. The results for some bromoquinoline derivatives showed lower cytotoxic effects compared to the control drug 5-FU.[1]

Apoptosis and Mechanistic Assays

1. DNA Laddering Assay: [1][2] This technique is used to visualize the characteristic cleavage of DNA into fragments that occurs during apoptosis. The ability of certain bromoquinoline compounds to induce apoptosis was confirmed through this method.[1]

2. Topoisomerase I Inhibition Assay: [1][2] Human topoisomerase I is a critical enzyme for DNA replication and repair.[1] Some bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been found to inhibit this enzyme.[1][2] The assay typically involves measuring the relaxation of supercoiled plasmid DNA, where inhibition of the enzyme results in less relaxed DNA.

3. Wound Healing Assay: [1] This assay is used to assess the effect of compounds on cell migration. The "wound" is a scratch made on a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored over time. One study demonstrated that 6,8-dibromo-5-nitroquinoline effectively inhibited the migration of HT29 cells.[1]

Mechanisms of Action

Bromoquinoline derivatives exert their anticancer effects through various mechanisms. The specific pathway often depends on the substitution pattern on the quinoline ring.

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues act as antiproliferative agents by intercalating with DNA, which interferes with replication.[7] They can also target topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.[7] For instance, certain brominated 8-hydroxyquinolines have been shown to inhibit human topoisomerase I.[1][2]

  • Induction of Apoptosis: Several bromoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner.

  • Kinase Inhibition: Quinoline derivatives have been reported to inhibit various kinases that are often dysregulated in cancer, such as Pim-1 kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors (VEGFR).[7][8]

Below is a generalized workflow for in vitro cytotoxicity screening and a potential mechanism of action involving the induction of apoptosis.

G cluster_workflow In Vitro Cytotoxicity Screening Workflow seed Seed Cancer Cells in 96-well Plates treat Treat with Bromoquinoline Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Values measure->calculate

General workflow for in vitro cytotoxicity screening.

G cluster_pathway Potential Apoptosis Induction Pathway compound Bromoquinoline Derivative cell Cancer Cell compound->cell mito Mitochondrial Stress cell->mito Induces caspase Caspase Activation mito->caspase Leads to apoptosis Apoptosis caspase->apoptosis Executes

Simplified diagram of a potential apoptosis pathway.

Structure-Activity Relationship Insights

The position and number of bromine substituents, as well as the presence of other functional groups, significantly impact the anticancer activity of quinoline derivatives.

  • The addition of bromine atoms at the C-5 and C-7 positions of a trimethoxyquinoline scaffold was found to substantially increase antiproliferative activity.[1]

  • The presence of a hydroxyl group at the C-8 position, particularly in conjunction with bromine substitution, appears to enhance anticancer potential.[1][8]

  • For some quinazoline derivatives, the nature of the substitution at other positions can greatly affect cytotoxicity, with some substitutions leading to greater potency and selectivity against cancer cells versus normal cells.[3]

References

A Comparative Guide to the Biological Activity of 8-Bromo-6-methoxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Among these, 8-Bromo-6-methoxyquinoline serves as a crucial intermediate and a core structure for the development of novel bioactive molecules. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, focusing on their anticancer, antimalarial, and antimicrobial properties. While specific quantitative bioactivity data for the parent compound, this compound, is not extensively available in public literature, this guide leverages data from its closely related derivatives to infer structure-activity relationships (SAR) and highlight the potential of this chemical class. The information presented herein is supported by experimental data from various in vitro studies.

Comparative Biological Activity

The biological potential of the this compound scaffold is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro biological activities of various derivatives, offering a comparative perspective against the core structure.

Anticancer Activity

Derivatives of the 8-substituted quinoline scaffold have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of topoisomerase I and the induction of apoptosis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Key Findings & Mechanism
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma)6.7 - 25.6Strong antiproliferative activity; induces apoptosis; inhibits topoisomerase I.
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT29- (Significant inhibitory effects)Inhibits human topoisomerase I.
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 - 9.6 µg/mLHigh antiproliferative activity; induces apoptosis; inhibits topoisomerase I.
6,8-Dibromo-5-nitroquinolineC6, HT29~50Moderate antiproliferative activity.
Antimalarial Activity

The 8-amino-6-methoxyquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine being a notable example. The parent this compound is a key precursor in the synthesis of such compounds and is suggested to have efficacy against Plasmodium falciparum by interfering with the parasite's life cycle.[1]

Table 2: In Vitro Antimalarial Activity of 8-Amino-6-methoxyquinoline Derivatives

Compound/DerivativePlasmodium falciparum Strain(s)IC50 (µM)Key Findings
8-Amino-6-methoxyquinoline-tetrazole hybrid (most active)NF540.324Good activity and promising selectivity.
8-Amino-6-methoxyquinoline-tetrazole hybrid (4-bromophenyl side chain)NF542.92Demonstrates the influence of side chains on activity.
Various 8-aminoquinoline analogsD6 and W2 clones0.05 - 0.1An order of magnitude more potent than primaquine.[2]

Note: While this compound is a key scaffold for antimalarial drugs, specific IC50 values for the parent compound against P. falciparum are not detailed in the provided search results.

Antimicrobial Activity

Halogenated quinolines have demonstrated a broad spectrum of antimicrobial activities. The introduction of a bromine atom can enhance the antimicrobial potency of the quinoline core.

Table 3: In Vitro Antimicrobial Activity of Brominated Quinoline Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Key Findings
7-Bromo-8-hydroxyquinolineGram-negative bacteria- (High antigrowth activity)Shows higher activity compared to the parent 8-hydroxyquinoline.
9-Bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus, Enterococcus faecalis0.031 - 0.125Potent activity against Gram-positive bacteria.[3]
7-Bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus800 - 1000Moderate antibacterial activity.[3]

Note: Specific MIC values for this compound are not available in the provided search results. The data is for structurally related brominated quinolines.

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[4]

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated with the enzyme and DNA at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a loading dye solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Quinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline_Derivative_Ext Quinoline Derivative Death_Receptor Death Receptor Quinoline_Derivative_Ext->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Quinoline_Derivative_Int Quinoline Derivative Bax Bax Quinoline_Derivative_Int->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by quinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer potential of this compound derivatives is a multi-step process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives MTT_Assay MTT Assay for Cytotoxicity (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) MTT_Assay->Apoptosis_Assay Topo_Assay Topoisomerase I Inhibition Assay MTT_Assay->Topo_Assay

Caption: Workflow for anticancer screening.

Conclusion

This compound represents a versatile and valuable scaffold in the design of novel therapeutic agents. While direct quantitative data on its biological activity is limited, the extensive research on its derivatives clearly demonstrates that modifications to this core structure can lead to potent anticancer, antimalarial, and antimicrobial compounds. The structure-activity relationships highlighted in this guide underscore the importance of substituents at various positions of the quinoline ring in modulating biological efficacy and mechanism of action. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully exploit the therapeutic potential of this promising chemical class. Future studies should also aim to establish a clear baseline of activity for the parent compound to enable more precise comparative analyses.

References

A Spectroscopic Comparison of 8-Bromo-6-methoxyquinoline and its Precursor, 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel pharmaceutical compounds and functional materials, a thorough understanding of the structural and electronic changes at each synthetic step is paramount. This guide provides a detailed spectroscopic comparison of the pivotal compound 8-Bromo-6-methoxyquinoline and its immediate precursor, 6-methoxyquinoline. This analysis, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a comprehensive reference for the characterization of these and related quinoline derivatives.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 6-methoxyquinoline. This reaction typically involves the treatment of 6-methoxyquinoline with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, leading to the regioselective installation of a bromine atom at the C8 position of the quinoline ring.

Synthesis Precursor 6-Methoxyquinoline Product This compound Precursor->Product Bromination

Unambiguous Structural Validation of 8-Bromo-6-methoxyquinoline: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 8-Bromo-6-methoxyquinoline. By presenting detailed experimental protocols and supporting data, we illustrate the power of 2D NMR in providing unambiguous atomic connectivity, which is often unattainable with 1D NMR or other methods alone.

Performance Comparison: 2D NMR vs. Alternative Analytical Techniques

The structural elucidation of a substituted aromatic heterocycle like this compound requires a multi-faceted analytical approach. While several techniques provide valuable information, 2D NMR spectroscopy offers an unparalleled level of detail regarding the specific arrangement and connectivity of atoms within the molecule.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Provides through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C), establishing the complete carbon skeleton and proton attachments.Unambiguously determines the substitution pattern and resolves signal overlap common in 1D NMR.Requires a larger amount of pure sample and longer acquisition times compared to some other methods.
1D NMR (¹H, ¹³C) Gives information about the chemical environment and number of different types of protons and carbons.Relatively quick to acquire and provides essential preliminary structural information.Signal overlap and complex coupling patterns can make unambiguous assignment difficult, especially for substituted aromatic systems.
X-ray Crystallography Yields the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles.Provides the absolute structure of the molecule in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the conformation in solution.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern.High sensitivity, requires very little sample. Isotopic patterns (e.g., for bromine) can confirm the presence of specific elements.Does not provide information about the specific connectivity of atoms (isomer differentiation can be difficult).
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast and non-destructive. Good for identifying key functional groups (e.g., C-O, aromatic C-H).[1]Provides limited information about the overall molecular structure and connectivity.

Structural Elucidation of this compound using 2D NMR

The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals of this compound. The following table presents the anticipated ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations
28.75 (dd, J=4.2, 1.7 Hz)150.5H-3, H-4C-2C-3, C-4, C-8a
37.40 (dd, J=8.4, 4.2 Hz)122.0H-2, H-4C-3C-2, C-4, C-4a
48.10 (dd, J=8.4, 1.7 Hz)135.8H-2, H-3C-4C-2, C-4a, C-5, C-8a
4a-148.2---
57.55 (d, J=2.8 Hz)123.5-C-5C-4, C-6, C-7, C-8a
6-158.0---
77.20 (d, J=2.8 Hz)105.0-C-7C-5, C-6, C-8, C-8a
8-118.0---
8a-129.5---
OCH₃3.95 (s)55.8-C-OCH₃C-6

Experimental Protocols

Detailed methodologies for the acquisition of 2D NMR spectra are crucial for reproducible and high-quality results.

Sample Preparation
  • Sample Weighing: Accurately weigh 15-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

2D NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Temperature: 298 K (25 °C).

  • ¹H NMR: Acquire a standard proton spectrum to determine the spectral width for the 2D experiments.

  • ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum.

  • Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence.

  • Spectral Width (F1 and F2): Set the spectral width to encompass all proton signals.

  • Number of Increments (F1): 256-512 increments.

  • Number of Scans: 2-8 scans per increment.

  • Pulse Program: A standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.

  • Spectral Width (F2 - ¹H): Set the spectral width to encompass all proton signals.

  • Spectral Width (F1 - ¹³C): Set the spectral width to encompass all carbon signals (approx. 0-160 ppm).

  • Number of Increments (F1): 128-256 increments.

  • Number of Scans: 4-16 scans per increment.

  • Pulse Program: A standard gradient-enhanced HMBC pulse sequence.

  • Spectral Width (F2 - ¹H): Set the spectral width to encompass all proton signals.

  • Spectral Width (F1 - ¹³C): Set the spectral width to encompass all carbon signals (approx. 0-160 ppm).

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

  • Number of Increments (F1): 256-512 increments.

  • Number of Scans: 8-32 scans per increment.

Visualizing the Workflow

The logical process of validating the structure of this compound using 2D NMR can be visualized as a clear workflow.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Validation 1D_H_NMR 1D ¹H NMR Assign_Protons Assign Proton Signals (COSY) 1D_H_NMR->Assign_Protons 1D_C_NMR 1D ¹³C NMR Assign_Carbons Assign Directly Attached Carbons (HSQC) 1D_C_NMR->Assign_Carbons 2D_COSY 2D COSY 2D_COSY->Assign_Protons 2D_HSQC 2D HSQC 2D_HSQC->Assign_Carbons 2D_HMBC 2D HMBC Confirm_Connectivity Confirm Connectivity & Quaternary Carbons (HMBC) 2D_HMBC->Confirm_Connectivity Assign_Protons->Assign_Carbons Assign_Carbons->Confirm_Connectivity Final_Structure Validated Structure of This compound Confirm_Connectivity->Final_Structure

Caption: Workflow for the structural validation of this compound using 2D NMR spectroscopy.

References

A Comparative Guide to the Mass Spectral Analysis of 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Confirming the Identity of 8-Bromo-6-methoxyquinoline through Mass Spectrometry and Alternative Analytical Techniques.

In the synthesis and development of novel pharmaceutical compounds, unequivocal identification of the target molecule is paramount. This guide provides a comprehensive comparison of mass spectral data for this compound against potential isomers and related impurities. Furthermore, it outlines alternative analytical methods and detailed experimental protocols to ensure accurate structural confirmation.

Mass Spectral Data Comparison

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO), the mass spectrum will exhibit a characteristic molecular ion peak and a distinct isotopic pattern due to the presence of bromine. The table below summarizes the expected mass spectral data for the target compound and compares it with potential isomeric impurities and related compounds.

CompoundMolecular FormulaMolecular Weight (Da)Key Mass Spectral Peaks (m/z)
This compound C₁₀H₈BrNO238.08237/239 [M/M+2]⁺ (base peak, characteristic bromine isotopic pattern) , 209/211, 158, 129
5-Bromo-8-methoxyquinolineC₁₀H₈BrNO238.08237/239 [M/M+2]⁺, further fragmentation will differ from the 8-bromo isomer
7-Bromo-6-methoxyquinolineC₁₀H₈BrNO238.08237/239 [M/M+2]⁺, distinct fragmentation pattern expected
6-MethoxyquinolineC₁₀H₉NO159.18159 [M]⁺, 144, 116
8-BromoquinolineC₉H₆BrN208.06207/209 [M/M+2]⁺, 128, 101[1]

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic M/M+2 isotopic pattern in the mass spectrum, which is a key diagnostic feature for bromine-containing compounds.

Interpreting the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster at m/z 237 and 239, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity of these peaks should be nearly equal.

Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals. For this compound, expected fragmentation could include:

  • Loss of a methyl radical (•CH₃): Resulting in fragment ions at m/z 222 and 224.

  • Loss of carbon monoxide (CO): Leading to fragment ions at m/z 209 and 211.

  • Loss of the entire methoxy group (•OCH₃): Producing fragment ions at m/z 206 and 208.

  • Loss of bromine radical (•Br): Giving a fragment ion at m/z 158.

The specific fragmentation pattern will be unique to the substitution pattern on the quinoline ring, allowing for differentiation from its isomers.

Alternative Analytical Techniques for Confirmation

While mass spectrometry is a primary tool for identification, combining it with other spectroscopic techniques provides a more robust confirmation of the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants of the aromatic protons on the quinoline ring will be unique to the 8-bromo-6-methoxy substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic absorption bands for C-O stretching of the methoxy group, C=N and C=C stretching of the quinoline ring, and C-Br stretching would be expected.

Experimental Protocols

Mass Spectrometry

A standard protocol for the mass spectral analysis of this compound is as follows:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent, such as methanol or dichloromethane.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any potential impurities.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and significant fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (including the M+2 isotope peak) and the major fragment ions. Compare the obtained spectrum with a reference spectrum if available.

Workflow for Confirmation of Identity

The following diagram illustrates a logical workflow for the comprehensive identification of this compound.

Workflow for the Identification of this compound cluster_0 Synthesis and Purification cluster_1 Primary Identification cluster_2 Confirmatory Analysis cluster_3 Data Analysis and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (EI-MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Analysis Compare Spectral Data with Reference/Expected Values MS->Analysis NMR->Analysis IR->Analysis Confirmation Confirm Identity and Purity Analysis->Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

A Comparative Investigation into the Electronic Properties of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted quinolines, a class of heterocyclic compounds integral to medicinal chemistry and materials science. By examining the effects of various substituents on the quinoline core, this document aims to furnish researchers with the necessary data and experimental context to inform the design of novel quinoline-based therapeutic agents and functional materials.

Comparative Analysis of Electronic Properties

The electronic characteristics of the quinoline scaffold can be finely tuned by the introduction of different functional groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the HOMO-LUMO energy gap, dipole moment, and overall reactivity of the molecule.

Generally, EDGs such as amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups tend to increase the HOMO energy level, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap is often associated with increased reactivity and a red shift in the UV-Vis absorption spectra. Conversely, EWGs like nitro (-NO2) and cyano (-CN) groups lower the LUMO energy level, which can also result in a smaller HOMO-LUMO gap and affect the molecule's electron-accepting capabilities. The position of the substituent on the quinoline ring also plays a critical role in determining the extent of these electronic perturbations.

Quantitative Data Summary

The following table summarizes key electronic properties of various substituted quinolines based on experimental and computational data.

SubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
Unsubstituted--6.646[1]-1.816[1]4.83[1]2.02[2]
-CH32----
-Cl7----
-NO25----
-NH24----
-OCH36----
2,4-dicarbazolyl2,4--3.64 (for Q3)-
-NH2 (on amide)3--3.640 (for 6t)-
-Cl (on pyridine)3--3.382 (for 6q)-

Experimental Protocols

The synthesis and electronic characterization of substituted quinolines involve a series of well-established chemical and analytical procedures.

Synthesis of Substituted Quinolines

Several named reactions are classically employed for the synthesis of the quinoline scaffold.

1. Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[3]

  • Materials: 2-aminobenzophenone, ethyl acetoacetate, zirconium(IV) chloride (catalyst), ethanol, water.

  • Procedure:

    • Dissolve 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water.

    • Add the ZrCl₄ catalyst to the solution.

    • Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product using an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[3]

2. Pfitzinger Reaction: This reaction is used to synthesize quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[4]

  • Materials: Isatin, acetone, potassium hydroxide (KOH), ethanol, acetic acid.

  • Procedure:

    • Dissolve isatin in an ethanolic solution of potassium hydroxide.

    • Gradually add acetone to the reaction mixture.

    • Reflux the mixture with continuous stirring for 24 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • Acidify with acetic acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure compound.[4]

Characterization of Electronic Properties

1. UV-Vis Spectroscopy: This technique is used to determine the electronic absorption properties of the substituted quinolines, from which the optical HOMO-LUMO gap can be estimated.

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the synthesized quinoline derivative in a suitable solvent (e.g., ethanol, chloroform).[5][6]

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

    • The onset of the lowest energy absorption band can be used to estimate the optical energy gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

2. Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[7]

  • Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Scan the potential of the working electrode linearly and record the resulting current.

    • From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):

      • E_HOMO = - (E_ox - E_1/2(Fc/Fc+) + 4.8) eV

      • E_LUMO = - (E_red - E_1/2(Fc/Fc+) + 4.8) eV

Visualizations

The following diagrams illustrate key relationships and workflows in the study of substituted quinolines.

Substituent_Effects Substituent Effects on Quinoline HOMO-LUMO Gap Quinoline Quinoline Core EDG Electron-Donating Group (EDG) (-NH2, -OCH3, -CH3) Quinoline->EDG Substitution with EWG Electron-Withdrawing Group (EWG) (-NO2, -Cl) Quinoline->EWG Substitution with HOMO_up Increases HOMO Energy EDG->HOMO_up LUMO_down Decreases LUMO Energy EWG->LUMO_down Gap_decrease Decreased HOMO-LUMO Gap HOMO_up->Gap_decrease LUMO_down->Gap_decrease

Caption: Substituent Effects on Quinoline HOMO-LUMO Gap.

Experimental_Workflow Experimental Workflow for Substituted Quinolines Start Starting Materials (e.g., 2-aminoaryl ketone, α-methylene compound) Synthesis Synthesis (e.g., Friedländer Reaction) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, Mass Spectrometry) Purification->Structure UVVis UV-Vis Spectroscopy (Optical Band Gap) Purification->UVVis CV Cyclic Voltammetry (HOMO/LUMO Levels) Purification->CV Analysis Data Analysis and Property Comparison Structure->Analysis UVVis->Analysis CV->Analysis

Caption: Experimental Workflow for Substituted Quinolines.

References

Navigating the Potential of 8-Bromo-6-methoxyquinoline Derivatives in the Fight Against Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, underscores the urgent need for novel antimalarial agents. Among the promising scaffolds under investigation, quinoline derivatives have historically played a pivotal role in antimalarial chemotherapy. This guide provides a comparative analysis of the efficacy of 8-bromo-6-methoxyquinoline derivatives against P. falciparum, presenting available experimental data to inform further research and development in this critical area.

Comparative Efficacy Against Plasmodium falciparum

To provide a valuable comparative framework, this guide presents data on closely related 6-methoxyquinoline and brominated quinoline analogs, alongside the standard antimalarial drugs, chloroquine and artemisinin. This allows for an indirect assessment of the potential of the this compound scaffold.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Quinoline Derivatives and Comparator Drugs

Compound/DerivativeP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM)Cell LineSelectivity Index (SI = CC50/IC50)Reference
Hypothetical this compound Derivative 3D7 (CQ-sensitive)Data Not AvailableData Not Available-Data Not Available-
Hypothetical this compound Derivative Dd2 (CQ-resistant)Data Not AvailableData Not Available-Data Not Available-
Chloroquine 3D7 (CQ-sensitive)0.01 - 0.02>100Various>5000[1]
Chloroquine Dd2 (CQ-resistant)0.1 - 0.2>100Various>500[1][2]
Artemisinin 3D7 (CQ-sensitive)0.005 - 0.01>100Various>10000[3][4]
Artemisinin Dd2 (CQ-resistant)0.006 - 0.015>100Various>6600[3][4]
6-Methoxyquinoline Analog (Compound X) NF54 (CQ-sensitive)0.324103L-6318.3[5]
Brominated Quinoline (Compound Y) Not SpecifiedNot Specified15.85 (MCF-7), 17.85 (SW480), 84.20 (MRC-5)MCF-7, SW480, MRC-5Not Applicable

Note: The data for the hypothetical this compound derivatives is marked as "Data Not Available" to highlight the current gap in the literature. The presented data for related analogs serves as a proxy for potential activity and toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay is a widely used, fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well black plate with a clear bottom.

  • Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing SYBR Green I dye. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Cytotoxicity Assay (MTT Method)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Culture: Mammalian cells (e.g., HepG2, HEK293T) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizing Experimental and Logical Relationships

To better understand the workflow and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy & Cytotoxicity cluster_analysis Data Analysis & Comparison culture P. falciparum & Mammalian Cell Culture drug_prep Serial Dilution of This compound Derivatives & Controls culture->drug_prep Introduce sybr_green SYBR Green I Assay (Antiplasmodial Activity) drug_prep->sybr_green Treat mtt_assay MTT Assay (Cytotoxicity) drug_prep->mtt_assay Treat ic50 IC50 Determination sybr_green->ic50 cc50 CC50 Determination mtt_assay->cc50 si_calc Selectivity Index (SI) Calculation ic50->si_calc cc50->si_calc comparison Comparison with Alternative Antimalarials si_calc->comparison conclusion Efficacy & Safety Conclusion comparison->conclusion

Caption: Experimental workflow for evaluating the efficacy and cytotoxicity of this compound derivatives.

proposed_mechanism cluster_parasite Plasmodium falciparum derivative This compound Derivative ros Reactive Oxygen Species (ROS) Generation derivative->ros Induces heme_poly Inhibition of Heme Polymerization derivative->heme_poly Inhibits oxidative_stress Oxidative Stress ros->oxidative_stress hemozoin Reduced Hemozoin Formation heme_poly->hemozoin parasite_death Parasite Death oxidative_stress->parasite_death hemozoin->parasite_death Leads to

Caption: Proposed mechanisms of action for 8-aminoquinoline derivatives against P. falciparum.

Putative Mechanism of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the broader class of 8-aminoquinolines is believed to exert its antiplasmodial effect through a multi-pronged attack. One proposed mechanism involves the generation of reactive oxygen species (ROS) within the parasite. This leads to oxidative stress, damaging essential parasitic proteins and lipids, and ultimately causing cell death.

Another potential mechanism is the inhibition of hemozoin formation. During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 8-aminoquinolines are thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death. It is plausible that this compound derivatives share one or both of these mechanisms of action.

Conclusion and Future Directions

The exploration of this compound derivatives as potential antimalarial agents is still in its nascent stages. The current lack of specific efficacy and cytotoxicity data presents a significant hurdle to a comprehensive evaluation. However, the promising activity of related 6-methoxyquinoline and brominated quinoline analogs suggests that this scaffold warrants further investigation.

Future research should prioritize the synthesis and in vitro screening of a focused library of this compound derivatives against both drug-sensitive and drug-resistant strains of P. falciparum. Concurrently, cytotoxicity profiling against a panel of mammalian cell lines is crucial to establish a preliminary safety profile and determine the selectivity index. Elucidating the precise mechanism of action will be paramount in optimizing the lead compounds and understanding potential resistance mechanisms. The insights gained from such studies will be invaluable in determining the true potential of this chemical class in the ongoing battle against malaria.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-6-methoxyquinoline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents like 8-Bromo-6-methoxyquinoline are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. Due to its chemical properties as a halogenated quinoline, specific procedures must be followed for its disposal. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All manipulations of this compound should be performed in a well-ventilated area or within a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

In the case of a spill, the material should be contained using an inert absorbent, such as sand or vermiculite. The absorbed material must then be collected and placed into a designated, sealed container for hazardous waste.[3]

Waste Classification and Segregation

This compound is categorized as a halogenated organic compound.[4] Consequently, it must be segregated from other types of chemical waste. It is crucial to collect this waste in a container specifically designated for "Halogenated Organic Waste."[1][4] This waste stream must not be mixed with non-halogenated organic solvents, aqueous solutions, or other incompatible chemicals.[5][6]

Table 1: Waste Segregation for this compound and Associated Materials

Waste CategoryExamples of WasteRecommended Disposal Container
Halogenated Organic Waste This compound, Chloroform, DichloromethaneDesignated, clearly labeled, and sealed container for halogenated organic waste.[1]
Non-Halogenated Organic Waste Acetone, Ethanol, HexaneDesignated, clearly labeled, and sealed container for non-halogenated organic waste.[1]
Aqueous Waste Neutralized dilute acid or base solutionsDesignated container for aqueous waste.[1]
Contaminated Solid Waste Used gloves, absorbent pads, weighing papersLabeled container for solid hazardous waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[3] Laboratories are required to follow their institution's specific waste management protocols, as well as local, state, and federal regulations.

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection : Select a chemically resistant container that has a secure, leak-proof lid. This container must be clearly and accurately labeled as "Halogenated Organic Waste" and explicitly list "this compound" as a component.

  • Waste Collection : Carefully transfer the waste this compound, along with any contaminated disposable materials like pipette tips or absorbent paper, into the designated waste container. To prevent overfilling and potential spills, it is recommended not to exceed 80% of the container's capacity.[1]

  • Storage : The sealed waste container should be stored in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials to prevent any hazardous reactions.[1]

  • Documentation : Maintain a detailed log for the waste container, including the chemical name, quantity, and the date of accumulation. This documentation is crucial for regulatory compliance.

  • Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with all the necessary documentation regarding the waste.

Emergency Preparedness

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration and seek immediate medical attention.[2]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2]

  • Eye Contact : Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Diagram 1: Disposal Workflow for this compound

Disposal Workflow for this compound A Handling of this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation A->C D Segregate as Halogenated Organic Waste C->D E Store in Labeled, Sealed Container D->E F Store in Designated Waste Area E->F G Arrange for Professional Disposal F->G

A flowchart illustrating the proper disposal procedure for this compound.

References

Essential Safety and Operational Guide for 8-Bromo-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 8-Bromo-6-methoxyquinoline. The following procedures are based on best practices for handling halogenated quinoline derivatives.

Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information presented here is extrapolated from safety data for structurally similar compounds, such as other brominated quinolines.[1][2][3] It is imperative to consult the specific SDS provided by your chemical supplier before any handling or use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, this compound should be handled as a substance that is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Engineering controls, such as a chemical fume hood, are the primary means of exposure control.[4] Appropriate PPE must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles and a face shieldGoggles should be chemical splash-proof and conform to EN 166 or NIOSH standards.[3] A face shield should be worn over goggles when there is a risk of splashing.[5][6]
Skin Protection Chemically resistant gloves (Nitrile or Neoprene)Inspect gloves for any signs of degradation before use. Remove and dispose of gloves immediately if contact with the compound occurs, then wash hands thoroughly. For extended use, consult the glove manufacturer's compatibility chart.
Laboratory coatA flame-resistant lab coat should be worn and fully buttoned.[5]
Respiratory Protection Chemical fume hood or NIOSH-approved respiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the supplier-specific Safety Data Sheet (SDS).

    • Designate a specific work area within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are accessible.[4]

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing and Transfer:

    • If handling the solid form, perform all weighing and transfers within the fume hood to prevent the generation of dust.

    • Use a spatula for transfers and handle with care.

    • When transferring solutions, use a pipette or syringe, avoiding splashes.[4]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[4]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • In case of accidental contact, follow the first-aid measures outlined in the SDS.

  • Post-Experiment and Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent solution.

    • Dispose of all cleaning materials as hazardous waste.[7]

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Solid Waste: Collect unreacted compound and any contaminated solid materials (e.g., weigh boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids."[7]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste.[7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated, puncture-proof sharps container.[7]

  • Empty Container Disposal: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. After rinsing, the container can be managed for disposal or recycling according to institutional guidelines.[7]

Key Disposal Principle: All waste must be managed in accordance with local, state, and federal regulations. Never dispose of halogenated compounds down the drain.[7]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Designate Fume Hood Area prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer in Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

HierarchyOfControls elimination Elimination substitution Substitution elimination->substitution  Most Effective substitution->elimination  Least Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering  Most Effective engineering->substitution  Least Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin  Most Effective admin->engineering  Least Effective ppe PPE (Gloves, Goggles, etc.) admin->ppe  Most Effective ppe->admin  Least Effective

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.